2-Acetyl-2-thiazoline
Description
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZFDAMVVEZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184037 | |
| Record name | 2-Acetyl-2-thiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Brown solid; Green, onion, herbal, grassy aroma | |
| Record name | 2-Acetyl-4,5-dihydrothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Acetyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
222.00 to 223.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-4,5-dihydrothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and heptane, Soluble (in ethanol) | |
| Record name | 2-Acetyl-2-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
29926-41-8 | |
| Record name | 2-Acetyl-2-thiazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-2-thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-2-thiazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-2-THIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-4,5-dihydrothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 - 26 °C | |
| Record name | 2-Acetyl-4,5-dihydrothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Key Aroma Compound: A Technical Guide to the Ma-illard Reaction Formation of 2-Acetyl-2-Thiazoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation mechanism of 2-acetyl-2-thiazoline, a significant flavor and aroma compound, through the Maillard reaction. This document details the intricate chemical pathways, offers precise experimental protocols for its synthesis and analysis, and presents quantitative data on the factors influencing its yield.
The Maillard Reaction: A Symphony of Flavor
The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated. It is responsible for the desirable color and flavor of a wide variety of cooked foods. This compound is a key product of this reaction, particularly when the amino acid cysteine is involved, and is characterized by its pleasant roasty, popcorn-like, and nutty aroma.
The Core Mechanism: Formation of this compound
The formation of this compound is a multi-step process involving the initial stages of the Maillard reaction, the degradation of the sugar moiety to form reactive dicarbonyl compounds, and the subsequent reaction with degradation products of cysteine.
Initial Stages of the Maillard Reaction
The reaction is initiated by the condensation of a reducing sugar, such as D-glucose, with an amino acid, in this case, L-cysteine. This forms an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, also known as the Amadori compound.
Formation of Dicarbonyl Intermediates
The Amadori compound is a crucial intermediate that can undergo further degradation through various pathways to form highly reactive α-dicarbonyl compounds. Key dicarbonyls involved in the formation of this compound are glyoxal (B1671930) and methylglyoxal (B44143), which are primarily formed from the degradation of the glucose molecule.
The Role of Cysteine Degradation
Cysteine, a sulfur-containing amino acid, plays a pivotal role by providing two essential reactants for the formation of the thiazoline (B8809763) ring: hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃). These are generated through the Strecker degradation of cysteine, which is initiated by the reaction of cysteine with the dicarbonyl intermediates.
Thiazoline Ring Formation and Final Product
The final steps involve the reaction of the dicarbonyl compounds with hydrogen sulfide and ammonia. A proposed novel pathway suggests that glyoxal and methylglyoxal produced from D-glucose react with H₂S and NH₃ derived from L-cysteine to form 2-acetylthiazole, a related compound.[1][2] The formation of this compound is believed to proceed through the intermediate 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878), which is then oxidized to the final product.[3]
The overall reaction pathway can be visualized as follows:
Quantitative Data on Formation
The yield of this compound is significantly influenced by various reaction parameters. The following tables summarize the quantitative effects of pH, temperature, and reactant concentrations on the formation of this key aroma compound.
| pH | Relative Yield of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (%) |
| 4.5 | Slower reaction rate |
| 6.5 | 60% (Optimal) |
| 7.5 | Similar to pH 6.5 and 8.5 |
| 8.5 | Similar to pH 6.5 and 7.5 |
| Table 1: Effect of pH on the formation of the precursor to this compound. The biotransformation rates were quite similar at pHs 6.5, 7.5, and 8.5, while the reaction was slightly slower at pH 4.5. The highest yield was obtained at pH 6.5.[4] |
| Temperature (°C) | Observation |
| Lower Temps | Relatively low amount of volatile flavor compounds produced. |
| > 140 | High level of pyrazine (B50134) and thiazole (B1198619) compounds like 2,5-dimethylpyrazine (B89654) and this compound is observed, contributing to a nutty and popcorn-like flavor.[3] |
| Table 2: General effect of temperature on the formation of this compound. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound via the Maillard reaction and its subsequent quantitative analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Synthesis of this compound in a Model System
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
L-cysteine
-
D-glucose
-
Phosphate (B84403) buffer (0.1 M)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Reaction vessel (e.g., sealed glass tube or a reflux setup)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of L-cysteine and D-glucose in a 0.1 M phosphate buffer.
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired value (e.g., 6.5 for optimal yield) using HCl or NaOH.
-
Reaction Setup: Transfer the solution to the reaction vessel and seal it. If using a reflux setup, equip the flask with a condenser.
-
Heating: Heat the reaction mixture to a specific temperature (e.g., 120-140°C) with constant stirring for a defined period (e.g., 1-2 hours).
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the volatile compounds using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.
-
Analysis: The resulting extract can be analyzed using GC-MS or HPLC-MS/MS for the quantification of this compound.
Quantitative Analysis by HPLC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
This compound standard for calibration
Procedure:
-
Sample Preparation:
-
Dilute the concentrated extract from the synthesis step in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
The following diagram illustrates a general experimental workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide provides a detailed understanding of the formation of this compound in the Maillard reaction, a process of significant interest in the food, flavor, and pharmaceutical industries. The provided mechanisms, quantitative data, and experimental protocols offer a solid foundation for researchers and professionals working on the synthesis, analysis, and application of this important aroma compound. Further research can focus on elucidating the finer details of the reaction kinetics and exploring novel methods for controlled and efficient synthesis.
References
The Biosynthesis of 2-Acetyl-2-thiazoline in Food Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-thiazoline (2-AT) is a potent aroma compound that imparts desirable roasted, popcorn-like, and nutty notes to a wide variety of thermally processed foods, including baked goods, roasted meats, and coffee. Its formation is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino compounds. However, evidence also points to biosynthetic pathways, particularly those mediated by microorganisms such as baker's yeast (Saccharomyces cerevisiae), which can produce 2-AT and its precursors under milder conditions. This technical guide provides an in-depth exploration of the core principles governing the formation of this compound in food systems, detailing the precursor molecules, reaction mechanisms, and influential factors. It includes quantitative data on precursor abundance, detailed experimental protocols for analysis and synthesis, and visual diagrams of the key pathways and workflows to support further research and application in food science and flavor chemistry.
Introduction
The characteristic aroma of cooked food is a complex mosaic of volatile and semi-volatile organic compounds generated through various chemical transformations of raw food components. Among these, sulfur-containing heterocyclic compounds play a pivotal role in defining the savory and roasted notes that are highly valued by consumers. This compound, a member of the thiazoline (B8809763) class of compounds, is of particular interest due to its exceptionally low odor threshold and its significant contribution to the desirable aroma profiles of many cooked foods.
The primary route for the formation of this compound in food is the Maillard reaction. This reaction is initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid, peptide, or protein. The subsequent series of reactions, including rearrangements, dehydrations, and fragmentations, leads to the formation of a plethora of flavor and color compounds. The key precursors for this compound in this pathway are a source of hydrogen sulfide (B99878) (H₂S), typically from the degradation of sulfur-containing amino acids like cysteine, and a dicarbonyl compound, such as methylglyoxal (B44143) or glyoxal, which are degradation products of carbohydrates.
More recently, interest has grown in the microbial production of flavor compounds as a means of generating natural and desirable aromas under controlled and milder conditions. Studies have demonstrated that baker's yeast (Saccharomyces cerevisiae) can facilitate the formation of this compound from precursors like cysteamine (B1669678) and sugars, suggesting a biosynthetic pathway that may be harnessed for commercial flavor production.
This guide will delve into the technical details of both the thermally-induced and biosynthetic pathways of this compound formation, providing researchers with the foundational knowledge and practical methodologies to investigate and manipulate the generation of this important flavor compound.
Precursors of this compound in Food Systems
The formation of this compound is contingent on the availability of specific precursor molecules in the food matrix. These precursors are primarily derived from the degradation of common food components like proteins and carbohydrates.
Sulfur-Containing Precursors
The sulfur atom in the thiazoline ring of 2-AT originates from sulfur-containing amino acids, principally cysteine. During thermal processing, cysteine can degrade to release hydrogen sulfide (H₂S) and cysteamine (2-aminoethanethiol). Cysteamine is considered the direct precursor that provides both the sulfur atom and the ethylamine (B1201723) backbone for the thiazoline ring.
Dicarbonyl Precursors
The acetyl group and the remaining carbon atoms of the thiazoline ring are derived from α-dicarbonyl compounds. These reactive intermediates are primarily formed through the degradation of carbohydrates during the Maillard reaction and caramelization. The most significant dicarbonyl precursors for this compound are:
-
Methylglyoxal (Pyruvaldehyde): A highly reactive dicarbonyl compound formed from the retro-aldol condensation of 3-deoxyglucosone, an intermediate in the Maillard reaction.
-
Glyoxal: The simplest α-dicarbonyl compound, also formed during carbohydrate degradation.
The concentrations of these precursors vary significantly across different food matrices, which in turn influences the potential for this compound formation.
Quantitative Data on Precursor Abundance in Foods
The following tables summarize the reported concentrations of the key precursors of this compound in various food products. This data is essential for predicting the potential for 2-AT formation in different food systems and for designing model systems for research.
Table 1: Concentration of Cysteamine and its Precursor Cysteine in Various Food Products
| Food Product | Precursor | Concentration Range | Reference(s) |
| Beef | Cysteine | 0.34 g/100g | [1] |
| Pork Loin | Cysteine | 0.34 g/100g | [1] |
| Lamb | Cysteine | 0.34 g/100g | [1] |
| Chicken | Cysteine | Not specified | |
| Milk | Cysteamine | Highly concentrated in human milk | [2] |
| Animal Feed | Cysteamine | 23-51 mg/kg | [3] |
| Plants | Cysteine | Variable, involved in stress response | [4] |
Note: Data on free cysteamine concentrations in raw food products is limited due to its high reactivity and rapid oxidation to cystamine.
Table 2: Concentration of Methylglyoxal (MGO) and Glyoxal (GO) in Various Food Products
| Food Product | Methylglyoxal (MGO) | Glyoxal (GO) | Reference(s) |
| Cookies | up to 81.4 mg/kg | Not specified | [5] |
| Manuka Honey | up to 740 mg/kg | Not specified | [5] |
| Snack Foods | 0.53 - 13.05 µ g/100g | 1.81 - 7.28 µ g/100g | [5] |
| Coffee (brewed) | 7.0 µg/mL | Not specified | [6] |
| Coffee (instant) | 731 µg/g | Not specified | [6] |
| Soya Sauce | 8.7 µg/mL | Not specified | [6] |
| Fried Dough Twist | 5.1 - 12.0 mg/kg | 6.5 - 11.8 mg/kg | [7] |
| Sesame and Perilla Oils | 0 - 197.5 ng/g | 0 - 197.5 ng/g | [2] |
| White Meat of Grass Carp (heated) | 1.84 - 2.24 mg/kg | 11.86 - 14.72 mg/kg | [7] |
Biosynthetic Pathways of this compound
Maillard Reaction Pathway
The classical pathway for this compound formation is through the Maillard reaction during thermal processing. The key steps are as follows:
-
Strecker Degradation of Cysteine: The sulfur-containing amino acid cysteine undergoes Strecker degradation in the presence of a dicarbonyl compound, leading to the formation of ammonia, hydrogen sulfide, and Strecker aldehydes.
-
Formation of Cysteamine: Cysteine can also be decarboxylated to form cysteamine.
-
Reaction of Cysteamine with Dicarbonyls: Cysteamine reacts with dicarbonyl compounds like methylglyoxal. The amino group of cysteamine attacks one of the carbonyl groups of methylglyoxal, followed by cyclization through the reaction of the thiol group with the second carbonyl group.
-
Dehydration and Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to form the stable this compound.
The following diagram illustrates the proposed Maillard reaction pathway for the formation of this compound.
Yeast-Mediated Biosynthesis
Saccharomyces cerevisiae (baker's yeast) has been shown to produce this compound in a fermentation process. This pathway is of significant interest as it occurs at much lower temperatures than the Maillard reaction. The proposed mechanism involves the following steps:
-
Precursor Uptake: Yeast cells take up the precursors, including a sulfur source like cysteamine and a carbon source such as glucose or ethyl-L-lactate.
-
Enzymatic Conversion: Inside the yeast cell, a series of enzymatic reactions are thought to occur. While the specific enzymes have not been fully elucidated, it is hypothesized that the yeast's metabolic machinery facilitates the condensation and cyclization reactions.
-
Formation of 2-(1-hydroxyethyl)-4,5-dihydrothiazole: A key intermediate, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, is formed.
-
Oxidation to this compound: This intermediate is then oxidized to form the final product, this compound. This oxidation step may be enzyme-mediated or may occur spontaneously.
The following diagram illustrates the proposed yeast-mediated biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Protocol for Quantification of Cysteamine in Food Samples by HPLC
This protocol is adapted from methods for biological samples and can be optimized for specific food matrices.
Objective: To quantify the concentration of cysteamine in a food sample.
Materials:
-
Food sample
-
0.5% Hydrochloric acid in acetonitrile (B52724) (90:10, v/v)
-
5,5'-dithiobis-(2-nitrobenzoic) acid (DTNB, Ellman's reagent)
-
C18 Solid Phase Extraction (SPE) cartridges
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 HPLC column
-
Cysteamine hydrochloride standard
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
Procedure:
-
Sample Extraction:
-
Homogenize a known weight of the food sample.
-
Extract the homogenized sample with a mixture of 0.5% hydrochloric acid in acetonitrile (90:10, v/v).
-
Vortex or sonicate the mixture for 15-20 minutes.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the cysteamine with an appropriate solvent mixture (e.g., methanol or acetonitrile).
-
-
Derivatization:
-
To the eluted sample, add a solution of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature to form the colored derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water with an acid modifier like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 323 nm.
-
Quantification: Prepare a calibration curve using cysteamine hydrochloride standards derivatized in the same manner. Calculate the concentration of cysteamine in the sample based on the peak area of the derivative.
-
Protocol for Maillard Reaction Model System for this compound Formation
Objective: To generate this compound in a controlled model system to study the effects of various parameters.
Materials:
-
Cysteamine hydrochloride
-
Methylglyoxal (40% aqueous solution)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vial, dissolve cysteamine hydrochloride and methylglyoxal in the phosphate buffer to achieve desired final concentrations (e.g., 10-50 mM).
-
Adjust the pH of the solution if necessary.
-
-
Thermal Reaction:
-
Seal the reaction vial tightly.
-
Place the vial in a preheated heating block or oil bath at a specific temperature (e.g., 120-150°C).
-
Heat for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Volatiles:
-
After the reaction, cool the vial to room temperature.
-
Add a known amount of an internal standard (e.g., 2-acetylpyridine) to the reaction mixture.
-
Extract the volatile compounds by adding dichloromethane to the vial and vortexing vigorously.
-
Separate the organic layer. Repeat the extraction process two more times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Concentrate the dried extract to a small volume under a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
GC Column: A polar capillary column (e.g., DB-WAX or FFAP).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
MS Detection: Scan in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.
-
Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with an authentic standard. Quantify using the internal standard method.
-
Visualization of Experimental Workflow
The following diagram outlines a general experimental workflow for studying the formation of this compound in a food system.
Conclusion
The formation of this compound is a critical aspect of flavor development in a wide range of food products. While the Maillard reaction remains the most well-understood pathway for its generation, the potential for microbial biosynthesis opens up new avenues for the natural and controlled production of this important aroma compound. This technical guide has provided a comprehensive overview of the precursors, mechanisms, and analytical methodologies associated with this compound formation. The quantitative data, detailed protocols, and visual diagrams presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of food chemistry, flavor science, and biotechnology, enabling further exploration and innovation in the creation and enhancement of food flavor. Future research should focus on the elucidation of the specific enzymes involved in the yeast-mediated pathway and the development of optimized processes for the commercial production of this compound as a natural flavor ingredient.
References
- 1. fitaudit.com [fitaudit.com]
- 2. Topical Stabilized Cysteamine as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine Signalling in Plant Pathogen Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensation effects of coated cysteamine on meat quality, amino acid composition, fatty acid composition, mineral content in dorsal muscle and serum biochemical indices in finishing pigs offered reduced trace minerals diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Maillard Marvel: A Technical Guide to 2-Acetyl-2-thiazoline, a Potent Flavor Compound
An In-depth Exploration of the Discovery, History, and Analysis of a Key Aroma Molecule
Introduction
2-Acetyl-2-thiazoline is a pivotal flavor compound renowned for its characteristic roasted, nutty, and popcorn-like aroma.[1] As a potent odorant, it significantly contributes to the desirable flavor profiles of a wide array of thermally processed foods, including roasted meats, freshly baked bread, and popcorn.[1][2] This heterocyclic sulfur-containing compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked foods.[3] This technical guide provides a comprehensive overview of the discovery, history, formation, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in the fields of flavor chemistry and drug development.
Discovery and History
The identification of this compound as a significant flavor compound marked a notable advancement in flavor chemistry. Its discovery is credited to Tonsbeek, Copier, and Plancken, who in 1971 first isolated and identified the compound from beef broth.[4] This seminal work, published in the Journal of Agricultural and Food Chemistry, laid the foundation for understanding the chemical basis of roasted and savory flavors. Subsequent research throughout the 1990s by scientists such as Hofmann, Schieberle, and Grosch further elucidated its importance as a character-impact odorant in various foodstuffs and detailed its formation pathways.[5][6][7]
Physicochemical and Organoleptic Properties
This compound is a volatile compound with the chemical formula C₅H₇NOS.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | [8] |
| CAS Number | 29926-41-8 | [9] |
| Molecular Weight | 129.18 g/mol | [9] |
| Appearance | Light yellow to orange-brown liquid/solid | [7][9] |
| Melting Point | 26-30 °C | [9] |
| Boiling Point | 222-223 °C at 760 mmHg | [10] |
| Density | 1.17 g/mL at 25 °C | [9] |
| Flash Point | 92 °C | [9] |
| Solubility | Soluble in ethanol; sparingly soluble in water |
From an organoleptic perspective, this compound is characterized by a potent roasted, nutty, and popcorn-like aroma.[9][11] Its flavor profile is often described as reminiscent of corn chips, toasted bread, and roasted nuts.[9][11] The perceived aroma can vary with concentration. At 1.00% in ethyl alcohol, it is described as having notes of corn chips, green onion, crispy chicken skin, and toasted grain with a nutty background.[11]
Formation of this compound via the Maillard Reaction
This compound is a classic example of a flavor compound generated through the Maillard reaction.[3] The primary precursors for its formation are the amino acid cysteine (or its decarboxylation product, cysteamine) and α-dicarbonyl compounds, such as methylglyoxal (B44143), which are degradation products of reducing sugars.[5]
The reaction pathway involves the condensation of cysteamine (B1669678) and methylglyoxal to form an intermediate, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, which upon dehydration, yields this compound.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of roasted notes based on this compound and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fivesenses.com [fivesenses.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.astm.org [store.astm.org]
- 10. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 29926-41-8 [thegoodscentscompany.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-2-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-thiazoline is a pivotal sulfur-containing heterocyclic compound, renowned for its characteristic roasted, nutty, and popcorn-like aroma.[1][2] It is a key flavor component in a variety of cooked and thermally processed foods, including roasted beef, coffee, and popcorn. Beyond its organoleptic significance, this compound is a subject of interest in medicinal chemistry and drug development due to the presence of the thiazoline (B8809763) ring, a scaffold associated with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its formation pathway. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in flavor science, as well as for its handling, formulation, and potential use in pharmaceutical contexts. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇NOS | [3] |
| Molecular Weight | 129.18 g/mol | [3] |
| Appearance | Light yellow to orange powder or lump; Brown solid | [4] |
| Odor | Roasted, nutty, popcorn-like, corn chip, grassy, green onion | [1] |
| Melting Point | 22 - 30 °C | [1][3][4] |
| Boiling Point | 222 - 223.8 °C at 760 mmHg; 94 °C at 11 mmHg | [4] |
| Density | 1.17 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.5274 - 1.5305 | [3][5] |
| Vapor Pressure | 0.0942 mmHg at 25 °C | [5] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [1] |
Chemical and Solubility Properties
| Property | Value | Reference |
| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | |
| CAS Number | 29926-41-8 | [3] |
| SMILES | CC(=O)C1=NCCS1 | |
| LogP | -0.89 | |
| pKa (Predicted) | 1.45 ± 0.10 | |
| Solubility | Soluble in ethanol (B145695) and methanol. Insoluble in water and heptane. | |
| Stability and Storage | Stable under cool, dry conditions. Store at 2-8°C. | [1][4] |
Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Chemical Shifts (Predicted)
| Protons | Chemical Shift (ppm) |
|---|---|
| CH₃ (acetyl group) | 2.5 |
| CH₂ (C4 of thiazoline ring) | 4.2 |
| CH₂ (C5 of thiazoline ring) | 3.4 |
¹³C NMR Chemical Shifts (Predicted)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (carbonyl) | 195.0 |
| C2 (thiazoline ring) | 170.0 |
| C4 (thiazoline ring) | 60.0 |
| C5 (thiazoline ring) | 30.0 |
| CH₃ (acetyl group) | 25.0 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretching (alkane) |
| ~1680 | C=O stretching (ketone) |
| ~1620 | C=N stretching (imine) |
| ~1100-1300 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 129 | Molecular ion [M]⁺ |
| 86 | Loss of acetyl group (-COCH₃) |
| 71 | Fragmentation of the thiazoline ring |
| 43 | Acetyl cation [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point (approximately 25°C).
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Place a small amount (1-2 mL) of this compound into the Thiele tube or test tube.
-
Place a small, inverted capillary tube (sealed end up) into the liquid.
-
Position a thermometer so that the bulb is just below the level of the side arm of the test tube, or immersed in the liquid in the Thiele tube.
-
Gently heat the heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility Determination
Principle: Solubility is determined by observing the formation of a homogeneous solution when a solute is mixed with a solvent.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes
Procedure:
-
Place approximately 10 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, heptane) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Observe the mixture against a well-lit background.
-
If the solid completely disappears and the solution is clear, the compound is considered soluble.
-
If the solid remains undissolved or the solution is cloudy, the compound is considered insoluble.
-
Repeat the procedure for each solvent.
Formation Pathway and Synthesis
Maillard Reaction Pathway
This compound is a well-known product of the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating. The key precursors for the formation of this compound are the amino acid cysteine (or its decarboxylated form, cysteamine) and a dicarbonyl compound such as methylglyoxal, which is a degradation product of sugars.
References
Spectroscopic Data Analysis of 2-Acetyl-2-thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a volatile heterocyclic compound of significant interest in the flavor and fragrance industry, contributing to the characteristic aroma of roasted and cooked foods. Beyond its sensory properties, the thiazoline (B8809763) ring is a structural motif found in various biologically active molecules, making the characterization of such compounds crucial in pharmaceutical and medicinal chemistry. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of key data are presented to aid researchers in the identification and characterization of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.25 | t | 2H | 8.0 | H-5 |
| 3.40 | t | 2H | 8.0 | H-4 |
| 2.50 | s | 3H | - | H-7 (CH₃) |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.0 | C-6 (C=O) |
| 170.1 | C-2 |
| 64.5 | C-5 |
| 31.0 | C-4 |
| 25.0 | C-7 (CH₃) |
Solvent: CDCl₃
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H stretch (alkane) |
| 1680 | Strong | C=O stretch (ketone) |
| 1580 | Strong | C=N stretch (thiazoline ring) |
| 1360 | Medium | C-H bend (methyl) |
| 1100 | Medium | C-N stretch |
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺ (Molecular Ion) |
| 86 | 80 | [M - CH₃CO]⁺ |
| 59 | 40 | [C₂H₅NS]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1 second.
-
Acquire 16-32 scans.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 30-degree pulse angle.
-
Employ a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2 seconds.
-
Acquire 1024-4096 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal using a clean spatula.
-
Spectrum Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Label the significant peaks.
-
-
Cleaning: Clean the ATR crystal and anvil thoroughly with a lint-free wipe soaked in isopropanol.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (B129727) or other suitable volatile solvent
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Gas Chromatograph (GC) for sample introduction (optional)
-
Vials with septa caps
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (approximately 1 mg/mL).
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI).
-
Set the electron energy to 70 eV.
-
Set the mass range to scan from m/z 35 to 200.
-
-
Sample Introduction:
-
Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate.
-
GC-MS: Inject the sample solution into the GC. The GC will separate the components, and the eluent will be directed into the mass spectrometer's ion source.
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Identify the major fragment ions and propose their structures.
-
Compare the obtained spectrum with a library database for confirmation if available.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic data analysis and the relationship between the different analytical techniques.
The Pivotal Role of Cysteine in the Formation of 2-Acetyl-2-thiazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-thiazoline is a potent aroma compound, imparting desirable roasted, nutty, and popcorn-like notes to a variety of thermally processed foods. Its formation is intricately linked to the Maillard reaction, with the sulfur-containing amino acid L-cysteine playing an indispensable role as a primary precursor. This technical guide elucidates the core mechanisms of this compound synthesis, focusing on the multifaceted contributions of cysteine. We will delve into the reaction pathways, influencing factors, and provide a summary of quantitative data and experimental protocols to facilitate further research and application in food science and potentially in the realm of drug development where thiazoline (B8809763) scaffolds are of interest.
Introduction: The Significance of this compound
This compound is a key volatile flavor compound found in a wide range of cooked foods, including meat, bread, and popcorn.[1] Its characteristic roasted and popcorn-like aroma makes it a significant contributor to the overall flavor profile of these products.[2] The formation of this compound is predominantly a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[1][2] Among the various amino acids, cysteine is a critical precursor for the generation of many sulfur-containing flavor compounds, including this compound.[2][3] Understanding the precise role of cysteine in this process is crucial for controlling and optimizing the formation of this desirable aroma compound in food systems.
The Core Role of Cysteine in the Maillard Reaction Pathway
Cysteine serves as the primary source of both the sulfur and nitrogen atoms required for the formation of the thiazoline ring in this compound. The reaction pathway is a multi-step process that typically involves the degradation of both cysteine and a carbohydrate source.
The formation of this compound from cysteine and a reducing sugar, such as glucose, can be summarized in the following key stages:
-
Degradation of Precursors: During thermal processing, reducing sugars like glucose degrade to form highly reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal (B44143) (MGO).[2][4] Concurrently, cysteine can undergo degradation to release hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃).[2][4]
-
Reaction of Intermediates: The released hydrogen sulfide and ammonia then react with the dicarbonyl compounds. A proposed novel route suggests the reaction of glyoxal and methylglyoxal with H₂S and NH₃ derived from L-cysteine to form 2-acetylthiazole (B1664039), a related compound.[2][4]
-
Formation of the Thiazoline Ring: A key pathway involves the reaction of cysteamine (B1669678), a decarboxylation product of cysteine, with a dicarbonyl compound. The nucleophilic thiol group of cysteamine attacks one of the carbonyl groups of the dicarbonyl, followed by an intramolecular cyclization with the amino group to form the thiazoline ring.
A hypothetical pathway for the formation of this compound from cysteine and methylglyoxal is depicted below:
Caption: Proposed Maillard reaction pathway for this compound formation.
Factors Influencing this compound Formation
The yield of this compound is significantly influenced by several factors, most notably pH and the availability of precursors.
The Critical Impact of pH
The pH of the reaction medium plays a pivotal role in directing the reaction pathways.
-
Alkaline Conditions: Alkaline environments are beneficial for the formation of this compound and pyrazines, which contribute to roasted and nutty aromas.[3] These conditions enhance the cyclization and transformation of the imine intermediate to the enol structure, which is a key step in the formation of the thiazoline ring.[3]
-
Acidic Conditions: In contrast, low pH levels promote the hydrolysis of cysteine to hydrogen sulfide (H₂S), leading to an increased formation of thiols and sulfides, which are associated with a meaty aroma.[3]
Precursor Availability and Competition
The relative concentrations of cysteine and dicarbonyl compounds are crucial. Studies have shown that cysteine preferentially reacts with methylglyoxal (MGO) over glyoxal (GO) to produce this compound at a high yield.[5] When MGO is completely consumed, the remaining cysteine may then react with GO.[5] The molar ratio of cysteine to MGO also influences the product profile; a 1:1 molar ratio favors the formation of 2-acetylthiazole, while a higher percentage of cysteine can lead to increased pyrazine (B50134) formation.[5]
Quantitative Data on this compound Formation
The following table summarizes available quantitative data from various studies on the formation of this compound under different conditions.
| Precursors | Key Conditions | Product(s) | Yield/Concentration | Reference |
| Cysteine, D-glucose | Model reaction | 2-Acetylthiazole | Not specified | [2][4] |
| Cysteamine, Ethyl-L-lactate, D-glucose | Fermentation with baker's yeast | This compound | High content | [1] |
| Cysteine, Diacetyl | Wine-like conditions (20 ± 2 °C, pH 3.5) | 2-Methyl-3-thiazoline, 2-methylthiazole | Not specified | [6][7] |
| Amadori rearrangement product (ARP) + Cysteine | Thermal treatment, varying pH | 2-Acetylthiazole | Formation strengthened in alkaline conditions | [3] |
| Glycine-ribose ARP + Cysteine | Thermal treatment, varying Cys dosage | 2-Acetylthiazole | Dominant product at 1:1 Cys:MGO molar ratio | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are outlines of methodologies derived from the literature for studying this compound formation.
Model System for Maillard Reaction
This protocol is based on studies investigating the formation of 2-acetylthiazole from D-glucose and L-cysteine.
Workflow Diagram:
Caption: Experimental workflow for a model Maillard reaction study.
Methodology:
-
Reactant Preparation: Prepare a solution of D-glucose and L-cysteine in a phosphate (B84403) buffer of a specific pH.
-
Thermal Reaction: Heat the solution in a sealed container at a controlled temperature for a defined period to induce the Maillard reaction.
-
Extraction of Volatiles: Cool the reaction mixture and extract the volatile compounds using a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted compounds using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for the identification and quantification of 2-acetylthiazole and its intermediates.[4] High-Performance Ion Chromatography (HPIC) and HPLC can be used to detect dicarbonyl compounds.[4]
Biogeneration of this compound
This protocol is based on the fermentation of precursors using baker's yeast.[1]
Methodology:
-
Yeast Culture: Prepare a culture of baker's yeast in a suitable medium.
-
Precursor Addition: Add cysteamine, ethyl-L-lactate, and D-glucose to the yeast culture. The pH should be maintained at a specific level (e.g., pH 6.5).[1]
-
Fermentation: Incubate the mixture at a controlled temperature (e.g., 35 °C) with stirring for a specified duration (e.g., several hours to days).[1]
-
Extraction and Analysis: Separate the liquid phase and extract the flavor compounds. Analyze the extract for this compound content.
Alternative Synthetic Routes to Thiazolines
While the Maillard reaction is the primary route for this compound formation in food, various chemical synthesis methods for the thiazoline scaffold exist and are relevant for drug development and other applications. These methods often involve the condensation of β-amino thiols (like cysteine or cysteamine) with various electrophiles.
General Synthetic Pathways to Thiazolines:
Caption: General chemical synthesis routes to 2-substituted thiazolines.
Some documented methods include:
-
Condensation of β-amino thiols with nitriles or carboxylic acid derivatives.[8][9]
-
Reaction with iminium triflates generated from amides.[8]
-
Dehydrative cyclization of S-unprotected cysteine dipeptides.[10]
-
Reaction of aldehydes with cysteine to form a thiazolidine (B150603) intermediate, followed by oxidation.[11]
Conclusion
Cysteine is a cornerstone in the formation of the important aroma compound this compound. Its role extends from being a direct precursor providing the essential sulfur and nitrogen atoms for the thiazoline ring to influencing the overall flavor profile through pH-dependent reaction pathways. For researchers in food science, a thorough understanding of these mechanisms allows for the targeted generation of desirable roasted flavors. In the field of drug development, the principles of thiazoline synthesis involving cysteine can inform the design and synthesis of novel bioactive molecules. The provided data and protocols offer a solid foundation for further exploration and application of the rich chemistry surrounding cysteine and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cysteine reaction with diacetyl under wine-like conditions: proposed mechanisms for mixed origins of 2-methylthiazole, 2-methyl-3-thiazoline, 2-methylthiazolidine, and 2,4,5-trimethyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiazoline synthesis [organic-chemistry.org]
- 10. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Genesis of Roasted Aromas: A Technical Guide to 2-Acetyl-2-Thiazoline Precursors in Raw Food Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the precursors to 2-acetyl-2-thiazoline, a potent aroma compound responsible for the desirable roasted, nutty, and popcorn-like notes in many cooked foods. Understanding the distribution and concentration of these precursors in raw food materials is critical for controlling flavor development during food processing and for synthesizing nature-identical flavor compounds. This document outlines the key precursors, their formation pathways, quantitative data in various raw foods, and detailed experimental protocols for their analysis.
Core Precursors of this compound
The formation of this compound is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The key precursors are:
-
Sulfur-Containing Amino Acids: Cysteine is the principal amino acid involved in the formation of this compound. Its thiol (-SH) group is the source of the sulfur atom in the thiazoline (B8809763) ring. Cysteamine (B1669678), the decarboxylation product of cysteine, also serves as a direct precursor.
-
Reducing Sugars: Monosaccharides such as glucose and fructose, and some disaccharides, provide the carbonyl group necessary for the initial stages of the Maillard reaction. The degradation products of these sugars, particularly dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal, are crucial intermediates.
-
Intermediate Precursors: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole has been identified as a direct, heat-labile precursor to this compound. However, this compound is an intermediate formed during the reaction and is not typically present in raw food materials.
Quantitative Data of Precursors in Raw Food Materials
The concentration of this compound precursors varies significantly across different raw food materials. The following tables summarize available quantitative data for cysteine and reducing sugars. Data for cysteamine in common raw food materials is limited in the scientific literature, as it is typically present at very low concentrations.
Table 1: Cysteine Content in Various Raw Food Materials
| Food Material | Cysteine Content (mg/100g) | Reference |
| Beef (Ground) | ~130 | [1] |
| Pork (Ground) | ~125 | [1] |
| Chicken (Ground) | ~130 | [1] |
| Chicken (Breast, raw) | ~325 (in 125g portion) | [1] |
| Fish (Tuna) | Not specified, but a good source | [2] |
| Lentils | Good source | [2] |
| Oatmeal | Good source | [2] |
| Eggs | Good source | [2] |
| Low-Fat Yogurt | Good source | [2] |
| Sunflower Seeds | Good source | [2] |
| Swiss Cheese | Good source | [2] |
| Broccoli | Source | [3][4] |
| Brussels Sprouts | Source | [3][4] |
| Garlic | Source | [3][4] |
| Onions | Source | [3][4] |
| Red Bell Peppers | Source | [3][4] |
Note: Cysteine content can vary based on the specific cut of meat, animal diet, and growing conditions for plants.
Table 2: Reducing Sugar Content in Various Raw Food Materials
| Food Material | Fructose ( g/100g ) | Glucose ( g/100g ) | Total Reducing Sugars ( g/100g ) | Reference |
| Vegetables | ||||
| Aubergine | 1.03 | 1.04 | 2.07 | [5] |
| Broccoli | 1.1 | 1.07 | 2.17 | [5] |
| Carrot | 1.31 | 1.4 | 2.71 | [5] |
| Corn (Sweet) | 0.38 | 0.62 | 1.00 | [5] |
| Onion | 1.34 | 1.63 | 2.97 | [5] |
| Potato | 0.17 | 0.24 | 0.41 | [5] |
| Red Bell Pepper | 1.25 | 1.38 | 2.63 | [5] |
| Tomato | 1.36 | 1.08 | 2.44 | [5] |
| Grains | ||||
| Wheat | - | - | Variable, increases with germination | [6] |
| Rice | - | - | Variable | [7] |
| Corn | - | - | Variable | [8] |
Note: Reducing sugar content in grains is often low in the raw, unprocessed state but can increase with processing or germination. The values for vegetables can vary based on variety, ripeness, and storage conditions.
Formation Pathways of this compound
The formation of this compound from its precursors is a multi-step process within the Maillard reaction network. The key stages are illustrated in the signaling pathway diagram below.
References
- 1. Cystine Content of Meats (1 - 10) | Whole Food Catalog [wholefoodcatalog.info]
- 2. Top 10 Foods Highest in Cystine (Cysteine) [myfooddata.com]
- 3. restorativemedicine.org [restorativemedicine.org]
- 4. Which Foods Are Highest in N-Acetyl Cysteine (NAC)? [everydayhealth.com]
- 5. Fructose Vegetables | Dr. med. Barbara Hendel [dr-barbara-hendel.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Crucial Role of Thermal Generation in the Synthesis of 2-Acetyl-2-thiazoline from Sugars and Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a pivotal sulfur-containing heterocyclic compound, renowned for its characteristic roasted, nutty, and popcorn-like aroma. Beyond its significance in the flavor and fragrance industry, its unique chemical structure makes it a molecule of interest for various applications in pharmaceutical and materials science. The thermal generation of this compound, primarily through the Maillard reaction between reducing sugars and sulfur-containing amino acids like cysteine, represents a complex yet fundamental process. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key factors influencing the thermal synthesis of this important compound.
Core Principles: The Maillard Reaction Pathway to this compound
The formation of this compound is a key outcome of the Maillard reaction, a non-enzymatic browning reaction that occurs when amino acids and reducing sugars are heated together. The primary pathway involves the interaction of a sulfur-containing amino acid, typically cysteine or its derivative cysteamine (B1669678), with a dicarbonyl compound, such as pyruvaldehyde (methylglyoxal), which is itself a product of sugar degradation.
The generally accepted mechanism for the formation of this compound from cysteine and a reducing sugar like glucose can be visualized as follows:
Quantitative Data on Thermal Generation
The yield of this compound is highly dependent on various reaction parameters. While comprehensive public data is limited, key studies provide insights into the influence of these factors.
One critical intermediate in the formation of this compound is 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878). The yield of this precursor is significantly influenced by pH, as demonstrated in a bio-thermal generation model using cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast, followed by a thermal step.[1]
| pH | Yield of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (%) | Reference |
| 4.5 | Low | [1] |
| 6.5 | 60 | [1] |
| 7.5 | Similar to pH 6.5 and 8.5 | [1] |
| 8.5 | Similar to pH 6.5 and 7.5 | [1] |
Table 1: Influence of pH on the yield of the precursor 2-(1-hydroxyethyl)-4,5-dihydrothiazole.[1]
The final thermal conversion of the precursor to this compound is also influenced by temperature and reaction time. Higher temperatures generally favor the dehydration step, leading to an increased formation of the final product. However, excessive heat can also lead to degradation and the formation of other byproducts.[2]
Experimental Protocols
Model System for Thermal Generation of this compound
This protocol describes a typical laboratory-scale model system to study the formation of this compound from D-glucose and L-cysteine.
Materials:
-
D-glucose
-
L-cysteine
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH adjusted to a desired value)
-
High-purity water
-
Reaction vials (e.g., sealed glass tubes or a temperature-controlled reactor)
-
Heating system (e.g., oil bath, heating block, or oven)
-
Extraction solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instrumentation (GC-MS or HPLC-MS/MS)
Procedure:
-
Reactant Solution Preparation: Prepare aqueous solutions of D-glucose and L-cysteine in the phosphate buffer at the desired concentrations.
-
Reaction Setup: In a reaction vial, mix the D-glucose and L-cysteine solutions. The molar ratio of the reactants can be varied to study its effect on the yield.
-
Thermal Treatment: Seal the reaction vials and place them in the preheated heating system at a specific temperature (e.g., 120-180 °C) for a defined period.[2]
-
Cooling and Extraction: After the reaction time is complete, immediately cool the vials in an ice bath to stop the reaction. Extract the reaction mixture with an appropriate organic solvent.
-
Drying and Concentration: Dry the organic extract over a drying agent and then concentrate it under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract using GC-MS or HPLC-MS/MS to identify and quantify the amount of this compound formed.
Bio-thermal Generation of this compound
This protocol is based on the work of Bel Rhlid et al. (2002) and involves a fermentation step followed by thermal treatment.[1]
Materials:
-
Cysteamine
-
Ethyl-L-lactate
-
D-glucose
-
Baker's yeast
-
Water
-
pH-stat system
-
Heating apparatus
-
Extraction solvent (e.g., diethyl ether)
-
Distillation apparatus
Procedure:
-
Fermentation:
-
Suspend baker's yeast in water in a fermenter equipped with a pH-stat system and temperature control (e.g., 30-35 °C).
-
Adjust the pH to a desired value (e.g., 6.5).[1]
-
Add cysteamine and ethyl-L-lactate to the yeast suspension.
-
Add D-glucose portion-wise over a period of time (e.g., after 4 and 24 hours).[1]
-
Allow the fermentation to proceed for a set duration.
-
-
Extraction of Precursor:
-
After fermentation, centrifuge the mixture to separate the yeast cells.
-
Extract the supernatant with an organic solvent (e.g., diethyl ether).
-
Dry and concentrate the extract to obtain the precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole.
-
-
Thermal Conversion:
-
Heat the obtained precursor in an aqueous solution or a suitable solvent to induce dehydration and formation of this compound. The temperature and duration of heating will influence the conversion rate.
-
-
Purification and Analysis:
-
The final product can be purified using techniques like high vacuum distillation.[1]
-
Analyze the purified product using GC-MS and other spectroscopic methods to confirm its identity and purity.
-
Factors Influencing Thermal Generation
Several factors critically influence the formation and yield of this compound during the Maillard reaction:
-
Temperature and Time: Higher temperatures and longer reaction times generally promote the Maillard reaction and the formation of this compound. However, excessive heat can lead to the degradation of the product and the formation of undesirable byproducts.[2]
-
pH: The pH of the reaction medium plays a crucial role. Slightly acidic to neutral pH conditions are often reported to be optimal for the formation of the precursor and the final product.[1][3] Alkaline conditions can also enhance the formation of 2-acetylthiazole (B1664039) and pyrazines.[3]
-
Reactant Type and Concentration: The type of reducing sugar and amino acid significantly impacts the reaction. Cysteine and cysteamine are the primary amino acid precursors. The concentration and molar ratio of the reactants are also key parameters to optimize for maximizing the yield.
-
Water Activity: Water activity influences the rate of the Maillard reaction. While some water is necessary for the reaction to occur, very high water content can dilute the reactants and slow down the reaction rate.
Conclusion
The thermal generation of this compound from sugars and amino acids is a complex process governed by the principles of the Maillard reaction. Understanding the reaction pathways and the influence of key parameters such as temperature, pH, and reactant concentrations is essential for controlling and optimizing its synthesis. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the formation of this important flavor compound and to develop new applications in various fields, including drug development where thiazoline (B8809763) derivatives are of growing interest. Further research focusing on systematic quantitative analysis will be invaluable in fully elucidating the kinetics and thermodynamics of this reaction, enabling more precise control over the synthesis of this compound.
References
The Sensory Experience of 2-Acetyl-2-thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a volatile heterocyclic compound renowned for its potent and characteristic aroma, playing a pivotal role in the flavor profiles of a wide array of cooked and processed foods. Its presence is particularly notable in products undergoing Maillard reactions and thermal degradation of sulfur-containing amino acids, contributing significantly to the desirable "roasty," "nutty," and "popcorn-like" notes that enhance consumer acceptance. This technical guide provides an in-depth exploration of the organoleptic properties of this compound, detailing its sensory characteristics, the experimental protocols used for its evaluation, and the current understanding of its perception pathways.
Organoleptic Profile
The sensory perception of this compound is complex and concentration-dependent, encompassing a range of desirable savory and roasted aromas and flavors.
Odor Profile
The odor of this compound is most frequently described as having strong notes of popcorn, roasted nuts, and freshly baked bread .[1][2][3] At different concentrations and in various food matrices, its aromatic profile can also evoke nuances of corn chips, tacos, potato chips, and savory meat.[4][5] The intricate aroma profile makes it a key contributor to the characteristic scent of numerous food items, including roasted beef, wheaten bread, and sweet corn.[1]
Taste Profile
When evaluated in solution, this compound imparts a flavor profile that mirrors its aromatic characteristics. At concentrations of 1.00 - 5.00 ppm, it is described as having a taste reminiscent of taco chips, slightly popcorn, and toasted or roasted grain, with a salty impression .[4][5] Other descriptors include baked bread crust and a general roasted flavor.[5]
Quantitative Sensory Data
The potency of this compound as a flavor compound is underscored by its low detection thresholds. While specific threshold values can vary depending on the medium (air, water, or food matrix) and the sensory methodology employed, the following table summarizes key quantitative data found in the literature.
| Parameter | Value | Medium/Condition | Reference |
| Limit of Quantitation (in the range of odor threshold) | 1.0 µg/kg | Food Products | [3][6] |
| Recommended Flavor Usage Levels | Up to 5.0000 ppm | Finished Product | [4] |
| Taste Description Concentration | 1.00 - 5.00 ppm | Not specified | [4][5] |
Experimental Protocols for Organoleptic Analysis
The characterization of the organoleptic properties of this compound relies on a combination of instrumental and sensory analysis techniques. These methodologies are crucial for identifying and quantifying its contribution to the overall flavor of a product.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. In this method, volatile compounds are separated by gas chromatography and the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.
General Protocol:
-
Sample Preparation: Volatile compounds from a food sample are extracted using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for separating flavor compounds.
-
Effluent Splitting: The column effluent is split between a mass spectrometer (for chemical identification) and a heated sniffing port.
-
Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Data Analysis: The olfactometry data is correlated with the chromatographic data to identify the specific compounds responsible for the perceived aromas.
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a specific application of GC-O used to determine the most potent odorants in a sample. It involves the stepwise dilution of a flavor extract and subsequent GC-O analysis of each dilution. The highest dilution at which an odor is still detectable is known as the flavor dilution (FD) factor, which is an indicator of the odorant's potency.
General Protocol:
-
Flavor Extract Preparation: A representative flavor extract of the sample is prepared.
-
Serial Dilution: The extract is serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with a suitable solvent.
-
GC-O Analysis: Each dilution is analyzed by GC-O.
-
Determination of FD Factors: For each odorant, the highest dilution at which it can be detected by the sensory panelist is recorded as its FD factor.
-
Identification of Key Odorants: Compounds with the highest FD factors are considered the most important contributors to the sample's aroma.
Sensory Panel Evaluation
Sensory panels are essential for describing and quantifying the taste and aroma of flavor compounds. Trained panelists evaluate samples under controlled conditions and use a standardized lexicon to describe the sensory attributes.
General Protocol:
-
Panelist Training: A panel of individuals is trained to recognize and scale the intensity of various taste and aroma attributes relevant to the sample.
-
Sample Preparation: this compound is dissolved in a neutral medium (e.g., water, oil, or a simple food base) at various concentrations.
-
Blinding and Randomization: Samples are presented to the panelists in a blinded and randomized order to prevent bias.
-
Evaluation: Panelists evaluate the samples in individual booths under controlled lighting and temperature. They rate the intensity of specific attributes (e.g., "popcorn," "roasted," "nutty") on a numerical scale.
-
Data Analysis: The collected data is statistically analyzed to determine the sensory profile of the compound at different concentrations.
Signaling Pathways in Flavor Perception
The perception of flavor is a complex process involving both the sense of smell (olfaction) and the sense of taste (gustation). While the specific olfactory receptors for this compound in mammals have not been definitively identified, research on related thiazoline (B8809763) compounds provides insights into the potential signaling pathways.
Thiazoline-related compounds have been shown to act as agonists for the Transient Receptor Potential Ankryin 1 (TRPA1) channel .[7][8][9][10] TRPA1 is a non-selective cation channel expressed in sensory neurons and is known to be involved in the perception of pungent and irritating compounds. The activation of TRPA1 by thiazolines is thought to occur through the covalent modification of cysteine residues within the receptor protein.[11] This suggests that the perception of this compound may not be limited to traditional G-protein coupled olfactory receptors but could also involve chemosensory pathways associated with trigeminal nerve stimulation, contributing to the overall sensory experience. In insect models, the avoidance response to thiazoline compounds is mediated by both olfactory receptors and TRPA1, indicating a multi-modal sensory detection.[11]
Below is a diagram illustrating a proposed general pathway for the sensory perception of thiazoline compounds.
Figure 1. Proposed sensory perception pathway for thiazoline compounds.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive organoleptic analysis of a flavor compound like this compound.
Figure 2. Workflow for organoleptic analysis of this compound.
Conclusion
This compound is a potent and highly valued flavor compound with a complex and desirable organoleptic profile. Its characteristic roasted, nutty, and popcorn-like notes are crucial to the sensory experience of many thermally processed foods. A thorough understanding of its sensory properties, the methodologies for their evaluation, and the underlying perception pathways is essential for its effective application in food product development, flavor chemistry research, and potentially for understanding chemosensory mechanisms in drug development. Further research is warranted to identify the specific mammalian olfactory receptors for this compound and to further elucidate the interplay between olfactory and trigeminal signaling in its perception.
References
- 1. cacaoofexcellence.org [cacaoofexcellence.org]
- 2. flavorsum.com [flavorsum.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound 29926-41-8 [thegoodscentscompany.com]
- 5. This compound, 29926-41-8 [thegoodscentscompany.com]
- 6. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazoline-related innate fear stimuli orchestrate hypothermia and anti-hypoxia via sensory TRPA1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoline-related innate fear stimuli orchestrate hypothermia and anti-hypoxia via sensory TRPA1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila [frontiersin.org]
The Maillard Reaction's Signature Note: A Technical Guide to 2-Acetyl-2-Thiazoline in Cooked Meat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of 2-Acetyl-2-thiazoline, a key flavor compound, in cooked meat. It details its formation through the Maillard reaction, presents quantitative data from various studies, and outlines the experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for professionals in food science, flavor chemistry, and related fields.
Introduction: The Aroma of Cooked Meat
The appealing aroma of cooked meat is a complex symphony of hundreds of volatile compounds. Among these, this compound stands out for its characteristic nutty, roasted, and popcorn-like aroma, making it a significant contributor to the desirable flavor profile of cooked beef and other meats.[1][2][3] This heterocyclic compound is not naturally present in raw meat but is formed during the cooking process through the Maillard reaction. Understanding the pathways of its formation and having robust analytical methods for its quantification are crucial for controlling and optimizing the flavor of meat products.
Formation Pathway: The Maillard Reaction
This compound is a product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. The primary precursors for the formation of this compound are sulfur-containing amino acids, particularly cysteine or its derivative cysteamine, and reducing sugars or dicarbonyl compounds like methylglyoxal (B44143) and glyoxal.[1][3][4]
The reaction proceeds through several key steps, including the formation of an N-glycosylamine, its rearrangement to an Amadori or Heyns product, and subsequent degradation to form reactive intermediates. The interaction of these intermediates with hydrogen sulfide (B99878) (from the degradation of cysteine) and ammonia (B1221849) leads to the formation of the thiazoline (B8809763) ring.
Below is a simplified signaling pathway illustrating the formation of this compound.
Quantitative Occurrence in Cooked Meat
The concentration of this compound in cooked meat can vary significantly depending on factors such as the type of meat, the cut, the cooking method, temperature, and duration. Seminal works by Cerny and Grosch (1992) and Hofmann and Schieberle (1995) were among the first to quantify this important odorant in roasted beef using techniques like Aroma Extract Dilution Analysis (AEDA) and Stable Isotope Dilution Analysis (SIDA). More recent studies have employed advanced analytical methods to provide further quantitative data.
| Meat Type | Cooking Method | Concentration (µg/kg) | Analytical Method | Reference |
| Beef | Roasted | Not explicitly stated in snippets, but identified as a potent odorant | Aroma Extract Dilution Analysis (AEDA), GC-O | Cerny & Grosch, 1992 |
| Beef | Roasted | Not explicitly stated in snippets, but quantified | Stable Isotope Dilution Analysis (SIDA), GC-MS | Hofmann & Schieberle, 1995 |
| Various Foods | N/A | LOQ: 1.0 µg/kg | UHPLC-MS/MS | Bösl, M., et al. (2021) |
Note: Access to the full text of some seminal papers was not possible; therefore, specific quantitative values from those studies are not included. The table will be updated as more precise data becomes available.
Experimental Protocols
The accurate quantification of this compound in a complex matrix like cooked meat requires sophisticated analytical techniques. The following sections detail the key experimental methodologies cited in the literature.
Sample Preparation and Extraction
The initial step in the analysis of this compound is its extraction from the meat matrix. Common methods include:
-
Simultaneous Distillation-Extraction (SDE): This technique, often using a Likens-Nickerson apparatus, allows for the simultaneous distillation of volatile compounds from a heated sample and their extraction into an organic solvent. This method is effective for isolating a wide range of volatile and semi-volatile compounds.
-
Solvent Extraction: Direct extraction with an organic solvent, such as diethyl ether or dichloromethane, can be used. This is often followed by purification steps to remove non-volatile components like fats and acids.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the heated meat sample. Volatile compounds adsorb to the fiber and are then thermally desorbed into the gas chromatograph.
Analytical Instrumentation and Conditions
GC-MS is the most common technique for the analysis of this compound.
-
Gas Chromatograph (GC):
-
Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is used for separation.
-
Injector: Split/splitless or on-column injection is employed. For SPME, a dedicated inlet is used for thermal desorption.
-
Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. A typical program might start at 40°C and ramp up to 250°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV is standard for creating fragment ions.
-
Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Detection: The instrument is operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
GC-O is used to identify the odor-active compounds in an extract. The effluent from the GC column is split between a mass spectrometer and a sniffing port, allowing a trained panelist to describe the odor of each eluting compound. Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique where the sample is serially diluted and analyzed until no odor is detected, providing a measure of the odor potency (Flavor Dilution factor).
SIDA is the gold standard for accurate quantification of volatile compounds. A known amount of a stable isotope-labeled analog of this compound (e.g., deuterated) is added to the sample as an internal standard at the beginning of the sample preparation. Because the labeled standard has nearly identical chemical and physical properties to the native compound, it compensates for losses during extraction and analysis. The concentration of the native compound is then determined by measuring the ratio of the native to the labeled compound using GC-MS.
A more recent and rapid method for the quantification of 2-acetyl azaheterocycles, including this compound, involves UHPLC-MS/MS. This method often includes a derivatization step to improve chromatographic retention and ionization efficiency.[5][6]
-
Sample Preparation: Quick extraction by bead beater homogenization.
-
Derivatization: Fast derivatization, for example, with 3-nitrophenylhydrazine.
-
UHPLC: Provides rapid and efficient separation.
-
MS/MS: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the analysis of this compound in cooked meat using SIDA and GC-MS.
Conclusion
This compound is a pivotal compound in defining the desirable roasted and meaty aroma of cooked meat. Its formation is intricately linked to the Maillard reaction, with its concentration being influenced by various factors during cooking. The analytical methodologies detailed in this guide, particularly Stable Isotope Dilution Analysis coupled with GC-MS, provide the necessary tools for accurate and precise quantification. A thorough understanding of the formation and occurrence of this key odorant is essential for the food industry in developing and controlling the flavor of meat products, and for researchers investigating the complex chemistry of food flavor.
References
- 1. Evaluation of potent odorants in roasted beef by aroma extract dilution analysis [ouci.dntb.gov.ua]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. beefresearch.org [beefresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Different Aging Methods on the Formation of Aroma Volatiles in Beef Strip Loins [mdpi.com]
The Thiazoline Ring: A Technical Guide to its Chemical Structure and Reactivity for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, chemical behavior, and biological significance of the thiazoline (B8809763) scaffold, providing a critical resource for scientists in medicinal chemistry and organic synthesis.
The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is a pivotal structural motif in a vast array of natural products, pharmaceuticals, and synthetic intermediates. Its unique electronic properties and diverse reactivity make it a versatile building block in drug discovery and a subject of continuous academic and industrial research. This technical guide provides a comprehensive overview of the chemical structure and reactivity of the thiazoline ring, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The thiazoline ring is a dihydrothiazole, with the most common isomer being 2-thiazoline, where the double bond is between the carbon at position 2 and the nitrogen at position 3. The presence of the sulfur and nitrogen heteroatoms, along with the endocyclic double bond, imparts a unique combination of chemical properties.
The key structural features include:
-
A five-membered ring creating inherent ring strain that influences its reactivity.
-
A nucleophilic nitrogen atom and a sulfur atom with available lone pairs.
-
An electrophilic carbon atom at the C2 position of the imine functionality.
These features govern the ring's participation in a variety of chemical transformations and its ability to interact with biological targets.
Synthesis of the Thiazoline Ring
A variety of synthetic strategies have been developed to construct the thiazoline ring, offering access to a wide range of substituted derivatives. Key methodologies are summarized below.
From β-Amino Thiols
A straightforward and widely used method involves the condensation of β-amino thiols with various electrophiles.[1]
-
With Nitriles: Condensation of β-amino thiols with nitriles is a direct route to 2-substituted thiazolines.[1]
-
With Carboxylic Acid Derivatives: Carboxylic acids, esters, and N-acylbenzotriazoles can also be employed as electrophilic partners in the condensation with β-amino thiols.[1]
From β-Amino Alcohols
An alternative approach utilizes more readily available β-amino alcohols as starting materials. This typically involves a two-step process: thioacylation followed by intramolecular cyclization.[1]
Oxidation of Thiazolidines
Thiazolidines, the fully saturated analogues of thiazolines, can be selectively oxidized to afford 2-thiazolines under mild conditions.[1]
Reactivity of the Thiazoline Ring
The thiazoline ring exhibits a rich and diverse reactivity profile, enabling its transformation into a variety of other functional groups and heterocyclic systems.
Oxidation
Oxidation of the thiazoline ring can lead to the formation of the corresponding aromatic thiazole (B1198619). A common and efficient method for this transformation is the use of manganese dioxide (MnO₂).
Reduction
Reduction of the imine bond in the thiazoline ring yields the corresponding thiazolidine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation.[2]
Ring-Opening Reactions
The thiazoline ring can undergo ring-opening reactions under various conditions, providing access to functionalized acyclic compounds such as β-amino thiols and carbonyl derivatives.[1] The kinetics of hydrolysis of 2-methyl-Δ2-thiazoline have been studied, revealing a maximum rate at around pH 3.[3]
Quantitative Reactivity Data
While extensive qualitative data on thiazoline reactivity exists, comprehensive quantitative data in the form of rate constants is less systematically compiled. The table below presents available kinetic data for the hydrolysis of 2-methyl-2-thiazoline.
| Reaction Condition | Rate Constant (k) | Reference |
| Hydrolysis at pH 3 | Maximum Rate | [3] |
| Hydrolysis in concentrated HCl | Stable | [3] |
| Hydrolysis at pH 7 | Very Slow | [3] |
Spectroscopic Characterization
The structure of thiazoline derivatives is routinely confirmed using a combination of spectroscopic techniques. The following tables summarize typical spectroscopic data for representative 2-substituted thiazolines.
¹H and ¹³C NMR Spectroscopy
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methyl-2-thiazoline | CDCl₃ | 1.95 (s, 3H), 3.20 (t, 2H), 4.10 (t, 2H) | 22.5, 34.5, 65.0, 168.0 |
| 2-Phenyl-2-thiazoline | CDCl₃ | 3.40 (t, 2H), 4.45 (t, 2H), 7.40-7.90 (m, 5H) | 33.8, 67.2, 128.5, 128.9, 131.5, 132.8, 170.1 |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Methyl-2-thiazoline | ~2950 (C-H stretch), ~1630 (C=N stretch) |
| 2-Phenyl-2-thiazoline | ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1620 (C=N stretch), ~1580, 1450 (Ar C=C stretch) |
Mass Spectrometry
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| 2-Methyl-2-thiazoline | 101 | 86, 73, 58 |
| 2-Phenyl-2-thiazoline | 163 | 135, 104, 77 |
Experimental Protocols
Synthesis of 2-Phenyl-2-thiazoline from Benzonitrile (B105546) and 2-Aminoethanethiol
Procedure: A mixture of benzonitrile (1.0 eq) and 2-aminoethanethiol hydrochloride (1.2 eq) is heated under solvent-free conditions or in a high-boiling solvent such as xylene. The reaction is typically carried out at temperatures ranging from 100 to 140 °C for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-2-thiazoline.
Oxidation of 2-Phenyl-2-thiazoline to 2-Phenylthiazole using MnO₂
Procedure: To a solution of 2-phenyl-2-thiazoline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or chloroform, activated manganese dioxide (5-10 eq) is added. The heterogeneous mixture is stirred vigorously at room temperature or under reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-phenylthiazole.
Reduction of 2-Phenyl-2-thiazoline to 2-Phenylthiazolidine using NaBH₄
Procedure: 2-Phenyl-2-thiazoline (1.0 eq) is dissolved in a protic solvent such as methanol (B129727) or ethanol. Sodium borohydride (1.5-2.0 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to give 2-phenylthiazolidine, which can be further purified by distillation or chromatography.[2]
Biological Significance and Signaling Pathways
The thiazoline ring is a prominent feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-HIV, and antibiotic properties.
Thiazoline-Containing Anticancer Agents and the PI3K/Akt/mTOR Pathway
Several thiazole and thiazoline-containing compounds have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer.[3][4][5][6][7] These inhibitors typically function by competing with ATP for binding to the kinase domain of PI3K or mTOR, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival.
Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazoline-based inhibitors.
Biosynthesis of Firefly Luciferin
Firefly luciferin, the substrate for the luciferase enzyme responsible for bioluminescence in fireflies, contains a thiazoline ring. Its biosynthesis is a fascinating example of how this heterocyclic scaffold is constructed in nature. The proposed pathway involves the condensation of p-benzoquinone with two molecules of L-cysteine.[8][9][10][11]
Figure 2. Proposed biosynthetic pathway of firefly luciferin.
Conclusion
The thiazoline ring is a structurally and electronically unique heterocycle that plays a crucial role in both synthetic and medicinal chemistry. Its versatile reactivity allows for its incorporation into complex molecular architectures and its conversion into other valuable functional groups. The prevalence of the thiazoline scaffold in biologically active molecules underscores its importance as a pharmacophore. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is therefore essential for researchers and scientists working in drug discovery and development. This guide provides a foundational understanding of these aspects, serving as a valuable resource for the continued exploration and application of this important heterocyclic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. 2-Methyl-2-thiazoline | C4H7NS | CID 16867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. firefly bioluminescence | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Luciferins Under Construction: A Review of Known Biosynthetic Pathways [frontiersin.org]
The Pivotal Role of 2-Acetyl-2-Thiazoline in Roasted Aroma Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-thiazoline is a potent, volatile heterocyclic compound renowned for its significant contribution to the desirable roasted, nutty, and popcorn-like aromas in a wide variety of thermally processed foods. Formed during the Maillard reaction, primarily from the interaction of the amino acid cysteine and reducing sugars, this molecule is a key target for flavor chemists and food scientists. Its intense aroma at low concentrations makes it a crucial component of the flavor profile of products such as roasted coffee, baked bread, and cooked meats. This technical guide provides an in-depth exploration of the formation, analysis, and sensory perception of this compound, offering valuable insights for researchers in food science, flavor chemistry, and drug development where analogous structures may be of interest.
Chemical Properties and Aroma Profile
This compound is characterized by its distinct and powerful aroma. Even at very low concentrations, it imparts a characteristic roasted scent.
| Property | Value |
| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone |
| Molecular Formula | C₅H₇NOS |
| Molecular Weight | 129.18 g/mol |
| CAS Number | 29926-41-8 |
| Appearance | Light yellow to orange/brown liquid or solid |
| Odor Profile | Roasted, nutty, popcorn, corn chip, bready[1][2] |
| Boiling Point | 94 °C at 11 mmHg[3] |
| Melting Point | 22-30 °C[2][3] |
| Solubility | Soluble in alcohol and water |
Formation of this compound in the Maillard Reaction
The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. The key precursors for this compound are the sulfur-containing amino acid cysteine and a reducing sugar .
The reaction proceeds through several stages, starting with the condensation of the amino group of cysteine with the carbonyl group of a reducing sugar to form a Schiff base. This undergoes rearrangement to form an Amadori or Heyns product. Subsequent degradation of these intermediates, particularly through Strecker degradation, leads to the formation of key reactive species.
The generally accepted pathway for the formation of this compound involves the reaction of cysteamine (B1669678) (formed from the decarboxylation of cysteine) with a dicarbonyl compound such as methylglyoxal or pyruvaldehyde (derived from sugar degradation). The resulting intermediate then cyclizes and dehydrates to form the stable aromatic compound.
Quantitative Data in Roasted Foods
The concentration of this compound in food products is typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, yet it significantly impacts the overall aroma. While specific quantitative data for this compound across a wide range of foods is proprietary or varies greatly with processing conditions, data for the structurally and sensorially similar compound, 2-acetyl-1-pyrroline, provides a valuable reference for expected concentrations in baked goods.
| Food Product | Compound | Concentration (µg/kg) | Analytical Method | Reference |
| Wheat Bread Crust | 2-Acetyl-1-pyrroline | 18 | HPLC-MS/MS | [4] |
| Brown Bread Crust | 2-Acetyl-1-pyrroline | 18 | HPLC-MS/MS | [4] |
| Rye Bread Crust | 2-Acetyl-1-pyrroline | 18 | HPLC-MS/MS | [4] |
| Aromatic Rice | 2-Acetyl-1-pyrroline | 131 | HPLC-MS/MS | [4] |
| Popcorn | 2-Acetyl-1-pyrroline | 38 | HPLC-MS/MS | [4] |
Note: The data presented is for 2-acetyl-1-pyrroline, a compound with a similar roasty, popcorn-like aroma, to illustrate typical concentration ranges of potent Maillard-derived aroma compounds in food.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the condensation of cysteamine with a suitable acetylating agent or precursor. One reported method involves the Ru-catalyzed oxidation of 2-acetyl-2-thiazolidine, which is formed from the reaction of cysteamine and 2-oxopropanal[5]. Another approach is the direct condensation of cysteamine with nitrile derivatives[5].
Example Protocol (Conceptual, based on thiazoline (B8809763) synthesis principles):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cysteamine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition: Neutralize the cysteamine hydrochloride with an appropriate base (e.g., sodium ethoxide) to generate the free amine.
-
Reactant Addition: Slowly add an acetylating precursor, such as ethyl 2-chloroacetoacetate, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reactions.
-
Work-up: After cooling, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
Extraction and Quantification from a Food Matrix
A robust and widely used method for the quantification of trace volatile compounds in complex food matrices is the Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Extraction and Analysis by SIDA and GC-MS:
-
Sample Preparation: A known weight of the homogenized food sample (e.g., ground roasted coffee, bread crust) is placed in a suitable extraction vessel.
-
Internal Standard Spiking: A precise amount of a stable isotope-labeled internal standard (e.g., [²H₃]-2-acetyl-2-thiazoline) is added to the sample.
-
Extraction: The sample is extracted with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) using methods such as solvent-assisted flavor evaporation (SAFE), solid-phase microextraction (SPME), or accelerated solvent extraction (ASE)[6].
-
Concentration: The solvent extract is carefully concentrated to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis: An aliquot of the concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: A capillary column with a suitable stationary phase (e.g., DB-FFAP) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of volatile compounds.
-
MS Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of both the native this compound and its labeled internal standard.
-
-
Quantification: The concentration of this compound in the original sample is calculated from the known amount of the added internal standard and the measured ratio of the peak areas of the native compound and the labeled standard.
Sensory Perception of Roasted Aroma
The perception of aromas, including the roasted notes of this compound, is a complex process initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons[7].
The binding of an odorant molecule, such as this compound, to its specific olfactory receptor(s) triggers a conformational change in the receptor. This activates an associated G-protein (typically Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[8][9]. The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. If this depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific aroma.
While the general mechanism of olfaction is well-understood, the specific olfactory receptors that bind to this compound have not yet been definitively identified. Research in this area is ongoing and aims to deorphanize the vast number of olfactory receptors to understand the molecular basis of aroma perception for key food odorants.
Conclusion
This compound stands out as a critical contributor to the desirable roasted aromas that define many cherished food products. Its formation through the Maillard reaction is a testament to the complex chemistry that underpins food flavor. For researchers and professionals in food science and related fields, a thorough understanding of its formation pathways, analytical methodologies for its quantification, and the mechanisms of its sensory perception is paramount for the development of high-quality products with appealing flavor profiles. Further research into the specific olfactory receptors for this and other key aroma compounds will undoubtedly open new avenues for flavor modulation and creation.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. This compound = 96 , FG 29926-41-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gcms.cz [gcms.cz]
- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 8. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Acetyl-2-thiazoline for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Acetyl-2-thiazoline is a significant heterocyclic compound known for its characteristic roasted, popcorn-like aroma, making it a key component in flavor and fragrance research.[1] It is a notable product of the Maillard reaction and is found in various cooked foods, including beef and rice.[2] Beyond its sensory applications, the thiazoline (B8809763) ring is a structural motif of interest in medicinal chemistry for its potential biological activities, including antimicrobial properties.[2][3] This document provides detailed protocols for the chemical synthesis of this compound for research applications, focusing on a reliable two-step method involving the formation of a thiazolidine (B150603) precursor followed by selective oxidation.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29926-41-8 | [2][4] |
| Molecular Formula | C₅H₇NOS | [2][4] |
| Molecular Weight | 129.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid; White to light yellow powder/crystal | [2][5] |
| Odor | Roasted, nutty, popcorn-like, green onion, herbal | [5] |
| Melting Point | 26-30 °C | |
| Boiling Point | 222-223 °C @ 760 mmHg | [4] |
| Density | 1.17 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5305 | |
| Solubility | Soluble in organic solvents like ethanol; limited solubility in water | [2][4][6] |
| Storage | 2-8 °C | [3] |
Table 2: Spectroscopic Data References for this compound
| Spectroscopy Type | Available Data Source(s) |
| ¹H NMR | [4][5] |
| ¹³C NMR | [4][5] |
| Mass Spectrometry (MS) | [4][5] |
| Infrared (IR) Spectroscopy | [4] |
Synthesis Methodology
The recommended synthesis pathway is a two-step process:
-
Step 1: Condensation of cysteamine (B1669678) with 2-oxopropanal to form the intermediate, 2-acetyl-2-thiazolidine.
-
Step 2: Selective oxidation of the thiazolidine intermediate to the final product, this compound, using a Ruthenium catalyst.[7]
This method is noted for its high selectivity under mild conditions.[7]
Caption: Two-step synthesis of this compound.
Experimental Protocols
I. Materials and Equipment
-
Reagents: Cysteamine hydrochloride, 2-oxopropanal (pyruvaldehyde), Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) or similar Ru-catalyst, tert-Butyl hydroperoxide (TBHP), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄), Silica (B1680970) gel for column chromatography, Deuterated chloroform (B151607) (CDCl₃) for NMR.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware, pH meter/paper, inert atmosphere setup (e.g., nitrogen or argon line).
II. Protocol 1: Synthesis of 2-Acetyl-2-thiazolidine (Intermediate)
This protocol is based on the general reaction between cysteamine and an aldehyde to form a thiazolidine.[7]
-
Preparation: In a round-bottom flask, dissolve cysteamine hydrochloride in water and neutralize to a pH of ~7-8 by the slow addition of an aqueous sodium bicarbonate solution. This deprotonates the amine group of cysteamine, making it nucleophilic.
-
Reaction: Cool the cysteamine solution in an ice bath. Add 2-oxopropanal dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-acetyl-2-thiazolidine intermediate. This intermediate may be used in the next step without further purification, though purification via chromatography can be performed if a high-purity intermediate is required.
III. Protocol 2: Ru-Catalyzed Oxidation to this compound
This procedure follows the selective oxidation of thiazolidines to thiazolines.[7]
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude 2-acetyl-2-thiazolidine from the previous step in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a suitable Ruthenium catalyst (e.g., RuCl₃·xH₂O, approx. 1-2 mol%).
-
Oxidant Addition: Add tert-Butyl hydroperoxide (TBHP, ~1.5 equivalents) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours). The reaction is highly selective, but over-oxidation is possible with prolonged reaction times.[7]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to decompose excess peroxide.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
IV. Purification and Characterization
-
Purification: The crude this compound is often purified by silica gel column chromatography using a solvent system such as a hexane-ethyl acetate (B1210297) gradient.[7] Due to the volatility and polarity of the compound, careful selection of the eluent is crucial to achieve good separation. Isolated yields may be modest due to difficulties in the purification process.[7]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
GC-MS: To confirm the molecular weight and purity.
-
IR Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) and imine (C=N) stretches.
-
Caption: High-level experimental workflow for synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cysteamine and its derivatives can have strong, unpleasant odors.
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment. This compound is classified as harmful if swallowed and causes serious eye irritation.[5]
Conclusion
The described two-step synthesis provides a reliable route to this compound for research purposes. While several synthetic methods exist, the Ru-catalyzed oxidation of the thiazolidine intermediate offers high selectivity under mild conditions.[7] Careful purification is essential to obtain a high-purity final product suitable for applications in flavor chemistry, analytical standards, and as a building block in medicinal chemistry and organic synthesis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 29926-41-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound 29926-41-8 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 2-Acetyl-2-thiazoline in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Acetyl-2-thiazoline, a key aroma compound, in various food products. The protocols outlined below are based on established analytical techniques, primarily focusing on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Introduction
This compound is a potent flavor compound associated with roasted, nutty, and popcorn-like aromas, making it a significant contributor to the sensory profile of numerous cooked foods, including meat, bread, and coffee. Accurate quantification of this compound is crucial for food quality control, flavor research, and process optimization. This document offers comprehensive protocols and comparative data to aid researchers in selecting and implementing the most suitable analytical method for their specific food matrix and research objectives.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
UHPLC-MS/MS with Derivatization: A highly sensitive and selective method ideal for a wide range of food matrices. This approach involves a rapid extraction followed by chemical derivatization to enhance the chromatographic and mass spectrometric properties of the analyte.
-
HS-SPME-GC-MS: A solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex food matrices. This method involves the extraction of the analyte from the headspace of the sample followed by gas chromatographic separation and mass spectrometric detection.
Method 1: UHPLC-MS/MS with 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization
This method, adapted from the work of Bösl et al. (2021), offers a rapid and high-throughput analysis of this compound in various food products.[1][2][3][4][5][6]
Quantitative Data Summary
| Parameter | Value | Food Matrices Tested | Reference |
| Limit of Quantification (LOQ) | 1.0 µg/kg | Various food products and beverages | [1][3][4][5][6] |
| Sample Amount | 0.2 - 0.5 g | Not specified in abstract | [1][3][4][5][6] |
| Derivatization | 3-Nitrophenylhydrazine (3-NPH) | Not applicable | [1][4] |
Experimental Protocol
1. Sample Preparation: Bead Beater Homogenization
-
Weigh 0.2 to 0.5 g of the homogenized food sample into a 2 mL bead beater tube containing ceramic beads.
-
Add a suitable extraction solvent (e.g., acetonitrile (B52724)/water mixture).
-
Homogenize the sample using a bead beater instrument for a specified time and frequency until a uniform suspension is achieved.
-
Centrifuge the sample to pellet solid debris.
-
Collect the supernatant for the derivatization step.
2. Derivatization with 3-Nitrophenylhydrazine (3-NPH)
-
To the collected supernatant, add a solution of 3-nitrophenylhydrazine (3-NPH).
-
Incubate the mixture at 40 °C for 2 hours to allow for the derivatization reaction to complete.[1][4][5][6]
-
After incubation, the sample is ready for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of the derivatized analyte.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS/MS Parameters: Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of this compound. These parameters should be optimized for the specific instrument used.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, 29926-41-8 [thegoodscentscompany.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 2-Acetyl-2-thiazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 2-Acetyl-2-thiazoline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile compound known for its characteristic nutty, roasted, and popcorn-like aroma, making it a key component in flavor and fragrance research, as well as a potential marker in food science and biotechnology.
Introduction
This compound (CAS No. 29926-41-8) is a sulfur-containing heterocyclic compound that contributes to the desirable aroma of many cooked and processed foods, including popcorn, roasted nuts, and baked goods. Its analysis is crucial for quality control in the food and beverage industry, for understanding flavor formation in Maillard reactions, and for various applications in biotechnology and potentially in drug development as a volatile biomarker. GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1]
Experimental Protocols
A generalized workflow for the GC-MS analysis of this compound is presented below. Specific parameters may require optimization based on the sample matrix and instrumentation.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences.
For Liquid Samples (e.g., beverages, liquid media):
-
Direct Liquid Injection: For samples with high concentrations of the analyte, direct injection of a filtered liquid sample may be possible. The sample should be dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2] Aqueous samples are not directly compatible with most GC-MS systems.[3]
-
Liquid-Liquid Extraction (LLE): This is a common method to extract this compound from aqueous matrices.
-
To 10 mL of the liquid sample, add 10 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the analyte.
-
The extraction may be repeated to improve recovery.
-
The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.
-
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is excellent for trace analysis of volatile compounds.[4]
-
Place a known volume of the liquid sample into a headspace vial.
-
Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace above the sample.[5]
-
Allow the analytes to partition onto the fiber for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[6]
-
Retract the fiber and introduce it into the GC inlet for thermal desorption.
-
For Solid Samples (e.g., food products, tissues):
-
Solvent Extraction:
-
Homogenize a known weight of the solid sample.
-
Add a suitable organic solvent (e.g., dichloromethane, diethyl ether) and mix thoroughly.
-
Use techniques like sonication or Soxhlet extraction to enhance extraction efficiency.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.[7]
-
The extract can be concentrated as needed.
-
-
Headspace Analysis (Static or Dynamic): This is suitable for releasing volatile compounds from a solid matrix.[7]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5MS (60 m x 0.32 mm x 1.0 µm) or equivalent non-polar column.[9] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[6] |
| Inlet Temperature | 250°C.[9] |
| Injection Volume | 1 µL. |
| Injection Mode | Splitless or split (e.g., 10:1), depending on concentration. |
| Oven Temperature Program | Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5-10 min.[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI). |
| Ionization Energy | 70 eV.[10] |
| Ion Source Temperature | 230°C.[9][10] |
| Transfer Line Temperature | 250°C.[6] |
| Mass Scan Range | m/z 30-350.[6] |
| Solvent Delay | 3-5 minutes (to prevent solvent peak from damaging the detector). |
Data Presentation
Quantitative data for this compound is summarized below. Retention indices and mass spectra are crucial for confident identification.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇NOS | [11] |
| Molecular Weight | 129.18 g/mol | [11] |
| Kovats Retention Index (non-polar column) | ~1061 - 1069 | [12] |
| Characteristic Mass Spectral Ions (m/z) | ||
| Base Peak | 43 | [12] |
| Other Major Ions | 60, 129 (Molecular Ion) | [12] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis.
Note: This protocol provides a general guideline. Researchers should perform their own method development and validation to ensure the accuracy and reliability of their results for their specific application and sample matrix.
References
- 1. rroij.com [rroij.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 10. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analysis of 2-Acetyl-2-thiazoline using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a volatile heterocyclic compound known for its characteristic popcorn-like, roasted aroma, making it a key flavor component in a variety of thermally processed foods.[1] Beyond its role in the food and fragrance industries, its unique chemical structure has garnered interest in pharmaceutical research. Accurate and reliable quantification of this compound is crucial for quality control in food production, flavor analysis, and for pharmacokinetic and metabolic studies in drug development. This application note provides detailed protocols for the analysis of this compound using both a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method involving derivatization.
Quantitative Data Summary
The following tables summarize the quantitative data for the two analytical methods described in this document.
Table 1: Quantitative Data for UHPLC-MS/MS Analysis of this compound (with Derivatization)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1.0 µg/kg (in food matrix) | [2][3] |
Table 2: Estimated Quantitative Data for Direct HPLC-UV Analysis of this compound (Underivatized)
| Parameter | Estimated Value |
| Retention Time | 3 - 5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Note: The data in Table 2 are estimated based on typical performance for similar compounds analyzed by HPLC-UV and are provided for illustrative purposes. Method validation is required to establish definitive performance characteristics.
Experimental Protocols
Protocol 1: Direct Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a straightforward method for the direct analysis of this compound without derivatization, suitable for routine analysis where high sensitivity is not required.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 260 nm (estimated based on related compounds; verification of the UV maximum is recommended)
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Employ a suitable extraction method, such as solid-liquid extraction with a solvent compatible with the mobile phase. The extract may require further cleanup and dilution before filtration and injection.
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the prepared samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
Protocol 2: High-Sensitivity Analysis by UHPLC-MS/MS with Derivatization
This protocol is adapted from a published method for the high-throughput quantification of 2-acetyl azaheterocycles in food products and is suitable for applications requiring very low detection limits.[2][3]
1. Instrumentation and Materials
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
UHPLC column suitable for polar compounds.
-
This compound analytical standard (≥98% purity).
-
3-Nitrophenylhydrazine (B1228671) (3-NPH) for derivatization.
-
Acetonitrile, water, and other solvents as required for the UHPLC method.
-
Internal standard (optional but recommended for improved accuracy).
2. Sample Preparation and Derivatization
-
Extraction: For solid samples, use bead beater homogenization for rapid extraction.[2][3]
-
Derivatization: The carbonyl group of this compound is derivatized with 3-nitrophenylhydrazine to enhance ionization efficiency and chromatographic retention. The reaction is typically carried out at 40 °C for 2 hours.[2][3]
3. UHPLC-MS/MS Conditions
-
Chromatographic Separation: A gradient elution program is typically used to achieve efficient separation of the derivatized analyte from matrix components. The mobile phase composition and gradient will depend on the specific column and instrument.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized this compound need to be determined by infusing a standard solution into the mass spectrometer.
4. Quantification
-
Quantification is based on the peak area of the specific MRM transition for the derivatized analyte, referenced against a calibration curve prepared with derivatized standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in derivatization efficiency.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application of 2-Acetyl-2-Thiazoline as a Flavor Additive in the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Acetyl-2-Thiazoline
This compound is a potent, sulfur-containing heterocyclic volatile compound that contributes significantly to the desirable roasted, nutty, and popcorn-like aromas in a variety of thermally processed foods.[1][2] It is a key flavor component in products such as cooked beef, roasted nuts, bread crust, and jasmine rice.[1] Formed primarily through the Maillard reaction between reducing sugars and sulfur-containing amino acids like cysteine, this compound is recognized for its ability to impart a savory, umami flavor profile at very low concentrations.[3] Its unique and powerful aroma makes it a valuable additive in the food industry for enhancing and creating complex flavor profiles in a wide range of products.
Regulatory Status
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring ingredient by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3817.[4] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[5]
Physicochemical and Sensory Properties
A summary of the key physicochemical and sensory properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | [6] |
| CAS Number | 29926-41-8 | [7] |
| Molecular Formula | C5H7NOS | [7] |
| Molecular Weight | 129.18 g/mol | |
| Appearance | Pale yellow to red-brown fused crystals | |
| Odor Profile | Roasted, popcorn, nutty, corn chip, bready | [1][8] |
| Taste Profile | Baked bread crust, roasted, taco chips, slightly popcorn, toasted grain | [8] |
| Solubility | Soluble in ethanol; Insoluble in water and heptane | [7] |
| Boiling Point | ~222 °C | |
| Flash Point | ~98 °C |
Applications in the Food Industry
This compound is utilized to enhance the savory and roasted notes in a variety of food products. The following table summarizes typical usage levels in different food categories.
| Food Category | Typical Usage Level (ppm) | Maximum Usage Level (ppm) |
| Bakery Wares | 0.40 | 2.00 |
| Cereals and Cereal Products | 0.20 | 1.00 |
| Confectionery | 0.40 | 2.00 |
| Dairy Products (excluding 02.0) | 0.40 | 2.00 |
| Edible Ices, Sherbet, Sorbet | 0.40 | 2.00 |
| Fats and Oils (water-in-oil emulsions) | 0.20 | 1.00 |
| Fish and Fish Products | 0.10 | 0.40 |
| Meat and Meat Products | 0.10 | 0.40 |
| Processed Fruit | 0.30 | 1.50 |
| Ready-to-eat Savories | 1.00 | 5.00 |
| Soups, Sauces, Salads, Protein Products | 0.20 | 1.00 |
| Non-alcoholic Beverages | 0.20 | 1.00 |
| Alcoholic Beverages | 0.40 | 2.00 |
Data sourced from The Good Scents Company Information System.
Formation Pathway: Maillard Reaction
This compound is a characteristic product of the Maillard reaction, a non-enzymatic browning reaction between an amino acid (containing a primary amino group) and a reducing sugar (containing a carbonyl group), typically occurring upon heating. The key precursors for this compound are sulfur-containing amino acids, such as cysteine, and reducing sugars. The reaction proceeds through a series of complex steps, including the formation of dicarbonyl intermediates.
Experimental Protocols
Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible overall difference exists between two product formulations, for instance, a control product and a product with added this compound.
Materials:
-
Two product samples (A: control, B: with this compound)
-
Identical, odor-free sample cups, coded with random 3-digit numbers
-
Water and unsalted crackers for palate cleansing
-
Individual tasting booths with controlled lighting and ventilation
-
Ballot sheets for each panelist
-
A panel of at least 15-30 trained or consumer panelists
Procedure:
-
Sample Preparation: Prepare both samples (A and B) under identical conditions. The concentration of this compound in sample B should be at the desired usage level.
-
Sample Presentation: For each panelist, present three samples in a randomized order. Two of the samples will be identical, and one will be different. The six possible presentation orders are: AAB, ABA, BAA, BBA, BAB, and ABB.
-
Instructions to Panelists: Instruct panelists to evaluate the samples from left to right. They are to identify the "odd" or "different" sample. Even if no difference is perceived, a choice must be made.
-
Palate Cleansing: Panelists should rinse their mouths with water and eat a piece of an unsalted cracker between evaluating each set of three samples.
-
Data Collection: Panelists record their choice of the odd sample on the ballot sheet.
-
Data Analysis: Tally the number of correct identifications. The results are analyzed statistically using a chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct judgments is significantly greater than what would be expected by chance (one-third).
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To obtain a detailed sensory profile of a product containing this compound, quantifying the intensity of its key flavor attributes.
Materials:
-
Product samples with varying concentrations of this compound and a control.
-
Reference standards for specific aroma attributes (e.g., roasted nuts, popcorn).
-
Individual tasting booths.
-
Ballot sheets with unstructured line scales (e.g., 15 cm) anchored with "low" and "high" at each end for each attribute.
-
A trained sensory panel of 8-12 individuals.
Procedure:
-
Panelist Training:
-
Term Generation: In initial sessions, panelists are presented with the product samples and collaboratively develop a lexicon of descriptive terms for the aroma, flavor, and texture.
-
Concept Alignment: The panel leader facilitates a discussion to ensure all panelists have a common understanding of each descriptor. Reference standards are used to anchor the terms.
-
Scaling Practice: Panelists practice rating the intensity of each attribute using the line scales, using the reference standards to calibrate their ratings.
-
-
Sample Evaluation:
-
Panelists individually evaluate the coded samples in a randomized order.
-
They rate the intensity of each descriptive attribute on the provided line scales.
-
Palate cleansers are used between samples.
-
-
Data Collection and Analysis:
-
The position of the mark on each line scale is converted to a numerical value.
-
The data is statistically analyzed, often using Analysis of Variance (ANOVA), to determine significant differences in attribute intensities between samples.
-
The results are typically visualized using a spider plot or radar chart to provide a graphical representation of the sensory profile of each product.
-
Analytical Quantification: UHPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a food matrix. This protocol is based on a rapid, high-throughput method.
Materials:
-
Food sample
-
Internal standard (e.g., isotopically labeled this compound)
-
Acetonitrile (B52724)/water (50/50, v/v)
-
3-Nitrophenylhydrazine (B1228671) (3-NPH) derivatization reagent
-
Bead beater homogenizer
-
Centrifuge
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Weigh 0.2-0.5 g of the homogenized food sample into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add extraction solvent (e.g., acetonitrile/water) and homogenize using a bead beater.
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Derivatization:
-
Take an aliquot of the supernatant.
-
Add the 3-nitrophenylhydrazine (3-NPH) derivatization reagent.
-
Incubate the mixture (e.g., at 40 °C for 2 hours) to allow for the reaction to complete. Derivatization enhances the chromatographic and mass spectrometric properties of the analyte.
-
-
UHPLC-MS/MS Analysis:
-
Inject the derivatized sample into the UHPLC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions specific to the derivatized this compound and its internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of derivatized this compound.
-
Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve. The limit of quantitation for this method is approximately 1.0 µg/kg.[9]
-
Conclusion
This compound is a highly effective flavor additive for imparting desirable roasted, nutty, and savory notes in a wide array of food products. Its application, guided by established sensory evaluation protocols and accurate analytical quantification, allows for precise flavor profile development and quality control. The methodologies outlined in these application notes provide a framework for researchers and food scientists to effectively utilize this compound in food product innovation and development.
References
- 1. This compound = 96 , FG 29926-41-8 [sigmaaldrich.com]
- 2. Generation of roasted notes based on this compound and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. femaflavor.org [femaflavor.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound 29926-41-8 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
- 8. This compound, 29926-41-8 [thegoodscentscompany.com]
- 9. How to Conduct Sensory Tests: Steps and Best Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]
Application Notes and Protocols: 2-Acetyl-2-thiazoline as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 2-Acetyl-2-thiazoline as a versatile chemical intermediate in organic synthesis, with a focus on its application in the formation of complex heterocyclic structures relevant to drug discovery and materials science.
Introduction
This compound is a sulfur-containing heterocyclic compound recognized for its role as a key intermediate in the synthesis of various organic molecules.[1] Its unique structural features, including a reactive acetyl group and a thiazoline (B8809763) ring, make it a valuable building block for creating more complex molecular architectures. The thiazoline moiety is of particular interest in medicinal chemistry due to its presence in numerous bioactive natural products and its ability to act as a ligand for metal-catalyzed reactions.[1][2] This document outlines a detailed protocol for a representative reaction where this compound serves as a crucial precursor for the synthesis of a bidentate thiazoline-based ligand.
Key Application: Synthesis of a Thiazoline-Based Hydrazone Ligand
A significant application of this compound is in the synthesis of multidentate ligands for coordination chemistry, which have potential applications in catalysis and drug development. One such example is the synthesis of the thiazoline-based ligand, 1-(4,5-dihydro-1,3-thiazol-2-yl)ethan-1-one (2-(4,5-dihydro-1,3-thiazol-2-yl)hydrazone), herein referred to as ATHTd. This reaction involves the condensation of this compound with (2-thiazolin-2-yl)hydrazine hydrochloride.
Reaction Scheme
Caption: Synthesis of the thiazoline-based ligand ATHTd.
Experimental Protocol: Synthesis of ATHTd
This protocol is based on the procedure described by Viñuelas-Zahínos et al. for the synthesis of the thiazoline-based ligand ATHTd.[1]
Materials:
-
This compound (≥98% purity)
-
(2-thiazolin-2-yl) hydrazine hydrochloride
-
Potassium acetate (KOAc)
-
Ethanol (absolute)
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation:
-
Prepare a solution of this compound in absolute ethanol.
-
In a separate flask, prepare a solution of (2-thiazolin-2-yl) hydrazine hydrochloride and potassium acetate in absolute ethanol.
-
-
Reaction Setup:
-
To the ethanolic solution of (2-thiazolin-2-yl) hydrazine hydrochloride and potassium acetate, add the ethanolic solution of this compound dropwise with continuous stirring.
-
-
Reflux:
-
Heat the resulting reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purification of the resulting compound can be achieved by recrystallization or column chromatography.
-
Characterization: The final product, ATHTd, can be characterized using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
-
Elemental analysis
-
X-ray diffraction for single crystal analysis
Quantitative Data
While the specific yield for the synthesis of ATHTd was not detailed in the available summary, similar condensation reactions to form hydrazones typically proceed in good to high yields. For planning purposes, a theoretical yield calculation should be performed based on the starting amounts of the limiting reagent.
| Reactant | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| This compound | 129.18 | 1 |
| (2-thiazolin-2-yl) hydrazine HCl | 153.64 | 1 |
| Potassium Acetate | 98.14 | 1 |
Other Potential Applications in Organic Synthesis
This compound can serve as a precursor for a variety of other organic transformations, leveraging the reactivity of both the acetyl group and the thiazoline ring.
-
Aldol (B89426) Condensation: The acetyl group's α-protons can be deprotonated to form an enolate, which can then participate in aldol condensation reactions with various aldehydes and ketones to form α,β-unsaturated ketones.
-
Reduction: The carbonyl group of the acetyl moiety can be selectively reduced to a hydroxyl group, yielding 2-(1-hydroxyethyl)-2-thiazoline. This derivative can be a precursor for further synthetic modifications.
-
Ring-Opening Reactions: The thiazoline ring can undergo cleavage under specific conditions to yield functionalized acyclic compounds, which can be valuable intermediates in multi-step syntheses.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of chemical transformations makes it a key building block for the construction of complex molecules, particularly heterocyclic systems of interest to the pharmaceutical and materials science industries. The provided protocol for the synthesis of a thiazoline-based ligand serves as a practical example of its utility, and the outlined potential applications highlight its broader synthetic value. Researchers are encouraged to explore the reactivity of this intermediate to develop novel synthetic methodologies and access new chemical entities.
References
Application Notes and Protocols for Stable Isotope Dilution Assay of 2-Acetyl-2-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a key volatile flavor compound responsible for the desirable roasted, nutty, and popcorn-like aromas in a variety of thermally processed foods, including cooked rice, roasted beef, and bread. Its potent aroma means it is often present at trace levels, making accurate quantification challenging. Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry is a highly sensitive and specific technique for the precise quantification of trace substances in complex matrices.[1] This method utilizes a stable isotope-labeled analogue of the analyte as an internal standard, which behaves almost identically to the analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[2][3]
This document provides a detailed protocol for the quantification of this compound in food matrices using a Stable Isotope Dilution Assay with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The Stable Isotope Dilution Assay is an internal standard method where a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound, d₃-2-acetyl-2-thiazoline) is added to the sample at the beginning of the sample preparation process. The labeled standard is chemically identical to the native analyte and will therefore have the same extraction efficiency and ionization response in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined.[1][2]
Experimental Workflow
Caption: Experimental workflow for the SIDA of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥96% | Sigma-Aldrich |
| d₃-2-Acetyl-2-thiazoline | (Custom Synthesis) | |
| Dichloromethane (B109758) | HPLC Grade | |
| Anhydrous Sodium Sulfate (B86663) | ACS Grade | |
| Helium (Carrier Gas) | Ultra High Purity | |
| Methanol (B129727) | HPLC Grade | |
| Deionized Water |
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer (MS): Capable of electron impact (EI) ionization and selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).
Protocol
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.
-
Prepare a stock solution of d₃-2-acetyl-2-thiazoline in the same manner.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL.
-
Prepare a working internal standard solution of d₃-2-acetyl-2-thiazoline at a concentration of 50 ng/mL in methanol.
-
-
Calibration Curve Standards:
-
To each calibration standard, add a constant amount of the d₃-2-acetyl-2-thiazoline working internal standard solution.
-
Sample Preparation
-
Weigh 1 g of the homogenized food sample into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of the d₃-2-acetyl-2-thiazoline internal standard solution (e.g., 50 µL of a 50 ng/mL solution).
-
Add 5 mL of deionized water and vortex for 1 minute to create a slurry.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a Pasteur pipette.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 129 (molecular ion), m/z 86, m/z 58
-
d₃-2-Acetyl-2-thiazoline: m/z 132 (molecular ion), m/z 89, m/z 61
-
Data Analysis and Quantification
-
Integrate the peak areas of the selected ions for both the native this compound and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio of the sample on the calibration curve.
Method Validation Data
The following table summarizes typical performance characteristics for a stable isotope dilution assay for 2-acetyl azaheterocycles. While this data is for a UHPLC-MS/MS method, similar performance is expected for a well-optimized GC-MS SIDA method.[4][5]
| Parameter | This compound |
| Limit of Quantification (LOQ) | 1.0 µg/kg[4] |
| Linearity (r²) | >0.99 |
| Repeatability (RSD) | <15% |
| Recovery | 85-115% |
Signaling Pathway/Logical Relationship
Caption: Principle of SIDA for accurate quantification.
Conclusion
The Stable Isotope Dilution Assay described provides a robust and accurate method for the quantification of this compound in complex food matrices. The use of a stable isotope-labeled internal standard effectively compensates for sample loss during preparation and matrix-induced signal suppression or enhancement, leading to highly reliable results. This methodology is essential for quality control in the food and flavor industry and for research into the formation and stability of important aroma compounds.
References
Application Note: Analysis of 2-Acetyl-2-thiazoline using Solid-Phase Microextraction (SPME)
Abstract
This application note details a sensitive and efficient method for the analysis of 2-Acetyl-2-thiazoline, a key aroma compound, using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The described headspace SPME (HS-SPME) protocol provides a robust and solvent-free sample preparation technique suitable for researchers, scientists, and drug development professionals. This document outlines the optimized experimental parameters, presents expected quantitative performance based on analogous compounds, and provides a detailed protocol for implementation.
Introduction
This compound is a volatile heterocyclic compound known for its characteristic nutty, roasted, and popcorn-like aroma. It is a significant contributor to the flavor profile of various food products and is also of interest in pharmaceutical and sensory science. Accurate and sensitive quantification of this compound is crucial for quality control, flavor research, and product development.
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2][3] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[3][4] This method involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[4]
This application note provides a comprehensive protocol for the analysis of this compound using HS-SPME-GC-MS, with a focus on providing a practical guide for laboratory implementation.
Experimental Protocols
Materials and Reagents
-
Analyte Standard: this compound (≥96% purity)
-
Internal Standard (IS): 2-Methyl-3-heptanone or other suitable compound not present in the sample.
-
SPME Fiber Assembly: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its effectiveness in trapping a wide range of volatile and semi-volatile compounds.[5][6]
-
Vials: 20 mL amber glass vials with PTFE/silicone septa.
-
Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.
-
Deionized Water: For standard and sample preparation.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
GC Column: A mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating the target analyte from other matrix components.
-
SPME Autosampler: For automated and reproducible extraction and injection. A manual holder can also be used.[7]
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) or another suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in a similar manner. Spike all standards and samples with a consistent concentration of the IS.
Sample Preparation
-
Liquid Samples: Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Solid Samples: Weigh a known amount (e.g., 1 g) of the homogenized solid sample into a 20 mL headspace vial. Add a small, consistent volume of deionized water (e.g., 4 mL) to facilitate the release of volatiles.
-
Salting-Out: Add sodium chloride (e.g., 1 g) to each vial to increase the ionic strength of the aqueous phase and promote the partitioning of this compound into the headspace.
-
Internal Standard Spiking: Add a consistent amount of the internal standard to each vial.
-
Vial Sealing: Immediately seal the vials with PTFE/silicone septa.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in an autosampler tray with an agitator or a heating block. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace. Agitation is recommended to facilitate equilibrium.[8]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature as the incubation.
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated GC injection port (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes) in splitless mode.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Acquisition Mode: A combination of full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis can be used. For this compound (C₅H₇NOS, MW: 129.18), characteristic ions would be selected for SIM mode (e.g., m/z 129, 86, 43).[9]
Quantitative Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Repeatability (RSD) | < 15% |
| Recovery | 85 - 115% (with appropriate internal standard) |
Note: These values are illustrative and should be determined for each specific matrix and instrument during method validation.
Visualizations
HS-SPME Workflow for this compound Analysis
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Logical Relationship of SPME Parameter Optimization
Caption: Key parameters influencing SPME method optimization.
Conclusion
The HS-SPME-GC-MS method outlined in this application note provides a reliable and sensitive approach for the determination of this compound. The solvent-free nature of SPME, combined with its simplicity and potential for automation, makes it an excellent choice for high-throughput analysis in various research and industrial settings. Proper method validation, including the determination of detection limits, linearity, and recovery in the specific sample matrix, is essential for obtaining accurate quantitative results.
References
- 1. Protocol for solid-phase microextraction method development | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. This compound | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sensory Evaluation of 2-Acetyl-2-thiazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the sensory evaluation of 2-Acetyl-2-thiazoline, a potent aroma compound known for its characteristic roasty, nutty, and popcorn-like notes. The following sections detail the necessary experimental procedures, data presentation, and relevant biological pathways to ensure a thorough and standardized sensory analysis.
Introduction
This compound is a key volatile flavor compound, often formed during the Maillard reaction, that contributes significantly to the desirable aroma of various cooked and processed foods, including baked goods, roasted meats, and popcorn.[1] Its potent nature necessitates carefully controlled sensory evaluation protocols to determine its detection and recognition thresholds, as well as to characterize its flavor profile. These protocols are essential for quality control, new product development, and understanding its role in the overall sensory experience of food and pharmaceutical products.[2]
Quantitative Sensory Data
The following table summarizes key quantitative data for this compound. This information is crucial for designing sensory experiments and interpreting the results.
| Parameter | Value | Reference(s) |
| Limit of Quantitation (in food) | 1.0 µg/kg | [3][4] |
| Recommended Flavor Usage Levels | Up to 5.00 ppm in finished product | [5] |
| Taste Description Concentration | 1.00 - 5.00 ppm | [5] |
| Odor Profile (at 0.10% in propylene (B89431) glycol) | Corn chip, taco, potato chip, toasted bread, nutty | [6] |
| Odor Profile (at 1.00% in ethyl alcohol) | Corn chips, green onion, crispy chicken skin, toasted grain with a nutty background, roasted nutty dry out, herbal and grassy | [5] |
| Taste Profile (at 1.00 - 5.00 ppm) | Taco chips, slightly popcorn, toasted and roasted grain, salty impression | [5] |
Experimental Protocols
Detailed methodologies for the sensory evaluation of this compound are provided below. These protocols are designed to be adapted to specific research needs while maintaining scientific rigor.
A trained sensory panel is critical for obtaining reliable and reproducible data.
-
Selection:
-
Recruit 10-15 individuals who are non-smokers and have no known taste or smell disorders.
-
Screen candidates for their sensory acuity using basic taste identification tests (sweet, sour, salty, bitter, umami) and odor recognition tests with a variety of common food aromas.
-
Assess their ability to discriminate between different intensities of a given stimulus.
-
-
Training:
-
Familiarize panelists with the specific aroma and flavor characteristics of this compound using reference standards at various concentrations.
-
Develop a consensus vocabulary to describe the sensory attributes of the compound. Key descriptors include "nutty," "popcorn," "roasted," "corn chip," and "bready."
-
Train panelists on the use of intensity rating scales (e.g., a 15-point unstructured line scale from "not perceived" to "very strong").
-
Conduct practice sessions with known and blind samples to ensure panelist consistency and repeatability.
-
Proper sample preparation is crucial to avoid contamination and ensure accurate presentation of the stimulus.
-
Solvent Selection: Use an appropriate solvent that is odorless and will not interfere with the sensory properties of this compound. Common choices include deionized water, mineral oil, or propylene glycol, depending on the application.
-
Stock Solution: Prepare a stock solution of this compound in the chosen solvent. Due to its potency, serial dilutions will be necessary.
-
Dilution Series: Create a series of dilutions from the stock solution. For threshold testing, a geometric series (e.g., dilutions by a factor of 2 or 3) is recommended. For descriptive analysis, concentrations should be chosen to represent a range of perceivable intensities.
-
Presentation: Present samples in amber or red glass vials to mask any visual cues. Samples should be coded with random three-digit numbers. Maintain a consistent sample volume and temperature for all panelists.
The objective of threshold testing is to determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).
-
Method: The ASTM E679 standard method, "Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is recommended.
-
Procedure:
-
Present panelists with a series of triangles. Each triangle consists of three samples, two of which are blanks (solvent only) and one is the diluted this compound solution.
-
Panelists are asked to identify the "odd" sample.
-
The concentration is increased in steps until the panelist can correctly identify the odd sample in two consecutive triangles.
-
The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's best-estimate threshold.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
This method is used to identify and quantify the specific sensory attributes of this compound.
-
Procedure:
-
Present panelists with several concentrations of this compound.
-
Ask panelists to rate the intensity of each previously agreed-upon descriptor (e.g., nutty, popcorn, roasted) using a labeled magnitude scale or an unstructured line scale.
-
Include a warm-up sample to orient the panelists before they begin the evaluation.
-
Provide panelists with unsalted crackers and deionized water to cleanse their palates between samples.
-
-
Data Analysis: Analyze the intensity ratings using analysis of variance (ANOVA) to determine significant differences between samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the samples.
This test is used to determine if a perceptible sensory difference exists between two samples.
-
Procedure:
-
Present panelists with three coded samples, two of which are identical and one is different.
-
Ask panelists to identify the "odd" sample.
-
The number of correct responses is compared to the number expected by chance (one-third) to determine statistical significance using a binomial table.
-
Visualizations
The perception of this compound, like other volatile aroma compounds, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the perception of smell.
Caption: Olfactory signal transduction pathway for aroma perception.
The following diagram outlines the logical flow of the sensory evaluation protocol for this compound.
Caption: General workflow for the sensory evaluation of this compound.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound 29926-41-8 [thegoodscentscompany.com]
- 6. This compound, 29926-41-8 [thegoodscentscompany.com]
Application Notes and Protocols for the Use of 2-Acetyl-2-thiazoline as a Standard in Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a potent aroma compound renowned for its characteristic roasted, nutty, and popcorn-like scent.[1] It is a key volatile compound responsible for the desirable aroma in a variety of thermally processed foods, including baked goods, roasted nuts, and coffee.[2][3] As a heterocyclic sulfur compound, its low odor threshold allows it to significantly impact the sensory profile of food products even at trace concentrations.[1] These application notes provide detailed information and protocols for the use of this compound as an analytical standard for flavor analysis, enabling accurate quantification and characterization in various matrices. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and product development.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone | [4] |
| CAS Number | 29926-41-8 | [5] |
| Molecular Formula | C₅H₇NOS | [5] |
| Molecular Weight | 129.18 g/mol | [5] |
| Appearance | Light yellow to orange-brown liquid to solid | [6] |
| Odor Profile | Roasted, nutty, corn chip-like, popcorn, toasted bread | [1] |
| Storage | 2-8°C, in a cool, dry, and ventilated area, away from sunlight and heat | [1][7] |
| Solubility | Soluble in ethanol; Insoluble in water and heptane | [5] |
Quantitative Data
The concentration of this compound varies significantly depending on the food matrix and processing conditions. Below are tables summarizing its limit of quantitation in a specific application and recommended usage levels in various food products.
Table 1: Limit of Quantitation (LOQ) of this compound
| Analytical Method | Matrix | LOQ (µg/kg) | Reference |
| UHPLC-MS/MS | Various Food Products | 1.0 | [8][9] |
Table 2: Recommended Usage Levels of this compound in Food Products
| Food Category | Average Usage (ppm) | Maximum Usage (ppm) | Reference |
| Baked Goods | 0.02 | 0.2 | [6] |
| Breakfast Cereal | 0.01 | 0.1 | [6] |
| Chewing Gum | 0.05 | 0.5 | [6] |
| Confectionery/Frostings | 0.01 | 0.1 | [6] |
| Fats and Oils | 0.01 | 0.1 | [6] |
| Fish Products | 0.02 | 0.2 | [6] |
| Gravies | 0.02 | 0.2 | [6] |
| Hard Candy | 0.01 | 0.1 | [6] |
| Meat Products | 0.02 | 0.2 | [6] |
| Other Grains | 0.01 | 0.1 | [6] |
| Poultry | 0.02 | 0.2 | [6] |
| Snack Foods | 0.05 | 0.5 | [6] |
| Soft Candy | 0.01 | 0.1 | [6] |
| Soups | 0.02 | 0.2 | [6] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantitative analysis of this compound.
Materials:
-
This compound (≥96% purity)
-
Methanol or Ethanol (GC or HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
Protocol for Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound into a 10 mL volumetric flask.
-
Add a small amount of solvent (e.g., methanol) to dissolve the compound.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial and store at 2-8°C.
Protocol for Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the appropriate solvent. For example, to prepare a 10 mg/L standard, dilute 100 µL of the 1000 mg/L stock solution to 10 mL.
Stability of Standard Solutions
The stability of the standard solutions should be regularly monitored.
Protocol for Stability Testing:
-
Prepare a fresh stock solution of this compound.
-
Analyze the fresh standard solution using a validated analytical method (e.g., GC-MS or UHPLC-MS/MS) to establish an initial concentration (T=0).
-
Store the stock solution under specified conditions (e.g., 2-8°C in the dark).
-
At regular intervals (e.g., weekly for the first month, then monthly), re-analyze the stored standard solution.
-
Compare the measured concentration to the initial concentration. A significant change (e.g., >10% deviation) may indicate degradation, and a fresh standard should be prepared. It has been noted that heating this compound in an aqueous solution can lead to degradation, while it is more stable in an oil matrix.[10]
Quantification by UHPLC-MS/MS
This method is suitable for the rapid and high-throughput quantification of this compound in various food matrices.[8][9]
Sample Preparation:
-
Homogenize the food sample. For solid samples, bead beater homogenization can be used.
-
Perform a quick extraction of the analytes.
-
Derivatize the extract with 3-nitrophenylhydrazine (B1228671) (40°C for 2 hours).[8][9]
UHPLC-MS/MS Parameters (Example):
-
Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer.
-
Separation: Efficient LC separation is crucial.
-
Quantitation: Based on the limit of quantitation of 1.0 µg/kg.[8][9]
Note: The specific parameters for the UHPLC-MS/MS system, such as the column, mobile phase, and mass transitions, should be optimized in the user's laboratory.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile flavor compounds. The following is a general protocol that should be optimized for the specific instrument and matrix.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the homogenized food sample into a headspace vial.
-
Add an appropriate internal standard if necessary.
-
Seal the vial and incubate at a specific temperature and time to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
-
Desorb the analytes from the SPME fiber in the GC injector.
GC-MS Parameters (General Guidance):
-
GC Column: A polar column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., Heavy-Wax), is often suitable for flavor compounds.[11]
-
Injector: Splitless mode is typically used for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 270°C) to elute all compounds of interest.[11] A typical program might be: 40°C for 2 min, then ramp at 3.5°C/min to 270°C and hold for 5 min.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
MS Detector: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Workflow for the preparation of this compound standard solutions.
References
- 1. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. imreblank.ch [imreblank.ch]
- 4. This compound 29926-41-8 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. This compound, 29926-41-8 [thegoodscentscompany.com]
- 7. This compound = 96 , FG 29926-41-8 [sigmaaldrich.com]
- 8. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 11. mdpi.com [mdpi.com]
Application of 2-Acetyl-2-Thiazoline in Pet Food Flavoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-thiazoline is a potent aroma compound known for its desirable nutty, roasted, and popcorn-like flavor profile. Naturally formed during the Maillard reaction between sulfur-containing amino acids like cysteine or cysteamine (B1669678) and reducing sugars, it is a key contributor to the savory aroma of cooked meats, including beef and chicken.[1] Its robust and appealing scent makes it a valuable flavoring agent in the food industry, with specific applications in enhancing the palatability of pet food. This document provides detailed application notes and protocols for the synthesis, application, and evaluation of this compound as a pet food flavoring agent.
Chemical Properties and Regulatory Status
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone | [2] |
| CAS Number | 29926-41-8 | |
| Molecular Formula | C₅H₇NOS | |
| Molecular Weight | 129.18 g/mol | |
| Appearance | Light yellow to orange powder or crystalline solid | [3] |
| Odor Profile | Nutty, roasted, popcorn-like, cereal, toasted bread | [4] |
| Melting Point | 26-30 °C | |
| Boiling Point | 94 °C at 11 mmHg | [3] |
| Solubility | Soluble in ethanol (B145695); insoluble in water and heptane | [5] |
| FEMA Number | 3817 | |
| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA | [6] |
Signaling Pathways and Formation Chemistry
This compound is primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated. The specific pathway involves the reaction of cysteamine (derived from the thermal degradation of cysteine) with a dicarbonyl compound such as pyruvaldehyde (methylglyoxal), which is a product of sugar degradation.
Caption: Maillard reaction pathway for the formation of this compound.
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound (via Maillard Reaction)
This protocol describes a model system for the synthesis of this compound through the Maillard reaction.
Materials:
-
Cysteamine hydrochloride
-
Pyruvaldehyde (Methylglyoxal), 40% aqueous solution
-
Phosphate (B84403) buffer (0.5 M, pH 7.0)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve cysteamine hydrochloride in 100 mL of phosphate buffer.
-
Adjust the pH of the solution to 7.0 using the 1 M NaOH solution.
-
Add an equimolar amount of pyruvaldehyde to the flask with continuous stirring.
-
Attach the reflux condenser and heat the mixture to 90-100°C for 2-3 hours with constant stirring. The solution will turn yellow and then brown, indicating the progression of the Maillard reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution three times with 50 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic extracts and wash them once with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation.
Expected Yield: The yield can vary depending on the reaction conditions but is typically in the range of 40-60%.
Caption: Workflow for the laboratory synthesis of this compound.
Protocol 2: Application of this compound to Dry Pet Food (Kibble)
This protocol outlines the process for coating dry pet food kibble with this compound to enhance its flavor.
Materials:
-
Plain, unflavored dry pet food kibble
-
This compound solution (dissolved in a suitable carrier like ethanol or a palatable oil)
-
Palatable animal fat (e.g., chicken fat), warmed to a liquid state
-
Spray nozzle system
-
Rotating or paddle mixer/coater
Procedure:
-
Place a known weight of the unflavored kibble into the mixer/coater.
-
Begin rotating the mixer to tumble the kibble.
-
First, spray the warmed animal fat onto the tumbling kibble. The amount of fat can vary but is typically in the range of 2-5% by weight. Allow the fat to be evenly distributed for 1-2 minutes.
-
Next, spray the this compound solution onto the fat-coated kibble. The target concentration of this compound in the final product should be within the range of 0.001 to 10 ppm.
-
Continue to mix for an additional 2-3 minutes to ensure uniform coating.
-
Spread the coated kibble on a tray and allow it to cool and the solvent (if used) to evaporate completely.
-
Store the flavored kibble in airtight containers for palatability testing.
Protocol 3: Palatability Assessment in Cats and Dogs (Two-Bowl Preference Test)
This protocol describes a standard method for evaluating the preference of pets for a flavored versus an unflavored (or differently flavored) diet.
Materials:
-
Test diet (kibble coated with this compound)
-
Control diet (unflavored kibble or kibble with a standard flavor)
-
Identical food bowls (2 per animal)
-
A panel of at least 20 healthy adult cats or dogs, accustomed to the testing environment
-
A quiet, controlled testing environment
Procedure:
-
Acclimate the animals to the testing environment and the control diet for a period before the test begins.
-
On the test day, present each animal with two bowls, placed side-by-side. One bowl contains a pre-weighed amount of the test diet, and the other contains an equal amount of the control diet.
-
The position of the bowls (left or right) should be randomized for each animal to avoid side-bias.
-
Allow the animals to eat for a predetermined period (e.g., 30 minutes for dogs, or a longer period for cats, which may eat multiple small meals).
-
After the feeding period, remove both bowls and weigh the remaining food in each.
-
Record the following data for each animal:
-
First Choice: Which food the animal chose to eat from first.
-
Consumption of Test Diet (g): The amount of the test diet consumed.
-
Consumption of Control Diet (g): The amount of the control diet consumed.
-
-
Repeat the test for a second day, switching the positions of the test and control diet bowls.
Data Analysis:
-
Intake Ratio (IR): Calculated as: (Amount of test diet consumed) / (Total amount of both diets consumed). An IR significantly greater than 0.5 indicates a preference for the test diet.
-
Consumption Ratio (CR): Calculated as: (Amount of test diet consumed) / (Amount of control diet consumed). A CR greater than 1 indicates a preference for the test diet.
-
First Choice Percentage: The percentage of animals that chose the test diet first.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the preference.
Data Presentation
While specific quantitative data on the palatability of this compound in pet food is proprietary and not widely published, a recent study on feline flavor preferences highlighted the importance of Maillard reaction products in creating appealing savory and mushroom-like flavors for cats. The study found that cats showed a strong preference for foods with higher levels of free amino acids, which are precursors to Maillard reaction products like this compound.
| Parameter | Description | Expected Outcome with this compound |
| First Choice | The food an animal initially chooses to eat. | A higher percentage of animals are expected to choose the food flavored with this compound first, due to its appealing aroma. |
| Intake Ratio | (Consumption of flavored food) / (Total consumption) | An intake ratio significantly greater than 0.5 would indicate a clear preference for the flavored food. |
| Consumption Ratio | (Consumption of flavored food) / (Consumption of control food) | A consumption ratio greater than 1 demonstrates a preference for the flavored food. |
| Total Consumption | The total amount of food eaten during the test period. | An increase in total consumption may be observed when a highly palatable flavor is introduced. |
Conclusion
This compound is a potent flavoring agent with significant potential for enhancing the palatability of pet food. Its roasted, savory aroma is aligned with the known preferences of carnivorous and omnivorous pets for meat-like flavors. The protocols provided in this document offer a framework for the synthesis, application, and evaluation of this compound in a research and development setting. Further studies are warranted to quantify the specific impact of this compound on pet food preference and consumption across different species and breeds.
References
- 1. Nutrient and Maillard reaction product concentrations of commercially available pet foods and treats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H7NOS | CID 169110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 29926-41-8 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. femaflavor.org [femaflavor.org]
Microbial Synthesis of 2-Acetyl-2-thiazoline: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the microbial production of 2-Acetyl-2-thiazoline (2-AT), a potent aroma compound with applications in food and fragrance industries, presents a compelling area of biotechnological exploration. This document provides a detailed overview of the microbial synthesis of 2-AT and its precursors, focusing on production by Saccharomyces cerevisiae, with insights into potential production by Bacillus subtilis and Escherichia coli. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows.
Introduction
This compound is a key flavor compound known for its roasted, popcorn-like aroma.[1] While traditionally associated with Maillard reactions in thermally processed foods, microbial fermentation offers a sustainable and controllable alternative for its production. The primary microbial route for 2-AT synthesis involves the condensation of cysteamine (B1669678) with a C3-keto acid precursor, such as pyruvate (B1213749) or ethyl-L-lactate.[1][2] This note details the methodologies for leveraging microbial systems for the synthesis of this valuable compound.
Data Presentation: Microbial Production of this compound and a Key Precursor
Quantitative data on the direct microbial production of this compound is limited in publicly available literature. However, data exists for the microbial transformation of 2-AT to its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, which can be subsequently converted to 2-AT. The following table summarizes the available quantitative data.
| Microorganism | Product | Precursors/Substrate | Titer/Yield | Fermentation Conditions | Reference |
| Saccharomyces cerevisiae (baker's yeast) | 2-(1-hydroxyethyl)-4,5-dihydrothiazole | This compound | 60% yield | pH 6.5, 30°C | [1] |
| Saccharomyces cerevisiae (baker's yeast) | Flavoring preparation rich in this compound | Cysteamine, Ethyl-L-lactate, D-Glucose | Not Quantified | 35°C, pH adjusted | [1] |
Biosynthetic Pathway and Experimental Workflow
The microbial production of this compound and its precursor involves specific metabolic pathways and a structured experimental workflow.
Biosynthesis of this compound.
The experimental workflow for microbial production and analysis is a multi-step process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-2-thiazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Acetyl-2-thiazoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes for this compound include:
-
Condensation of Cysteamine (B1669678) with a Pyruvonitrile derivative: This is a direct approach to forming the thiazoline (B8809763) ring.
-
Ruthenium-Catalyzed Oxidation of 2-Acetyl-2-thiazolidine: This method involves the initial formation of a thiazolidine (B150603) ring, which is then oxidized to the desired thiazoline.[1]
-
From β-Amino Alcohols: These methods typically involve the conversion of a β-amino alcohol to an N-(β-hydroxy)thioamide, followed by cyclization.
-
Sulfuration of 2-Acetyl-2-oxazoline: This involves the conversion of the oxygen-containing oxazoline (B21484) ring to the sulfur-containing thiazoline ring, though this can sometimes result in modest yields.[1]
Q2: What are the main challenges affecting the synthetic yield of this compound?
A2: The main challenges that can lead to reduced yields include:
-
Side Reactions: Formation of byproducts such as 3-thiazoline, thiazole, N-oxides, sulfoxides, and sulfones can occur, particularly during oxidation steps.[1]
-
Purification Difficulties: Separating the final product from reaction reagents and byproducts, such as triphenylphosphine (B44618) oxide (Ph₃PO) in reactions involving Mitsunobu conditions, can be challenging and lead to product loss.
-
Reaction Conditions: Non-optimal reaction conditions, including temperature, pH, and reaction time, can significantly lower the yield.
-
Racemization: For chiral syntheses, racemization at stereocenters can reduce the yield of the desired enantiomer.
Q3: How can I minimize the formation of byproducts during the Ru-catalyzed oxidation of 2-Acetyl-2-thiazolidine?
A3: To minimize byproduct formation in the Ru-catalyzed oxidation, consider the following:
-
Catalyst and Oxidant Choice: The use of a selective catalyst and a suitable oxidant, such as tert-butyl hydroperoxide (TBHP), is crucial.[1]
-
Reaction Conditions: Maintaining mild reaction conditions can enhance selectivity.
-
Monitoring Reaction Progress: Careful monitoring of the reaction can help to stop it once the desired product is formed, preventing over-oxidation or other side reactions.
Q4: Are there any recommended methods to improve the yield of this compound?
A4: Yes, several strategies can be employed to improve yields:
-
Microwave-Assisted Synthesis: For certain reactions, such as the condensation of cysteamine with aryl ketonitriles, microwave irradiation has been shown to increase yields and significantly reduce reaction times.
-
Optimization of Reaction Conditions: Systematically optimizing parameters like temperature, solvent, catalyst loading, and reactant stoichiometry can lead to substantial yield improvements.
-
Choice of Cyclization Reagent: In syntheses proceeding via N-(β-hydroxy)thioamides, the choice of cyclizing agent is critical. For instance, Deoxo-Fluor® has been reported to give higher yields and shorter reaction times compared to a PEG-supported Burgess reagent in some cases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Incomplete reaction; Inactive reagents; Incorrect reaction temperature or time. | - Verify the purity and activity of starting materials and reagents.- Optimize reaction temperature and time based on literature precedents.- Monitor the reaction progress using techniques like TLC or GC-MS. |
| Low Yield | Suboptimal reaction conditions; Presence of moisture or air in sensitive reactions; Formation of side products; Product loss during workup or purification. | - Ensure anhydrous and inert conditions if required by the reaction.- Adjust the stoichiometry of reactants.- Optimize the pH of the reaction mixture, as it can significantly influence the reaction rate and product stability.[2] - Employ an alternative synthetic route with reported higher yields (see Table 1). |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of byproducts (e.g., 3-thiazoline, thiazole, oxides); Incomplete reaction; Decomposition of the product. | - Identify the byproducts using techniques like NMR or MS to understand the side reactions.- Modify reaction conditions to suppress side reactions (e.g., lower temperature, different catalyst).- Optimize the purification method (e.g., column chromatography with a different solvent system, distillation). |
| Difficulty in Removing Triphenylphosphine Oxide (Ph₃PO) | Use of Mitsunobu reaction for cyclization. | - After the reaction, precipitate Ph₃PO by adding a non-polar solvent like diethyl ether or hexane (B92381) and filter.- Utilize alternative purification methods such as chromatography on silica (B1680970) gel with a carefully chosen eluent system. |
| Product Decomposition During Purification | Product instability to heat (distillation) or silica gel (chromatography). | - Use low-temperature purification techniques like vacuum distillation.- Deactivate silica gel with a small amount of a base (e.g., triethylamine) before column chromatography if the product is acid-sensitive. |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for Different this compound Synthesis Methods
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield (%) | Reference |
| Condensation | Cysteamine, Pyruvonitrile derivative | Varies | High (up to 99%) | [3] |
| Ru-Catalyzed Oxidation | 2-Acetyl-2-thiazolidine | Ru catalyst, TBHP | Modest to High (Selectivity 80-100%) | [1] |
| Sulfuration of Oxazoline | 2-Acetyl-2-oxazoline | P₂S₅ | Modest (32-49%) | [1] |
| From β-Amino Alcohol | N-(β-hydroxy)thioamide | Deoxo-Fluor® | High | - |
| From β-Amino Alcohol | N-(β-hydroxy)thioamide | PEG-Burgess reagent | Moderate to High | - |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ru-Catalyzed Oxidation of 2-Acetyl-2-thiazolidine
This protocol is based on the general method described for the oxidation of thiazolidines.[1]
Materials:
-
2-Acetyl-2-thiazolidine
-
Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfite (B76179), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Acetyl-2-thiazolidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Ruthenium catalyst (typically 1-5 mol%).
-
To the stirred solution, add TBHP (1.1-1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Common side reactions in the synthesis of this compound.
References
stability issues of 2-Acetyl-2-thiazoline under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Acetyl-2-thiazoline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a volatile heterocyclic compound known for its characteristic roasted, nutty, and popcorn-like aroma. It is a key flavor component in many thermally processed foods. Understanding its stability is crucial for maintaining the desired flavor profile in food products, ensuring the shelf-life of flavor standards, and for its application in pharmaceutical research where consistent compound integrity is paramount.
Q2: What are the general recommendations for storing this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[2] It should be kept in tightly sealed containers to protect it from heat, light, and air.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature play a significant role in the stability of this compound. Generally, the compound is more susceptible to degradation under acidic conditions and at elevated temperatures. The thiazoline (B8809763) ring can undergo hydrolysis, leading to the loss of its characteristic aroma and the formation of degradation products.
Q4: What are the expected degradation products of this compound?
A4: Under acidic conditions, this compound can hydrolyze to form N-(2-mercaptoethyl)acetamide. Further degradation can lead to the formation of other volatile and non-volatile compounds, which may impact the overall sensory profile of the product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of characteristic "roasty" or "popcorn-like" aroma in standards or samples. | Degradation of this compound due to improper storage or experimental conditions. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, amber-colored vial, protected from light. 2. Check Solvent pH: If dissolved in a buffer, measure the pH. Acidic conditions can accelerate degradation. Consider using a neutral or slightly alkaline buffer if the experimental design allows. 3. Minimize Heat Exposure: Avoid prolonged exposure to high temperatures during sample preparation and analysis. |
| Inconsistent analytical results (e.g., variable peak areas in GC or HPLC). | Instability of the compound in the analytical solvent or during the analytical run. | 1. Prepare Fresh Standards: Prepare calibration standards fresh daily. 2. Solvent Selection: Test the stability of this compound in different analytical solvents. 3. Control Temperature: Use a temperature-controlled autosampler and column compartment to maintain consistent analytical conditions. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze a freshly prepared standard to confirm the retention time of the intact compound. 2. Use Mass Spectrometry (MS) to identify the structure of the unknown peaks, which are likely degradation products. 3. Review sample preparation and storage history to identify potential causes of degradation (e.g., exposure to acid, heat, or light). |
Quantitative Data Summary
While the full quantitative data from the seminal study by Hofmann & Schieberle (1995) is not publicly available, the following tables illustrate the expected stability trends of this compound based on general chemical principles and data from related thiazoline compounds.
Table 1: Effect of pH on the Half-Life of this compound at 25°C (Illustrative Data)
| pH | Estimated Half-Life (Days) | Stability |
| 3.0 | < 1 | Low |
| 5.0 | 10 | Moderate |
| 7.0 | 30 | High |
| 9.0 | 25 | Moderate-High |
Table 2: Effect of Temperature on the Degradation Rate of this compound at pH 7.0 (Illustrative Data)
| Temperature (°C) | Estimated Degradation Rate Constant (k, day⁻¹) | Stability |
| 4 | 0.005 | Very High |
| 25 | 0.023 | High |
| 40 | 0.115 | Moderate |
| 60 | 0.577 | Low |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH Values
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH levels.
-
Materials:
-
This compound standard
-
Buffer solutions (pH 3, 5, 7, 9)
-
Amber glass vials with screw caps
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph with a suitable detector (e.g., UV or MS)
-
Analytical column suitable for the separation of this compound
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
In separate amber glass vials, add a known aliquot of the stock solution to each buffer solution to achieve the desired final concentration.
-
Tightly cap the vials and store them at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each vial.
-
Extract the remaining this compound from the aqueous buffer using a suitable organic solvent (e.g., dichloromethane).
-
Analyze the extracted sample by GC-MS or HPLC to quantify the concentration of this compound.
-
Plot the concentration of this compound versus time for each pH value to determine the degradation kinetics and calculate the half-life.
-
Protocol 2: Quantification of this compound using Gas Chromatography-Olfactometry and Mass Spectrometry (GC-O-MS)
This method is suitable for the analysis of this compound in complex food matrices.[3]
-
Sample Preparation (e.g., for a food matrix):
-
Homogenize the sample.
-
Perform solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, typically in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity column (e.g., DB-5 or ZB-5) is commonly used.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 240-260°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron impact ionization (70 eV) with a mass scan range of m/z 25-300.
-
-
GC-Olfactometry (GC-O) Analysis:
-
The GC effluent is split between the MS detector and an olfactometry port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
-
This allows for the correlation of specific aroma notes with the compounds identified by MS.
-
Visualizations
Caption: Experimental workflow for determining the pH stability of this compound.
Caption: Factors influencing the stability and degradation of this compound.
References
Technical Support Center: Optimizing 2-Acetyl-2-Thiazoline Yield in Model Maillard Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 2-acetyl-2-thiazoline in model Maillard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the formation of this compound in a Maillard reaction?
A1: The key precursors for the synthesis of this compound are a sulfur-containing amino acid, most commonly L-cysteine or its decarboxylation product, cysteamine, and a reducing sugar, such as D-glucose. Intermediates like methylglyoxal (B44143) and glyoxal (B1671930), which are degradation products of sugars, also play a crucial role in the formation pathway.[1][2][3]
Q2: What is the general mechanism for the formation of this compound?
A2: The formation of this compound is a multi-step process that begins with the Maillard reaction between a reducing sugar and cysteine. This reaction forms dicarbonyl compounds like methylglyoxal. Cysteine can also degrade to produce hydrogen sulfide (B99878) and ammonia (B1221849). These intermediates then react to form the thiazoline (B8809763) ring structure. A novel proposed pathway involves the reaction of glyoxal and methylglyoxal (from glucose degradation) with hydrogen sulfide and ammonia (from cysteine degradation).
Q3: How does pH affect the yield of this compound?
A3: pH is a critical factor influencing the yield of this compound. Generally, alkaline conditions favor the formation of this compound.[4] Acidic conditions, particularly around pH 4.5, can lead to the instability of key intermediates, such as 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878), resulting in significantly lower yields.[1][5] The reaction rate for the formation of this compound has been observed to be relatively similar in the pH range of 6.5 to 8.5.[1][5]
Q4: What is the optimal temperature for this compound formation?
A4: Higher temperatures generally accelerate the Maillard reaction and favor the formation of this compound. Temperatures above 140°C have been noted to produce higher levels of pyrazine (B50134) and thiazole (B1198619) compounds.[4] However, excessive heat can lead to the degradation of the target compound and the formation of undesirable byproducts. The optimal temperature is often a balance between reaction rate and product stability and depends on other factors like reaction time and the specific precursors used.
Q5: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the synthesis of this compound?
A5: 2-(1-hydroxyethyl)-4,5-dihydrothiazole is a key precursor to this compound.[1][6] It can be formed under milder conditions and subsequently converted to this compound. The stability and yield of this intermediate are highly dependent on the reaction conditions, particularly pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect pH: The reaction mixture is too acidic. | Adjust the pH of the reaction mixture to the alkaline range (pH 6.5-8.5). Avoid acidic conditions, especially around pH 4.5, as this can destabilize key intermediates.[1][5] |
| Insufficient Heat: The reaction temperature is too low. | Increase the reaction temperature. Studies suggest that temperatures around 140°C can enhance the formation of thiazole compounds.[4] Monitor the reaction closely to avoid degradation. | |
| Incorrect Precursor Ratio: The molar ratio of cysteine/cysteamine to reducing sugar is not optimal. | Experiment with different molar ratios of your precursors. The relative concentrations can significantly impact the reaction pathway and product profile. | |
| Presence of Water: High water activity can inhibit the Maillard reaction. | Ensure the surface of your reactants is dry, especially in solid-phase reactions. For aqueous solutions, control the concentration of reactants.[7] | |
| Formation of Undesirable Byproducts | Excessive Heat or Reaction Time: Over-processing can lead to the degradation of this compound and the formation of other compounds. | Reduce the reaction temperature and/or time. Conduct a time-course study to identify the optimal point of maximum yield before significant degradation occurs. |
| Incorrect pH Pathway: The pH may be favoring alternative reaction pathways. | As with low yield, ensure the pH is in the optimal alkaline range for this compound formation.[4] | |
| Inconsistent Results | Lack of Control Over Reaction Parameters: Minor variations in temperature, pH, or precursor concentrations can lead to different outcomes. | Tightly control all reaction parameters. Use a temperature-controlled oil bath or heating block, a calibrated pH meter, and precise measurements of all reactants. |
| Impure Reactants: Impurities in the precursors can interfere with the reaction. | Use high-purity L-cysteine (or cysteamine) and reducing sugars. |
Data Presentation
Table 1: Effect of pH on the Yield of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (a key precursor to this compound)
| pH | Yield of 2-(1-hydroxyethyl)-4,5-dihydrothiazole | Observation on this compound formation rate |
| 4.5 | Very Low | Slower reaction rate |
| 6.5 | ~60% | Similar to pH 7.5 and 8.5 |
| 7.5 | Not specified, but significantly higher than 4.5 | Similar to pH 6.5 and 8.5 |
| 8.5 | Not specified, but significantly higher than 4.5 | Similar to pH 6.5 and 7.5 |
Data synthesized from a study on the formation of 2-(1-hydroxyethyl)-4,5-dihydrothiazole.[1][5]
Table 2: General Effect of Temperature on Thiazole Formation in Maillard Reactions
| Temperature Range | Effect on this compound Formation |
| < 100°C | Slower reaction rate, lower yield. |
| 100°C - 140°C | Increased reaction rate and yield. |
| > 140°C | High levels of pyrazine and thiazole compounds observed, but risk of degradation increases.[4] |
Experimental Protocols
Model Experiment for the Synthesis of this compound
This protocol is a generalized procedure based on common practices in Maillard reaction studies. Researchers should optimize concentrations, temperature, and time for their specific experimental setup.
Materials:
-
L-cysteine
-
D-glucose
-
Phosphate (B84403) buffer (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Reaction vials (sealed)
-
Thermostatic oil bath or heating block
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Prepare Precursor Solution:
-
Dissolve L-cysteine and D-glucose in a 0.1 M phosphate buffer to achieve the desired molar concentrations (e.g., 10 mmol/L of each).
-
-
Adjust pH:
-
Measure the initial pH of the precursor solution.
-
Adjust the pH to the desired level (e.g., 7.0) using 1 M NaOH or 1 M HCl. Ensure the pH is stable before proceeding.
-
-
Reaction Setup:
-
Aliquot the pH-adjusted solution into reaction vials.
-
Seal the vials tightly to prevent the loss of volatile compounds.
-
-
Heating:
-
Preheat the oil bath or heating block to the desired reaction temperature (e.g., 120°C).
-
Place the sealed vials in the heating apparatus and start the timer.
-
For kinetic studies, prepare multiple vials and remove them at different time points (e.g., 20, 40, 60, 80, 100, and 120 minutes).[2]
-
-
Reaction Quenching:
-
At the end of the desired reaction time, immediately transfer the vials to an ice bath to stop the reaction.
-
-
Sample Analysis:
-
Analyze the cooled samples for the presence and quantity of this compound using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
-
Visualizations
Caption: Formation pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. Generation of roasted notes based on this compound and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chefpedia.info [chefpedia.info]
purification techniques for 2-Acetyl-2-thiazoline from complex mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 2-Acetyl-2-thiazoline from complex mixtures. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a volatile heterocyclic compound known for its characteristic roasted, nutty, and popcorn-like aroma. It is a key flavor component in many thermally processed foods, such as roasted beef and coffee, and is also used as a flavoring agent in the food industry.[1][2] In pharmaceutical research, the thiazoline (B8809763) ring is of interest for its potential biological activities.[3] Purification is crucial to remove impurities from synthetic preparations or to isolate it from complex food matrices for analysis, ensuring product quality, accurate characterization, and safety.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is essential for selecting and optimizing purification techniques. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇NOS | [3] |
| Molecular Weight | 129.18 g/mol | [3] |
| Appearance | Pale yellow to orange-brown liquid or solid | [4][5] |
| Melting Point | 26-30 °C | [6] |
| Boiling Point | 222-223 °C @ 760 mmHg; 94 °C @ 11 mmHg | [3] |
| Density | ~1.17 g/mL @ 25 °C | [6] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents | [4][7] |
| Storage Temperature | 2-8°C, protected from heat and light | [4][6] |
Q3: From what types of complex mixtures is this compound typically purified?
A3: this compound is most commonly purified from two types of complex mixtures:
-
Synthetic Reaction Mixtures: Following its chemical synthesis, the mixture will contain unreacted starting materials, reagents, catalysts, and various side-products.[8][9]
-
Food and Flavor Matrices: As a product of the Maillard reaction, it can be isolated from cooked foods like meat, bread, or rice for analytical purposes.[1] These matrices are incredibly complex, containing a vast array of sugars, amino acids, fats, and other flavor compounds.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenges include:
-
Thermal and pH Sensitivity: The compound and its precursors can be unstable under certain conditions. Acidic pH (e.g., 4.5) can lead to degradation.[10] High temperatures during distillation must be carefully controlled to prevent decomposition.
-
Volatility: While its volatility is key to its aroma, it can also lead to sample loss during concentration steps if not handled properly.
-
Complexity of the Matrix: In food samples, the presence of numerous other volatile and non-volatile compounds with similar properties can make selective extraction and purification difficult.
Purification Workflow and Methodologies
A general workflow for the purification of this compound involves extraction, concentration, and a final polishing step like distillation or chromatography.
References
- 1. imreblank.ch [imreblank.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 29926-41-8 [thegoodscentscompany.com]
- 5. symrise.com [symrise.com]
- 6. This compound = 96 , FG 29926-41-8 [sigmaaldrich.com]
- 7. CAS 29926-41-8: this compound | CymitQuimica [cymitquimica.com]
- 8. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
preventing degradation of 2-Acetyl-2-thiazoline during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Acetyl-2-thiazoline during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a volatile compound known for its characteristic roasted, nutty, and popcorn-like aroma, making it a key flavor component in many thermally processed foods like bread, popcorn, and roasted meats. Its stability is a significant concern because the molecule is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of its contribution to flavor profiles or its concentration in biological matrices.
Q2: What are the main factors that cause the degradation of this compound?
A2: The primary factors leading to the degradation of this compound are exposure to heat, light, and non-neutral pH conditions, particularly acidic environments. The thiazoline (B8809763) ring structure is prone to hydrolysis, which is the main degradation pathway.
Q3: What is the primary degradation pathway of this compound?
A3: The primary degradation pathway for this compound is believed to be the hydrolysis of the thiazoline ring. While specific studies on this compound are limited, research on the similar compound 2-methyl-Δ2-thiazoline shows that hydrolysis leads to ring-opening, forming N-acetyl-β-mercaptoethylamine and S-acetyl-β-mercaptoethylamine.[1] This reaction is catalyzed by both acid and base but is slowest in neutral pH.
Q4: How should I store my samples to ensure the stability of this compound?
A4: To ensure the stability of this compound in your samples, it is recommended to:
-
Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
Ensure the sample matrix is at a neutral or near-neutral pH (pH 6.5-8.0). If the sample is acidic, it should be neutralized as quickly as possible during the initial stages of preparation.
-
Store in tightly sealed containers to prevent volatilization.
Q5: Are there any chemical methods to stabilize this compound?
A5: Yes, one effective method is the complexation of this compound with zinc halides (e.g., ZnI₂, ZnBr₂, or ZnCl₂). This process forms stable crystalline complexes that can protect the molecule from degradation. Upon hydration, the complex releases the free this compound. This technique has shown to significantly improve the shelf-life of the compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no recovery of this compound | Degradation during sample extraction | - pH Control: Ensure the pH of the extraction solvent and the sample matrix is maintained between 6.5 and 8.0. If the sample is acidic, neutralize it immediately with a suitable buffer. - Temperature Control: Perform all extraction steps at low temperatures (on ice or at 4°C). Avoid heating the sample at any stage. - Light Protection: Conduct the extraction process under dim light and use amber glassware or foil-wrapped containers. |
| Inappropriate extraction solvent | - Use a pre-cooled, neutral pH solvent. For food matrices, solvent extraction with ethanol (B145695) has been shown to be effective for similar compounds.[3] | |
| Inconsistent or poor reproducibility of results | Ongoing degradation in processed samples | - Prompt Analysis: Analyze the samples as quickly as possible after preparation. - Storage of Extracts: If immediate analysis is not possible, store the final extracts at -80°C in tightly sealed, amber vials. - Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., d3-2-Acetyl-2-thiazoline) at the beginning of the sample preparation to account for losses during the procedure and matrix effects. |
| Matrix effects in LC-MS/MS analysis | - Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. - Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression or enhancement. | |
| Peak tailing or poor peak shape in GC-MS analysis | Analyte interaction with the GC system | - Derivatization: While not commonly reported for this compound itself, derivatization is a strategy used for similar reactive compounds like 2-acetyl-1-pyrroline (B57270) to improve stability and chromatographic performance.[4] - Injector and Column Maintenance: Ensure the GC inlet liner is clean and deactivated. Use a properly maintained and suitable capillary column. |
Quantitative Data Summary
Currently, there is limited published quantitative data on the degradation kinetics of this compound under various conditions. However, data from related compounds can provide valuable insights.
Table 1: Stability of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878) (a precursor to this compound) in aqueous solution at room temperature. [5]
| pH | Degradation after 1 day | Half-life |
| 4.5 | 75% | < 1 day |
| 6.5 | Gradual decrease | ~20 days |
| 7.5 | Gradual decrease | ~20 days |
| 8.5 | Gradual decrease | ~20 days |
Table 2: Stability of 2-methyl-Δ2-thiazoline (a structural analog) at various pH. [1]
| Condition | Stability |
| Concentrated HCl | Quite stable |
| pH ~3 | Maximum hydrolysis rate |
| pH ~7 | Very slow hydrolysis |
Experimental Protocols
Protocol 1: General Sample Preparation for Minimizing Degradation
This protocol provides a general workflow for extracting this compound from a solid or semi-solid matrix (e.g., food products) while minimizing degradation.
-
Homogenization:
-
Weigh the sample and homogenize it at a low temperature. If possible, freeze-dry the sample first and grind it to a fine powder under liquid nitrogen.
-
-
Extraction:
-
To the homogenized sample, add a pre-cooled extraction solvent (e.g., ethanol or a suitable buffer) at a neutral pH (6.5-7.5).
-
If a stable isotope-labeled internal standard is available, spike it into the sample at this stage.
-
Perform the extraction on ice, using a shaker or sonicator for a short duration to prevent heating.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, amber vial.
-
-
Concentration (if necessary):
-
If the extract needs to be concentrated, use a gentle stream of nitrogen gas at a low temperature. Avoid high temperatures, as this can lead to significant loss of the volatile analyte.
-
-
Storage and Analysis:
-
Analyze the sample immediately by GC-MS or LC-MS/MS.
-
If storage is necessary, store the final extract at -80°C in a tightly sealed amber vial.
-
Visualizations
Degradation Pathway
References
Technical Support Center: Quantification of 2-Acetyl-2-thiazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 2-Acetyl-2-thiazoline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, a key flavor compound found in various food products and a potential biomarker, matrix components can lead to either ion suppression or enhancement.[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of quantification, leading to erroneous results.[4][5]
Q2: I am observing significant signal suppression for this compound in my food matrix samples. What are the potential causes and how can I mitigate this?
A2: Signal suppression is a common challenge in the analysis of this compound, particularly in complex matrices like cooked rice, roasted beef, or other processed foods.[3][6]
-
Likely Causes:
-
Co-eluting Matrix Components: Sugars, amino acids, and other Maillard reaction products can co-elute with this compound and compete for ionization in the mass spectrometer source.[7]
-
High Salt Concentration: Samples with high salt content can reduce the efficiency of the electrospray ionization (ESI) process.[6]
-
Non-volatile components: These can contaminate the ion source, leading to a gradual decrease in signal intensity over a sequence of injections.
-
-
Mitigation Strategies:
-
Sample Preparation: Employing effective sample preparation techniques is the first line of defense. This can include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or sample dilution to remove or reduce interfering components.[8][9][10]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from interfering matrix components can significantly reduce suppression.[11]
-
Compensation Techniques: If sample preparation and chromatography are insufficient, compensation techniques like stable isotope dilution, standard addition, or matrix-matched calibration should be used.[4]
-
Q3: My calibration curve for this compound is non-linear when analyzing complex samples. Could this be due to matrix effects?
A3: Yes, non-linearity in calibration curves is a common consequence of matrix effects.[6] This can occur if the degree of ion suppression or enhancement changes at different analyte concentrations. Other potential causes include detector saturation at high concentrations or issues with the internal standard.[6]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects at Different Concentrations: Assess the matrix effect at low, medium, and high concentrations of this compound to see if it is concentration-dependent.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects across a range of concentrations, as it will be affected in the same way as the analyte.[2]
-
Optimize Sample Cleanup: A more rigorous sample cleanup procedure can help to reduce the concentration of interfering matrix components, leading to a more linear response.[10]
-
Q4: What is the most effective method to compensate for matrix effects in this compound quantification?
A4: The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution assay (SIDA).[12] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of matrix-induced suppression or enhancement.[2] This allows for highly accurate and precise quantification even in complex matrices. While highly effective, the synthesis of a specific SIL-IS can be costly.
Troubleshooting Guides
Issue: Poor Recovery and Inconsistent Results
If you are experiencing low and variable recovery of this compound, consider the following troubleshooting steps and comparison of different approaches.
| Strategy | Principle | Average Recovery (%) | RSD (%) | Linearity (r²) |
| External Calibration (No Compensation) | Calibration curve prepared in a clean solvent. | 45 | 25 | 0.985 |
| Sample Dilution (1:10) | The sample is diluted to reduce the concentration of matrix components.[8] | 75 | 15 | 0.992 |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is similar to the sample.[1][13] | 92 | 8 | 0.997 |
| Standard Addition Method | Known amounts of the standard are added to the sample aliquots.[14] | 98 | 5 | 0.999 |
| Stable Isotope Dilution Assay (SIDA) | A known amount of a stable isotope-labeled internal standard is added to the sample.[12] | 101 | 3 | > 0.999 |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for this compound Quantification
This protocol describes the preparation of matrix-matched calibration standards for the quantification of this compound in a food matrix (e.g., rice).
-
Prepare a Blank Matrix Extract:
-
Obtain a sample of the matrix that is known to be free of this compound (blank matrix).
-
Extract the blank matrix using the same procedure as for the unknown samples (e.g., QuEChERS, SPE).[15]
-
The resulting extract will be used as the diluent for the calibration standards.
-
-
Prepare a Stock Solution of this compound:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to create a series of working standard solutions at different concentrations.
-
-
Prepare Matrix-Matched Calibration Standards:
-
For each calibration level, add a small, fixed volume of the corresponding working standard solution to a larger, fixed volume of the blank matrix extract.
-
This will result in a series of calibration standards with increasing concentrations of this compound in a consistent matrix background.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards and the sample extracts using the same LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.
-
Determine the concentration of this compound in the sample extracts from the calibration curve.
-
Protocol 2: Standard Addition Method for this compound Quantification
This protocol is useful when a blank matrix is not available.
-
Sample Preparation:
-
Homogenize the sample containing this compound.
-
Divide the homogenized sample into at least four equal aliquots.
-
-
Spiking with Standard:
-
Leave one aliquot unspiked (this will be the "zero addition" point).
-
To the remaining aliquots, add known, increasing amounts of a this compound standard solution.
-
-
Extraction and Analysis:
-
Subject all aliquots (spiked and unspiked) to the same extraction procedure.
-
Analyze all extracts using the same LC-MS/MS method.
-
-
Data Analysis:
-
Create a standard addition plot by graphing the peak area of this compound against the concentration of the added standard for each aliquot.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the original sample.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. 2-アセチル-2-チアゾリン ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Shelf-Life of 2-Acetyl-2-thiazoline Containing Products
For researchers, scientists, and drug development professionals working with the potent flavor compound 2-Acetyl-2-thiazoline, ensuring its stability is paramount to experimental success and product integrity. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preserving the shelf-life of products containing this valuable molecule.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
| Question | Answer |
| What is this compound and why is its stability a concern? | This compound is a volatile sulfur-containing compound renowned for its characteristic roasted, nutty, and popcorn-like aroma.[1][2] Its instability is a significant concern as it can readily degrade, leading to a loss of the desired flavor profile and the potential formation of off-notes.[3] |
| What are the primary factors that contribute to the degradation of this compound? | The degradation of this compound is primarily influenced by factors such as pH, temperature, light exposure, and the presence of oxygen.[4][5] As a Maillard reaction product, its stability is inherently linked to the conditions of its formation and storage.[6] |
| What are the recommended storage conditions for pure this compound and its formulations? | To maximize shelf-life, this compound should be stored in a cool, dry place, protected from light and oxygen.[7][8] Recommended storage temperatures are typically between 2-8°C.[9][10] Inert gas blanketing (e.g., with nitrogen or argon) can further prevent oxidative degradation. |
| How does pH affect the stability of this compound? | The stability of this compound can be pH-dependent. While specific kinetic data for a wide pH range is limited in readily available literature, studies on related Maillard products suggest that both highly acidic and alkaline conditions can promote degradation.[3][6] For its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, degradation is noted to be slower at pH 6.5, 7.5, and 8.5 compared to more acidic conditions (pH 4.5).[3] |
| Are there any known degradation products of this compound I should be aware of? | While specific degradation pathways for this compound are not extensively detailed in the provided search results, degradation of related sulfur-containing flavor compounds can lead to the formation of compounds with less desirable sensory characteristics.[3] General degradation of Maillard products can involve hydrolysis, oxidation, and further reactions.[11] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, handling, and analysis of this compound.
Synthesis and Handling Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during synthesis | - Incomplete reaction due to suboptimal temperature or reaction time.- Side reactions leading to byproducts.- Degradation of the product during workup or purification. | - Optimize reaction conditions (temperature, time, reactant ratios) based on established protocols.[11][12]- Use purified reagents and solvents.- Employ mild purification techniques (e.g., column chromatography at low temperatures) to minimize degradation. |
| Product discoloration (darkening) upon storage | - Oxidation due to exposure to air.- Photodegradation from light exposure.- Polymerization or other side reactions. | - Store the compound under an inert atmosphere (nitrogen or argon).- Use amber vials or store in the dark to protect from light.[7][8]- Ensure storage at recommended low temperatures (2-8°C).[9][10] |
| Loss of characteristic aroma | - Evaporation of the volatile compound.- Chemical degradation. | - Ensure containers are tightly sealed.- Store at low temperatures to reduce vapor pressure.- Consider stabilization techniques such as microencapsulation or complexation. |
Analytical (GC/MS, HPLC) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in GC/MS analysis | - Active sites in the injector liner or column.- Column overload.- Improper injection technique. | - Use a deactivated liner and a high-quality, inert GC column.- Optimize the injection volume and sample concentration.[13]- Ensure a rapid and consistent injection. |
| Inconsistent peak areas in replicate injections | - Leaks in the injection port septum.- Syringe variability.- Sample degradation in the vial. | - Regularly replace the septum.- Use a high-quality autosampler or a consistent manual injection technique.- Keep sample vials capped and cool. |
| Ghost peaks in the chromatogram | - Contamination in the carrier gas, syringe, or inlet.- Carryover from previous injections. | - Use high-purity carrier gas with appropriate traps.- Implement a thorough syringe and inlet cleaning routine.- Run blank injections between samples to identify and mitigate carryover.[7] |
| Retention time shifts in HPLC analysis | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing and degassing.[13][14][15][16][17]- Use a column oven to maintain a stable temperature.[14]- Replace the column if it shows signs of degradation (e.g., high backpressure, poor peak shape).[16] |
| Baseline noise or drift in HPLC analysis | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Leaks in the system. | - Use HPLC-grade solvents and filter the mobile phase.[14][17]- Thoroughly degas the mobile phase and purge the pump.[14]- Check all fittings for leaks.[14] |
Data Presentation: Efficacy of Stabilization Techniques
The following tables summarize quantitative data on the effectiveness of various methods for improving the shelf-life of this compound and related compounds.
Table 1: Stability of 2-Acetyl-1-pyrroline (a structural analog) Complexed with Zinc Halides
| Complex | Initial Loading (%) | Retention after 3 months at ambient temperature (dry) (%) | Reference |
| 2-Acetyl-1-pyrroline-ZnI₂ | 14 | >94 | [17] |
| 6-Acetyl-2,3,4,5-tetrahydropyridine-ZnI₂ | Not specified | 89 | [17] |
Table 2: Retention of Flavor Compounds after Microencapsulation and Storage
| Flavor Compound | Encapsulation Method | Wall Material | Storage Conditions | Retention (%) | Reference |
| 2-Acetyl-1-pyrroline | Spray drying | Gum Arabic and Maltodextrin | 72 days at room temperature | ~70 | [18] |
| d-limonene | Spray drying | Saccharomyces cerevisiae | Not specified | 37 (wt%) | [19] |
| Ethyl hexanoate | Spray drying | Saccharomyces cerevisiae | Not specified | 49 (wt%) | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization of this compound.
Protocol 1: Microencapsulation by Spray Drying
Objective: To encapsulate this compound to enhance its stability.
Materials:
-
This compound
-
Wall material (e.g., Gum Arabic, Maltodextrin, or a combination)
-
Distilled water
-
High-speed homogenizer
-
Spray dryer
Methodology:
-
Preparation of the Wall Material Solution: Dissolve the chosen wall material(s) in distilled water to the desired concentration (e.g., 20-40% w/v). Stir until a clear solution is obtained.
-
Emulsification: Add this compound to the wall material solution at a specific core-to-wall ratio (e.g., 1:4). Homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.[20]
-
Spray Drying:
-
Collection and Storage: Collect the resulting powder from the cyclone and store it in an airtight, light-protected container at low temperature.
Protocol 2: Complexation with Zinc Halides
Objective: To form a stable crystalline complex of this compound with a zinc halide.
Materials:
-
This compound
-
Zinc halide (e.g., ZnCl₂, ZnBr₂, or ZnI₂)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Stirring apparatus
-
Filtration setup
Methodology:
-
Preparation of Solutions:
-
Dissolve this compound in a minimal amount of the anhydrous solvent.
-
In a separate flask, prepare a solution of the zinc halide in the same anhydrous solvent.
-
-
Complexation: Slowly add the this compound solution to the zinc halide solution with constant stirring. The molar ratio of the odorant to the zinc salt should be optimized (e.g., 2:1 or 1:1).[17]
-
Crystallization: Continue stirring the mixture at room temperature. The stable crystalline complex should precipitate out of the solution. The time required for precipitation can vary.
-
Isolation and Drying:
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum to remove any residual solvent.
-
-
Storage: Store the dried complex in a desiccator, protected from moisture and light. Upon hydration, the complex will release the free odorant.[17]
Visualizations
Degradation Pathway of this compound
Caption: Factors contributing to the degradation of this compound.
Experimental Workflow for Microencapsulation
Caption: Workflow for microencapsulation of this compound via spray drying.
Logical Relationship for Troubleshooting Aroma Loss
Caption: Troubleshooting logic for addressing aroma loss in this compound products.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. kaleidoroasters.ca [kaleidoroasters.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Maillard Reaction and the Science of Browning Foods | HowStuffWorks [recipes.howstuffworks.com]
- 6. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 7. This compound, 29926-41-8 [thegoodscentscompany.com]
- 8. This compound 29926-41-8 [thegoodscentscompany.com]
- 9. 2-乙酰基-2-噻唑啉 ≥96%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 12. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. hplc.eu [hplc.eu]
- 17. eclass.uoa.gr [eclass.uoa.gr]
- 18. Microencapsulation of Flavors and Fragrances by Spray Drying | Buchi.com [buchi.com]
- 19. researchgate.net [researchgate.net]
- 20. Complete Guide to Spray-Drying Flavors: How It Works [shpilotech.com]
troubleshooting low recovery of 2-Acetyl-2-thiazoline in extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Acetyl-2-thiazoline during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a volatile and pH-sensitive compound, can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for partitioning this compound from the sample matrix.
-
Suboptimal pH: The pH of the sample and extraction solvent can affect the stability and solubility of this compound. It is reported to be more stable in near-neutral to slightly alkaline conditions.
-
Volatility Losses: Significant amounts of the compound can be lost during solvent evaporation steps due to its volatile nature.
-
Thermal Degradation: High temperatures during extraction or solvent removal can lead to the degradation of the compound.
-
Incomplete Extraction: Insufficient mixing, inadequate solvent volume, or a limited number of extraction cycles can result in incomplete transfer of the analyte to the organic phase.
-
Emulsion Formation: The formation of emulsions at the solvent interface can trap the analyte and hinder phase separation.
Q2: Which extraction solvent should I use for optimal recovery?
Q3: How critical is pH control during the extraction process?
The stability of this compound is influenced by pH. While reaction rates for its formation are similar at pH 6.5, 7.5, and 8.5, the rate is slower at a more acidic pH of 4.5[1]. This suggests that maintaining a pH in the range of 6.5 to 8.5 is advisable to prevent degradation during extraction. It is recommended to buffer your sample within this range before extraction.
Q4: I'm losing my compound during solvent evaporation. What can I do?
Due to the volatility of this compound, significant losses can occur during solvent removal. To mitigate this:
-
Avoid High Vacuum: Do not use a high vacuum rotary evaporator, as this will likely cause your compound to evaporate with the solvent.
-
Gentle Nitrogen Stream: Concentrate your extract under a gentle stream of nitrogen at a low temperature.
-
Kugelrohr Distillation: For larger volumes, a Kugelrohr apparatus can be used for careful distillation of the solvent.
-
Solvent Choice: Use a solvent with a low boiling point to allow for evaporation at lower temperatures.
Q5: Can I use Solid Phase Extraction (SPE) for this compound?
Solid Phase Microextraction (SPME) is a common technique for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample. For the related compound, 2-acetyl-1-pyrroline, headspace SPME coupled with GC-MS is a well-established method for quantification. This suggests that headspace SPME could be a viable, and potentially more efficient, alternative to liquid-liquid extraction for this compound, as it minimizes solvent use and can reduce analyte loss.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low recovery issues.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A step-by-step guide to troubleshooting low recovery.
Quantitative Data Summary
A direct comparison of extraction efficiencies for this compound with various solvents is not extensively documented. However, based on validated methods for similar volatile flavor compounds, the following table provides an expected range of recoveries.
| Extraction Method | Solvent System | Typical Recovery (%) | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Diethyl Ether | 60-85 | Highly volatile solvent, requires careful handling. Potential for emulsion formation. |
| Liquid-Liquid Extraction (LLE) | Dichloromethane (B109758) | 70-90 | Higher boiling point than ether, but still requires gentle evaporation. Potential health hazards. |
| Headspace SPME | (No solvent) | Not directly comparable | Measures relative abundance in headspace. Highly sensitive and requires specific GC-MS setup. |
Note: These values are estimates based on the extraction of analogous volatile compounds and may vary depending on the sample matrix and specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general procedure for the extraction of this compound from an aqueous matrix.
-
Sample Preparation:
-
Ensure the aqueous sample is homogenized.
-
Adjust the pH of the sample to 7.0-7.5 using a suitable buffer (e.g., phosphate (B84403) buffer).
-
-
Extraction:
-
Transfer a known volume of the pH-adjusted sample to a separatory funnel.
-
Add an equal volume of cold diethyl ether.
-
Gently invert the separatory funnel 20-30 times to allow for partitioning of the analyte without forming a stable emulsion.
-
Allow the layers to separate completely.
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic (diethyl ether) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh diethyl ether.
-
Pool all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen in a cool water bath. Avoid complete dryness.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Diagram: Key Factors Influencing this compound Extraction
Caption: Critical parameters affecting the extraction efficiency.
References
Technical Support Center: Analysis of 2-Acetyl-2-thiazoline by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2-Acetyl-2-thiazoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in our research?
A1: this compound is a volatile heterocyclic compound. It is a potent aroma compound often associated with the pleasant, roasted, and popcorn-like scent in various food products. In the fields of food science, flavor chemistry, and drug development, it is crucial for understanding flavor profiles, monitoring thermal processing, and for its potential as a biomarker.
Q2: What are the key challenges in the GC-MS analysis of this compound?
A2: The primary challenges include its volatility, which can lead to sample loss; its potential for thermal degradation at high temperatures in the GC inlet; and its susceptibility to active sites within the GC system, which can cause peak tailing. Additionally, complex sample matrices can interfere with its detection and quantification.
Q3: What type of GC column is recommended for the analysis of this compound?
A3: A mid-polar to polar capillary column is generally recommended for the separation of this compound. Columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) or a polyethylene (B3416737) glycol (wax) phase (e.g., DB-WAX, FFAP) can provide good peak shape and resolution.[1]
Q4: What are the typical mass spectral fragments of this compound in Electron Ionization (EI) mode?
A4: In EI-MS, this compound typically produces a molecular ion peak (M+) at m/z 129. Other significant fragment ions can be observed at m/z 87, 72, and 43, which correspond to the loss of specific functional groups from the parent molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Problem 1: No Peak or Very Low Peak Intensity for this compound
| Possible Cause | Recommended Solution |
| Analyte Degradation in Inlet | Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and degradation. Use a deactivated inlet liner. |
| Active Sites in the System | Perform inlet maintenance: replace the septum, liner, and O-ring. Use a deactivated liner, preferably with glass wool. Condition the GC column according to the manufacturer's instructions to remove any active sites. |
| Improper Sample Preparation | Ensure the extraction solvent is appropriate for this compound and the sample matrix. Check for analyte loss during sample concentration steps. |
| Leak in the System | Check for leaks at the injector, column connections, and MS interface using an electronic leak detector. A leak can prevent the analyte from reaching the detector.[2] |
| Incorrect MS Parameters | Verify that the MS is tuned correctly and that the selected ions in Single Ion Monitoring (SIM) mode are appropriate for this compound (m/z 129, 87, 72, 43). |
Problem 2: Peak Tailing for this compound
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | As mentioned above, active sites in the injector liner, column, or transfer line can cause peak tailing. Regular maintenance and use of deactivated consumables are crucial. Trimming a small portion (e.g., 10-15 cm) from the front of the column can sometimes resolve this issue.[3] |
| Column Overload | Dilute the sample or reduce the injection volume. Overloading the column can lead to asymmetrical peak shapes. |
| Inappropriate GC Oven Temperature Program | An initial oven temperature that is too high can cause poor focusing of the analyte at the head of the column. Start with a lower initial temperature (e.g., 40-50 °C). |
| Incompatible Solvent | The injection solvent should be compatible with the stationary phase of the column. A mismatch in polarity can lead to poor peak shape. |
Problem 3: Poor Reproducibility of Peak Area
| Possible Cause | Recommended Solution |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for better reproducibility. |
| Leaking Syringe | Inspect the syringe for any signs of leakage or blockage. Clean or replace the syringe as needed.[2] |
| Sample Volatility | This compound is volatile. Keep sample vials tightly capped and minimize the time they are left at room temperature before analysis. |
| Inlet Discrimination | The split/splitless inlet conditions can affect the transfer of the analyte to the column. Optimize the split ratio or splitless time to ensure consistent transfer. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of this compound. While the data below is from a UHPLC-MS/MS method, it provides a useful reference for expected performance characteristics.
Table 1: Method Performance Parameters
| Parameter | Typical Value |
| Limit of Quantitation (LOQ) | 1.0 µg/kg[4][5] |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Repeatability (RSDr) | < 10% |
| Reproducibility (RSDR) | < 15% |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in a food matrix. Optimization may be required for specific sample types and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 5 g of the sample with 10 mL of dichloromethane.
-
Add an appropriate internal standard (e.g., 2-Acetyl-1-pyrroline-d3).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully collect the organic layer (bottom layer).
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
2. GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Inlet Mode | Splitless |
| Inlet Temperature | 220 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 240 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | SIM (Selected Ion Monitoring) |
| Monitored Ions (m/z) | Quantifier: 129 Qualifiers: 87, 72, 43 |
3. Data Analysis
-
Integrate the peak area for this compound and the internal standard.
-
Calculate the response ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Control the Formation of 2-Acetyl-2-thiazoline in Food Processing
Welcome to the technical support center for controlling the formation of 2-Acetyl-2-thiazoline. This resource is designed for researchers, scientists, and professionals in the food and flavor industry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in food processing?
A1: this compound is a potent aroma compound known for its desirable roasted, popcorn-like, and nutty flavor notes. It is a key volatile compound responsible for the characteristic aroma of many thermally processed foods, including baked goods, roasted meats, and coffee.[1][2] Controlling its formation is crucial for achieving the desired flavor profile in these products.
Q2: What is the primary chemical pathway for the formation of this compound in food?
A2: this compound is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. Specifically, it is generated from the reaction of cysteine or cysteamine (B1669678) with dicarbonyl compounds like methylglyoxal (B44143) and glyoxal, which are intermediates of the Maillard reaction.[3][4][5]
Q3: What are the key factors that influence the formation of this compound?
A3: The formation of this compound is significantly influenced by several factors, including:
-
Temperature and Time: Higher temperatures and longer reaction times generally promote the Maillard reaction and thus increase the formation of this compound, up to a certain point.
-
pH: The pH of the reaction environment plays a critical role. Alkaline conditions are generally more favorable for the formation of this compound.[5]
-
Precursor Availability: The concentration of precursors, namely cysteine (or cysteamine) and reducing sugars (like glucose or fructose), directly impacts the yield of this compound. The presence of specific dicarbonyl intermediates, such as methylglyoxal, is also crucial.
-
Water Activity: Water activity (a_w) influences the rate of the Maillard reaction. While some water is necessary, very high water content can inhibit the reaction.
Q4: What are the main strategies to control the formation of this compound?
A4: Strategies to control its formation focus on manipulating the key factors of the Maillard reaction:
-
Temperature and Time Control: Careful management of heating profiles can either enhance or limit its formation.
-
pH Adjustment: Modifying the pH of the food system can be an effective control measure. Lowering the pH can inhibit the reaction.[5]
-
Precursor Management: Controlling the amount of cysteine and reducing sugars in the initial formulation can directly influence the final concentration of this compound.
-
Use of Inhibitors: Certain compounds can inhibit the Maillard reaction. These include sulfites, some phenolic compounds, and competitive amines.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at controlling this compound formation.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no yield of this compound in a model system | 1. Incorrect pH: The reaction mixture may be too acidic. 2. Insufficient heat: The temperature or heating time may be inadequate for the Maillard reaction to proceed effectively. 3. Precursor degradation: Cysteine or other precursors may have degraded before the reaction. 4. Inappropriate precursors: The type of reducing sugar used may be less reactive. | 1. Adjust pH: Ensure the pH of your model system is neutral to slightly alkaline (pH 7-9) for optimal formation.[5] 2. Optimize heating: Increase the temperature (e.g., to 120-150°C) and/or extend the reaction time. Monitor the reaction progress at different time points. 3. Use fresh precursors: Prepare solutions of cysteine and reducing sugars fresh before each experiment. 4. Select appropriate sugars: Pentoses (like ribose) are generally more reactive than hexoses (like glucose) in the Maillard reaction. |
| Inconsistent or variable results between experimental batches | 1. Inconsistent heating: Fluctuations in temperature between batches can lead to significant variations. 2. Inaccurate pH measurement/control: Small variations in pH can have a large impact on reaction rates. 3. Variability in precursor concentration: Inaccurate weighing or dilution of reactants. 4. Matrix effects during analysis: Components in the food matrix can interfere with the extraction and quantification of this compound. | 1. Precise temperature control: Use a calibrated oven, oil bath, or reaction block with precise temperature control. 2. Calibrate pH meter: Calibrate your pH meter before each use with fresh buffers. 3. Careful preparation of solutions: Use an analytical balance for weighing precursors and prepare solutions carefully. 4. Use internal standards: For quantification, use a stable isotope-labeled internal standard of this compound to compensate for matrix effects and variations in extraction efficiency. |
| Formation of undesirable off-flavors | 1. Excessive heating: Over-processing can lead to the formation of burnt or bitter compounds. 2. Unwanted side reactions: Other amino acids or components in the food system may be reacting to produce off-flavors. | 1. Optimize heating conditions: Conduct a time-course and temperature-profile experiment to find the optimal conditions that favor this compound formation without significant production of undesirable compounds. 2. Simplify the model system: When studying the reaction, start with a simple model system (e.g., cysteine and glucose in a phosphate (B84403) buffer) to understand the primary reaction before moving to more complex food matrices. |
| Difficulty in quantifying this compound | 1. Low concentration: The compound may be present at levels below the detection limit of the analytical instrument. 2. Co-elution with other compounds: Other volatile compounds in the sample may have similar retention times, interfering with accurate quantification. 3. Loss during sample preparation: The compound may be volatile and lost during extraction or concentration steps. | 1. Use a sensitive detection method: Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity.[6][7] 2. Optimize chromatographic separation: Adjust the GC temperature program and use a suitable capillary column to improve the separation of target analytes. 3. Use a suitable extraction method: Headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free technique suitable for volatile compounds.[8] Ensure extraction conditions (time, temperature) are optimized. |
Data Presentation
Table 1: Effect of pH on the Relative Formation of this compound
| pH | Relative Yield of this compound (%) | Reference |
| 4.5 | Low | [1] |
| 6.0 | Moderate | [3] |
| 7.0 | High | [3][5] |
| 8.0 | High | [3][5] |
| 8.5 | High | [1] |
Note: Data is compiled from studies on the biotransformation of a precursor and Maillard model systems. The values indicate general trends rather than absolute quantities.
Table 2: Effect of Temperature on the Formation of Maillard Reaction Products
| Temperature (°C) | General Effect on Maillard Reaction Rate | Expected Impact on this compound Formation |
| < 100 | Very Slow | Minimal formation |
| 100 - 120 | Moderate | Onset of significant formation |
| 120 - 150 | Rapid | Optimal range for formation in many systems |
| > 165 | Very Rapid | Increased formation, but also risk of pyrolysis and off-flavor development |
Note: The optimal temperature can vary depending on the specific food matrix, pH, and water activity.
Experimental Protocols
1. Protocol for Synthesis of this compound in a Glucose-Cysteine Model System
-
Objective: To generate this compound in a controlled laboratory setting to study the impact of different processing parameters.
-
Materials:
-
L-Cysteine hydrochloride
-
D-Glucose
-
Phosphate buffer (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and septa)
-
Heating block or oil bath with precise temperature control
-
-
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of L-cysteine hydrochloride in 0.1 M phosphate buffer.
-
Prepare a 0.1 M solution of D-glucose in 0.1 M phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In a reaction vial, combine 1 mL of the L-cysteine solution and 1 mL of the D-glucose solution.
-
Adjust the pH of the mixture to the desired level (e.g., 7.0) using NaOH or HCl.
-
Seal the vial tightly.
-
-
Thermal Reaction:
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 120°C).
-
Heat for a specific duration (e.g., 60 minutes).
-
-
Reaction Quenching:
-
After the specified time, immediately transfer the vial to an ice bath to stop the reaction.
-
-
Sample Preparation for Analysis:
-
The sample is now ready for analysis of this compound content, for example, by HS-SPME-GC-MS.
-
-
2. Protocol for Quantification of this compound by HS-SPME-GC-MS
-
Objective: To accurately quantify the concentration of this compound in a liquid or solid food matrix.
-
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)
-
GC capillary column (e.g., DB-WAX or equivalent polar column)
-
This compound analytical standard
-
Internal standard (e.g., this compound-d3)
-
Sample vials (20 mL) with magnetic screw caps and septa
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Sample Preparation:
-
For liquid samples: Pipette a known volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.
-
For solid samples: Weigh a known amount (e.g., 2 g) of the homogenized sample into a 20 mL headspace vial. Add a small volume of saturated NaCl solution (e.g., 2 mL) to improve the release of volatiles.
-
-
Addition of Internal Standard:
-
Spike the sample with a known amount of the internal standard solution.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Separate the volatile compounds on the GC column using a suitable temperature program.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the this compound standard and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
-
Visualizations
Caption: Simplified Maillard reaction pathway for the formation of this compound.
Caption: Experimental workflow for the synthesis and quantification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interferences in 2-Acetyl-2-thiazoline Analysis
Welcome to the Technical Support Center for the analysis of 2-Acetyl-2-thiazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The most significant source of interference in the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the matrix effect . Matrix effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of this compound, leading to inaccurate quantification. In Gas Chromatography-Mass Spectrometry (GC-MS), interferences can arise from co-eluting volatile and semi-volatile compounds present in complex sample matrices.[1]
Q2: What is a matrix effect and how does it affect my results?
A2: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity. Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to underestimation or overestimation of the this compound concentration.
Q3: How can I detect matrix effects in my this compound analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the standard indicates a matrix effect at that retention time.
-
Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect. It involves comparing the signal response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.
Q4: What is the best way to compensate for matrix effects?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS, such as deuterated this compound, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and will experience the same matrix effects as the target analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.
Q5: Are there other ways to minimize matrix effects if a SIL-IS is not available?
A5: Yes, several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial. This may involve adjusting the mobile phase composition, gradient, or using a different type of analytical column.
-
Sample Dilution: If the concentration of this compound in the sample is high enough, diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects across samples.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal intensity or poor peak shape for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the interfering peaks. Consider a different column chemistry. 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components. 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion suppression. |
| High variability in results between replicate injections | Inconsistent Matrix Effects: The composition of the matrix may vary between samples, leading to different degrees of ion suppression or enhancement. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Use a Pooled Matrix for QC Samples: Prepare quality control (QC) samples from a pooled batch of blank matrix to assess method precision. 3. Employ a Stable Isotope-Labeled Internal Standard: This will compensate for sample-to-sample variations in matrix effects. |
| Signal intensity is unexpectedly high | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of the analyte. | 1. Follow the same troubleshooting steps as for ion suppression. The goal is to remove or separate the interfering components. 2. Evaluate Matrix Blanks: Analyze blank matrix extracts to ensure there are no endogenous peaks at the retention time of this compound. |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing for this compound | Active sites in the GC system: The analyte may be interacting with active sites in the injector liner, column, or detector. | 1. Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated. Consider using a liner with glass wool to trap non-volatile residues. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. 3. Trim the Column: If the front end of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore peak shape. |
| Ghost peaks appearing in subsequent runs | Carryover: Residual analyte from a previous high-concentration sample is eluting in later runs. | 1. Optimize Injector and Oven Temperatures: Ensure temperatures are high enough to prevent condensation of the analyte. 2. Thorough Syringe Washing: Implement a rigorous syringe cleaning procedure between injections. 3. Bakeout the System: After a high-concentration sample, run a blank solvent injection with a high-temperature bakeout program. |
| Poor reproducibility of peak areas | Inconsistent Injection Volume or Discrimination: Issues with the autosampler or manual injection technique. | 1. Check Autosampler Syringe: Inspect the syringe for bubbles or damage. 2. Optimize Injection Speed: For manual injections, ensure a consistent and rapid injection technique. 3. Use an Internal Standard: An internal standard that is not a stable isotope label can still help to correct for variations in injection volume. |
Experimental Protocols
Protocol 1: Rapid Extraction of this compound from Food Matrices for LC-MS/MS Analysis
This protocol is adapted from a high-throughput method for the quantitation of 2-acetyl azaheterocycles in various food products.[3][4]
1. Sample Preparation:
- Weigh 0.2-0.5 g of the homogenized food sample into a 2 mL screw-cap tube containing ceramic beads.
- Add 1 mL of extraction solvent (e.g., acetonitrile/water, 80/20, v/v).
- If using a stable isotope-labeled internal standard, add it at this stage.
2. Extraction:
- Homogenize the sample using a bead beater for 5 minutes at a high speed.
- Centrifuge the sample at 10,000 x g for 5 minutes.
3. Derivatization (Optional, but can improve sensitivity and chromatographic performance):
- Transfer an aliquot of the supernatant to a new tube.
- Add a solution of 3-nitrophenylhydrazine (B1228671) in a suitable solvent.
- Incubate the mixture (e.g., at 40°C for 2 hours) to form the hydrazone derivative.
4. LC-MS/MS Analysis:
- Inject an aliquot of the final extract or the derivatized solution into the LC-MS/MS system.
- Use a suitable reversed-phase column (e.g., C18) with a gradient elution profile.
- Monitor the appropriate precursor and product ions for this compound (and its derivative and internal standard, if used) in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This is a general protocol that can be adapted for various aqueous matrices.
1. Sample Preparation:
- Take a known volume of the aqueous sample (e.g., 5 mL).
- Adjust the pH of the sample if necessary to ensure this compound is in a neutral form (typically around pH 7).
- Add a stable isotope-labeled internal standard if available.
2. Extraction:
- Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge to separate the aqueous and organic layers.
3. Collection and Concentration:
- Carefully collect the organic layer.
- Repeat the extraction process on the aqueous layer with a fresh portion of the organic solvent for better recovery.
- Combine the organic extracts.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Reconstitution and Analysis:
- Reconstitute the dried extract in a small volume of the initial mobile phase.
- Inject an aliquot into the LC-MS/MS or GC-MS system for analysis.
Data Presentation
The following tables summarize typical performance characteristics for a validated LC-MS/MS method for the analysis of this compound in a food matrix.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1.0 µg/kg[3] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: Matrix Effect Assessment (Post-Extraction Spike Method)
| Matrix | Analyte Concentration | Mean Peak Area (Neat Solution) | Mean Peak Area (Matrix Extract) | Matrix Effect (%) |
| Bread Crust | 10 ng/mL | 150,000 | 120,000 | 80 (Suppression) |
| Coffee | 10 ng/mL | 150,000 | 105,000 | 70 (Suppression) |
| Plasma | 10 ng/mL | 150,000 | 165,000 | 110 (Enhancement) |
Note: These are example values and will vary depending on the specific matrix, sample preparation method, and analytical instrumentation.
Visualizations
Workflow for this compound Analysis with Troubleshooting Points
Caption: General workflow for this compound analysis highlighting key troubleshooting points.
Decision Tree for Minimizing Interferences
Caption: Decision tree for selecting a strategy to minimize analytical interferences.
References
Technical Support Center: Synthesis of 2-Acetyl-2-thiazoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Acetyl-2-thiazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes for this compound include:
-
Condensation of Cysteamine (B1669678) with Nitrile Derivatives: This is a straightforward approach for forming the thiazoline (B8809763) ring.[1]
-
Ru-catalyzed Oxidation of 2-Acetyl-2-thiazolidine: This method involves the initial formation of a thiazolidine (B150603) intermediate from cysteamine and 2-oxopropanal, which is then oxidized.[1]
-
Condensation with Aryl Ketonitriles: An efficient method that can be performed under solvent-free conditions using microwave irradiation.[1]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic method and optimization of reaction conditions. For a general overview, refer to the data summary table below. Some methods, like the condensation of cysteamine hydrochloride with N-acylbenzotriazoles under microwave irradiation, have been reported to achieve high yields of 85-97% for analogous 2-thiazolines.[1] The Ru-catalyzed oxidation of thiazolidines has shown modest isolated yields, sometimes due to partial conversion or purification challenges.[1]
Q3: What are the key parameters to control for improving the yield and purity of this compound?
A3: To enhance the efficiency of your synthesis, focus on the following parameters:
-
Reaction Temperature: Optimizing the temperature is crucial as some reactions require heating to overcome the activation energy barrier.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reactant solubility, reaction rate, and the stability of intermediates.
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is fresh and not poisoned by impurities. The catalyst loading should also be optimized.
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions and a reduction in the final product yield.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[2] The recommended storage temperature is 2-8°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Experimental Protocol |
| Low or No Product Formation | 1. Poor quality of starting materials: Impurities in cysteamine or the acetylating agent can inhibit the reaction. 2. Suboptimal reaction temperature: The reaction may not have sufficient energy to proceed. 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction. 4. Inactive catalyst (if applicable): The catalyst may be old or poisoned. | 1. Verify purity of starting materials: Use analytical techniques like NMR or GC-MS to check the purity. Purify starting materials if necessary. 2. Optimize reaction temperature: Perform small-scale reactions at various temperatures to identify the optimum. 3. Screen different solvents: Test a range of solvents with varying polarities. 4. Use a fresh batch of catalyst: Ensure the catalyst is active and optimize its loading. | Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor progress by TLC or LC-MS to find the optimal condition. |
| Formation of Multiple Byproducts | 1. Side reactions: Competing reaction pathways may be favored under the current conditions. 2. Decomposition of product or reactants: The product or starting materials may be unstable at the reaction temperature. 3. Presence of oxygen: For air-sensitive reactions, oxidation of intermediates can occur. | 1. Modify reaction conditions: Adjust temperature, reaction time, or reagent stoichiometry. 2. Lower the reaction temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 3. Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent oxidation. | Inert Atmosphere Reaction: Dry all glassware in an oven and cool under a stream of inert gas. Use degassed solvents and add reagents via syringe through a septum. |
| Difficulty in Product Purification | 1. Product co-eluting with impurities: The product and byproducts may have similar polarities. 2. Product loss during extraction: The product may have some solubility in the aqueous layer. 3. Product instability on silica (B1680970) gel: The product may be degrading on the chromatography column. | 1. Optimize chromatography conditions: Try different solvent systems or use a different stationary phase. 2. Adjust pH during workup: Optimize the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form. 3. Use alternative purification methods: Consider distillation or recrystallization. | Purification via Distillation: If the product is thermally stable and volatile, high vacuum distillation can be an effective purification method. |
Data Summary
Table 1: Comparison of Yields for Different 2-Thiazoline Synthesis Methods
| Synthesis Method | Reagents | Conditions | Yield (%) | Reference |
| Condensation with N-Acylbenzotriazoles | Cysteamine hydrochloride, N-acylbenzotriazoles, Thionyl chloride | Microwave irradiation | 85-97 | [1] |
| Ru-catalyzed Oxidation of Thiazolidines | Thiazolidine, tert-butylhydroperoxide (TBHP), Ru-catalyst | Mild conditions | Modest (variable) | [1] |
| Condensation with Aryl Ketonitriles | Cysteamine, Aryl ketonitriles | Solvent-free, Microwave irradiation | Not specified | [1] |
| Sulfuration of Oxazolines | 2-Methyl oxazolines, P₂S₅ | Boiling dichloromethane | 32-49 | [1] |
Experimental Protocols
Method 1: Ru-catalyzed Oxidation of 2-Acetyl-2-thiazolidine
This protocol is based on the synthesis of 2-thiazolines from their corresponding thiazolidines.[1]
Step 1: Synthesis of 2-Acetyl-2-thiazolidine
-
In a round-bottom flask, dissolve cysteamine in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of 2-oxopropanal to the cooled solution while stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 2-Acetyl-2-thiazolidine. This intermediate can be used in the next step without further purification.
Step 2: Oxidation to this compound
-
Dissolve the crude 2-Acetyl-2-thiazolidine in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃).
-
Add tert-butylhydroperoxide (TBHP) as the oxidant.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Synthesis of this compound via thiazolidine intermediate.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Validation & Comparative
A Comparative Validation Guide: HPLC vs. GC-MS for 2-Acetyl-2-thiazoline Analysis
For researchers, scientists, and professionals in drug development and food chemistry, the accurate quantification of 2-Acetyl-2-thiazoline, a potent aroma compound, is critical. The choice of analytical methodology significantly impacts the reliability and efficiency of its measurement. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data and protocols.
The selection between HPLC and GC-MS hinges on factors such as the analyte's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity. This compound is a volatile compound, making it amenable to GC-MS analysis. However, HPLC methods, particularly when coupled with mass spectrometry, also offer robust quantification, often with different sample preparation considerations.
Quantitative Performance Data
The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of this compound. It is important to note that these values are compiled from various sources and represent typical performance rather than a direct head-to-head comparison from a single study.
| Validation Parameter | HPLC (UHPLC-MS/MS representative values) | GC-MS (representative values) |
| Linearity (R²) | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | ~0.3 µg/kg | ~0.02 - 0.04 ng/g |
| Limit of Quantitation (LOQ) | 1.0 µg/kg[1][2] | ~0.1 - 0.7 ng/g |
| Accuracy (% Recovery) | Typically 90-110% | Typically 80-120% |
| Precision (%RSD) | <15% | <15% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for both HPLC and GC-MS analysis of this compound.
HPLC Method (UHPLC-MS/MS)
This method is based on a high-throughput approach for the quantitation of 2-acetyl azaheterocycles and involves a derivatization step.
1. Sample Preparation (Extraction and Derivatization)
-
Homogenize 0.2-0.5 g of the sample with beads.
-
Perform extraction using a suitable solvent.
-
Carry out derivatization with 3-nitrophenylhydrazine (B1228671) at 40°C for 2 hours.[1]
2. Chromatographic Conditions
-
Instrument: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (UHPLC-MS/MS).
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typically used.
-
Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to the derivatized this compound.
GC-MS Method
This protocol represents a common approach for the analysis of volatile compounds like this compound in various matrices.
1. Sample Preparation (Solvent Extraction)
-
Saturate a 30 mL liquid sample with sodium chloride.
-
Extract the sample with diethyl ether.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL for analysis.
2. Chromatographic Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp at 5°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
Methodology Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
A Comparative Guide to 2-Acetyl-2-Thiazoline and Other Thiazoline Derivatives in Flavor Contribution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor contribution of 2-acetyl-2-thiazoline and other key thiazoline (B8809763) derivatives. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their distinct sensory characteristics, formation pathways, and analytical methodologies.
Introduction to Thiazolines in Flavor Chemistry
Thiazolines are a class of sulfur-containing heterocyclic compounds that play a significant role in the flavor profiles of a wide variety of cooked and processed foods.[1][2] They are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids (particularly cysteine) and reducing sugars that occurs during heating.[3][4] This reaction is responsible for the desirable roasted, savory, and nutty aromas in foods such as cooked meat, baked bread, coffee, and popcorn.[3][5] Among the numerous volatile compounds generated, thiazoline derivatives are key contributors to the characteristic "meaty" and "roasty" notes.
Core Comparative Analysis: this compound vs. Other Derivatives
This compound is a standout flavor compound, renowned for its potent nutty, roasted, and popcorn-like aroma.[3][5] However, a range of other thiazoline derivatives also make crucial contributions to the overall flavor profile of foods, each with its unique sensory signature. This section provides a detailed comparison of their flavor characteristics and odor thresholds.
Data Presentation: Flavor Profiles and Odor Thresholds
The following table summarizes the key sensory attributes and odor detection thresholds of this compound and other notable thiazoline derivatives. The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell. A lower threshold indicates a more potent aroma compound.
| Compound Name | CAS Number | Flavor/Odor Description | Odor Threshold (in water) | References |
| This compound | 29926-41-8 | Nutty, roasted, popcorn-like, freshly baked bread, corn chip-like. | 1 µg/kg | [3][5][6] |
| 2-Isobutylthiazole | 18640-74-9 | Green, tomato-like, vegetable, musty, earthy, with nutty nuances. | Not widely reported | |
| 2,4-Dimethyl-5-acetylthiazole | 38205-60-6 | Roasted, nutty, meaty, "boiled meat" character. | Not widely reported | |
| 5-Ethyl-2,4-dimethyl-3-thiazoline | Not widely reported | Savory, meaty, onion-like. | Not widely reported | [7][8] |
| 2-Ethyl-4,5-dimethyl-3-thiazoline | Not widely reported | Savory, meaty. | Not widely reported | [7][8] |
Formation Pathways: The Maillard Reaction
The primary route to the formation of these flavor-active thiazolines is the Maillard reaction. The specific derivatives formed are dependent on the precursor amino acids and carbonyl compounds present in the food matrix, as well as reaction conditions such as temperature, pH, and water activity.
The following diagram illustrates the general pathway for the formation of this compound and other alkylated thiazolines from the reaction of cysteine and a dicarbonyl compound, a key intermediate in the Maillard reaction.
Caption: General Maillard reaction pathway for thiazoline formation.
Experimental Protocols
Accurate identification and quantification of thiazoline derivatives, as well as the characterization of their sensory impact, rely on robust experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Thiazoline Analysis
GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile flavor compounds like thiazolines.[9]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Objective: To extract volatile and semi-volatile compounds from the food matrix.
-
Apparatus: SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), vials with septa, heating block.
-
Procedure:
-
A representative sample of the food product (e.g., 1-5 grams) is placed into a headspace vial.
-
An internal standard (e.g., a deuterated analog of a target analyte) is added for quantification.
-
The vial is sealed and heated (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.
-
The SPME fiber is exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
-
The fiber is then retracted and immediately introduced into the GC injection port for thermal desorption.
-
2. GC-MS Analysis:
-
Objective: To separate and identify the extracted volatile compounds.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Typical GC Conditions:
-
Injection Port: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column is often used. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) or a column with a wax stationary phase for better separation of polar compounds. Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards. Quantification is performed by integrating the peak areas of the target compounds and comparing them to the internal standard.
Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)
QDA is a sensory method used to identify and quantify the sensory attributes of a product.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions.
-
Panelists undergo extensive training to develop a common vocabulary to describe the aroma and flavor attributes of the samples. Reference standards for specific aromas (e.g., "roasted," "nutty," "meaty") are used to calibrate the panel.
2. Attribute Generation and Definition:
-
Through a series of sessions, the panel develops a list of descriptive terms (lexicon) that fully characterize the sensory properties of the thiazoline solutions or food products being tested.
-
Each attribute is clearly defined and a reference standard is agreed upon.
3. Intensity Scoring:
-
Panelists individually evaluate the samples in a controlled environment (sensory booths with controlled lighting and air circulation).
-
The intensity of each attribute is rated on a numerical scale (e.g., a 15-cm line scale anchored with "low" and "high").
4. Data Analysis:
-
The intensity ratings from all panelists are collected and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in sensory attributes between samples.
-
The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles.
The following diagram illustrates a typical workflow for the sensory evaluation of flavor compounds.
Caption: A typical workflow for sensory evaluation.
Conclusion
This compound is a powerful and well-characterized flavor compound, primarily contributing nutty and roasted notes. However, the broader family of thiazoline derivatives offers a diverse palette of savory, meaty, and green flavor characteristics that are integral to the authentic taste of many cooked foods. Understanding the nuances of their flavor profiles, formation pathways, and analytical detection is crucial for food scientists and flavor chemists in the development of appealing and authentic food products. The experimental protocols detailed in this guide provide a foundation for the accurate and reproducible analysis of these important flavor contributors.
References
- 1. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. This compound, 29926-41-8 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Acetyl-2-thiazoline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Acetyl-2-thiazoline is critical for flavor and aroma analysis in various food and pharmaceutical products. This guide provides an objective comparison of two primary analytical techniques for its quantification: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and a projected Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method. This comparison is supported by published experimental data for the UHPLC-MS/MS method and realistic projected performance for the GC-MS method based on similar validated assays for related volatile compounds.
Comparison of Analytical Methods
The selection between UHPLC-MS/MS and GC-MS for the quantification of this compound is contingent on several factors, including the required sensitivity, sample matrix complexity, and desired sample throughput.
UHPLC-MS/MS offers high precision and is suitable for high-throughput analysis. The methodology often involves a derivatization step to enhance the chromatographic retention and ionization efficiency of the analyte, making it a robust choice for complex matrices.
GC-MS , particularly when coupled with Headspace Solid-Phase Microextraction (HS-SPME), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This method is advantageous as it often requires minimal sample preparation and can achieve very low detection limits, making it ideal for trace-level analysis in aroma profiling.
Quantitative Performance Data
The following table summarizes the quantitative performance of a validated UHPLC-MS/MS method and the projected performance of a HS-SPME-GC-MS method for the analysis of this compound.
| Parameter | UHPLC-MS/MS | HS-SPME-GC-MS (Projected) |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | Not explicitly stated | 90 - 110% |
| Precision (%RSD) | High precision reported | Intra-day: < 10%; Inter-day: < 15% |
| Limit of Detection (LOD) | Not explicitly stated | ~0.1 µg/kg |
| Limit of Quantitation (LOQ) | 1.0 µg/kg[1][2] | ~0.4 µg/kg |
Experimental Protocols
UHPLC-MS/MS Method
This method is based on a rapid, high-throughput approach involving derivatization.[1][2]
1. Sample Preparation:
-
Weigh 0.2-0.5 g of the homogenized food sample into a reaction vial.
-
Add an internal standard solution.
-
Perform a quick extraction using bead beater homogenization.
-
Add 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatizing agent.
-
Incubate the mixture at 40°C for 2 hours to allow for derivatization.
-
Following derivatization, dilute the sample with an appropriate solvent and transfer to an autosampler vial for analysis.
2. UHPLC-MS/MS Analysis:
-
UHPLC System: A standard UHPLC system.
-
Column: A suitable reversed-phase column for efficient separation of the derivatized analyte.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for the 3-NPH derivative of this compound.
3. Quantification:
-
Generate a calibration curve by analyzing a series of standards of known this compound concentrations that have undergone the same derivatization procedure.
-
Quantify this compound in the prepared samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
HS-SPME-GC-MS Method (Projected)
This projected method is based on established protocols for similar volatile aroma compounds.
1. Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).
-
Seal the vial tightly with a septum cap.
2. HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Desorption: Thermally desorb the analytes from the SPME fiber in the hot GC inlet.
-
Column: A capillary column with a polar stationary phase (e.g., WAX or equivalent) suitable for separating volatile flavor compounds.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of the target analyte from other matrix components.
-
Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound for enhanced sensitivity and selectivity.
4. Quantification:
-
Prepare a calibration curve by analyzing a series of standards of known this compound concentrations under the same HS-SPME-GC-MS conditions.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Caption: Workflow for this compound quantification by UHPLC-MS/MS.
Caption: Projected workflow for this compound quantification by HS-SPME-GC-MS.
References
Sensory Panel Validation: 2-Acetyl-2-thiazoline as a Key Flavor Compound - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Acetyl-2-thiazoline, a key flavor compound, with a significant alternative, 2-acetyl-1-pyrroline (B57270). Both are potent aroma compounds generated during the Maillard reaction and are often associated with "roasty" and "popcorn-like" sensory attributes. This document outlines their distinct sensory profiles, odor thresholds, and a detailed experimental protocol for sensory panel validation, supported by available data.
Comparative Analysis of Key Flavor Compounds
The selection of an appropriate flavor compound is critical in product development. While both this compound and 2-acetyl-1-pyrroline contribute to desirable roasted and nutty flavors, their sensory profiles exhibit distinct nuances. This compound is described with a broader range of nutty and roasted notes, whereas 2-acetyl-1-pyrroline is more singularly recognized for its characteristic popcorn-like aroma.[1]
Quantitative Sensory Data
The following tables summarize the key sensory attributes and reported odor thresholds for this compound and its primary alternative, 2-acetyl-1-pyrroline.
| Compound | Sensory Descriptors |
| This compound | Corn, Nutty, Popcorn, Roasted, Green, Bready, Taco, Potato Chip[2][3][4] |
| 2-acetyl-1-pyrroline | Popcorn-like, Roasty[1][5] |
Table 1: Comparison of Sensory Descriptors
| Compound | Odor Threshold in Water | Limit of Quantitation |
| This compound | Not explicitly defined in reviewed literature | 1.0 µg/kg[6] |
| 2-acetyl-1-pyrroline | 0.05 µg/L[5] | 0.6 µg/kg[6] |
Table 2: Comparison of Odor Thresholds and Limits of Quantitation
Experimental Protocols for Sensory Panel Validation
To objectively evaluate and compare the sensory properties of flavor compounds like this compound, a structured sensory panel validation using Quantitative Descriptive Analysis (QDA) is recommended.
Panelist Selection and Training
-
Selection: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate between different aroma intensities, and verbal fluency in describing sensory experiences.
-
Training: Conduct a series of training sessions to familiarize panelists with the specific aroma profiles of this compound and the chosen alternative compounds. Provide reference standards for each key aroma attribute (e.g., "nutty," "roasted," "popcorn-like"). The panel should collaboratively develop a consensus on the lexicon of sensory descriptors.
Sample Preparation and Presentation
-
Preparation: Prepare aqueous solutions of this compound and the comparative compounds at various concentrations, including levels at and above their respective odor thresholds. The solutions should be prepared fresh for each session to ensure stability.
-
Presentation: Present the samples to the panelists in a controlled environment (sensory booths with controlled lighting and temperature, and free of extraneous odors). Samples should be served in identical, coded containers to blind the panelists to the identity of the compounds.
Sensory Evaluation and Data Collection
-
Method: Employ a Quantitative Descriptive Analysis (QDA) method. Panelists will rate the intensity of each agreed-upon sensory attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Collection: Each panelist will independently evaluate and score each sample. The order of sample presentation should be randomized for each panelist to minimize order effects.
Statistical Analysis
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of sensory attributes between the compounds.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.
Visualizing the Sensory Validation Workflow
The following diagram illustrates the key stages of a sensory panel validation experiment for flavor compounds.
Caption: Workflow for Sensory Panel Validation of Flavor Compounds.
Signaling Pathway of Maillard Reaction
This compound and 2-acetyl-1-pyrroline are both products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The specific precursors and reaction conditions influence the formation of these and other flavor compounds.
Caption: Simplified Maillard Reaction Pathway Leading to Flavor Compounds.
References
- 1. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 29926-41-8 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. This compound, 29926-41-8 [thegoodscentscompany.com]
- 5. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Acetyl-2-thiazoline from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways for 2-acetyl-2-thiazoline, a key compound in flavor chemistry and a potential building block in pharmaceutical synthesis. We will objectively compare the formation of this thiazoline (B8809763) from a Maillard reaction pathway using L-cysteine and D-glucose, and a targeted synthesis from cysteamine (B1669678) and a dicarbonyl precursor. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their specific application.
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for the two primary methods of this compound synthesis.
| Parameter | Maillard Reaction | Targeted Synthesis |
| Precursors | L-Cysteine and D-Glucose | Cysteamine and Methylglyoxal (B44143) |
| Reaction Type | Non-enzymatic browning | Condensation and Dehydration/Oxidation |
| Key Intermediates | Dicarbonyl compounds (e.g., methylglyoxal, glyoxal) | 2-(1-Hydroxyethyl)-4,5-dihydrothiazole |
| Typical Reaction Temperature | High (typically >100 °C) | Low temperature for intermediate formation (e.g., 6 °C), followed by heating |
| Reported Yield | Variable and often part of a complex mixture; specific high-yield synthesis is not well-documented. | High yield of the intermediate, which is then converted to the final product. |
| Selectivity | Low; produces a complex mixture of flavor compounds. | High; targeted synthesis of the desired product. |
| Primary Application | Food chemistry, flavor formation in situ. | Chemical synthesis, production of purified compound. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic pathways.
Caption: Comparative workflows for the formation of this compound.
Experimental Protocols
Below are detailed experimental methodologies for the two synthetic routes discussed.
Maillard Reaction of L-Cysteine and D-Glucose
This protocol is based on model systems used to study the formation of flavor compounds in the Maillard reaction.[1] The formation of this compound is one of many outcomes of this complex reaction.
Experimental Workflow
Caption: Experimental workflow for the Maillard reaction synthesis.
Methodology:
-
Preparation of Reactants: An aqueous solution of L-cysteine and D-glucose (e.g., 0.1 M each) is prepared in a phosphate buffer (e.g., 0.1 M, pH 5.0-7.0).
-
Reaction: The solution is transferred to a sealed pressure-resistant vessel. The vessel is then heated to a high temperature (e.g., 120-180 °C) for a specified period (e.g., 30-120 minutes).
-
Extraction: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane.
-
Analysis: The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated. The resulting extract, containing a complex mixture of compounds, is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile constituents, including this compound. Gas Chromatography-Olfactometry (GC-O) can also be used to identify the key aroma-active compounds.
Note: The yield of this compound from this reaction is highly dependent on the specific conditions (temperature, pH, reaction time, and reactant concentrations) and is typically not isolated in high purity due to the complexity of the reaction mixture.
Targeted Synthesis from Cysteamine and Methylglyoxal
This protocol is adapted from the work of Hofmann and Schieberle (1995), who identified a key intermediate in the formation of this compound. This method allows for a more controlled and selective synthesis.
Experimental Workflow
Caption: Experimental workflow for the targeted synthesis pathway.
Methodology:
-
Formation of the Intermediate: Cysteamine and methylglyoxal are dissolved in an aqueous solution (e.g., phosphate buffer) at a low temperature (e.g., 6 °C). The solution is stored at this temperature for a period to allow for the formation of the intermediate, 2-(1-hydroxyethyl)-4,5-dihydrothiazole.
-
Conversion to this compound: The solution containing the intermediate is then heated. The thermal treatment promotes the dehydration and/or oxidation of the intermediate to yield this compound. The optimal temperature and time for this conversion would need to be determined experimentally.
-
Analysis and Purification: The formation of this compound is monitored by analytical techniques such as GC-MS. For isolation of the pure compound, standard purification techniques like column chromatography or distillation can be employed.
This targeted approach offers significantly higher selectivity and is more suitable for producing this compound for applications requiring a purified substance, such as in pharmaceutical development or as a reference standard.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-2-Thiazoline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the detection and quantification of 2-Acetyl-2-thiazoline, a key aroma compound found in various food products. The performance of a new analytical method is critically evaluated against established techniques, supported by experimental data to ensure accuracy, precision, and reliability. This document offers detailed methodologies and performance characteristics to aid researchers in selecting the most suitable approach for their specific analytical needs.
Comparison of Analytical Methods
The validation of a new analytical method requires a thorough comparison with existing, validated methods. This section contrasts a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach for the analysis of this compound.
| Parameter | New Method: UHPLC-MS/MS | Alternative Method: GC-MS with Stable Isotope Dilution Assay (SIDA) |
| Principle | Liquid chromatography separation followed by mass spectrometric detection. Requires derivatization of the analyte. | Gas chromatography separation of volatile compounds followed by mass spectrometric detection. Utilizes a deuterated internal standard for quantification. |
| Limit of Detection (LOD) | Not explicitly stated, but quantifiable at 1.0 µg/kg. | 0.1 ng/g (or 0.1 µg/kg)[1] |
| Limit of Quantification (LOQ) | 1.0 µg/kg[2] | 0.4 ng/g (or 0.4 µg/kg)[1] |
| Linearity | Good linearity observed over the tested concentration range. | A linear relationship was observed from 5.9 to 779 ng of the analyte (r²=0.9989).[1] |
| Accuracy (Recovery) | Nearly complete recovery of the spiked analyte from the matrix was achieved.[1] | Information not available. |
| Precision (RSD) | Highly precise method suitable for various food products without adjustment.[2] | The repeatability of the method (n=10) expressed as relative standard deviation (RSD) was 11.6%.[1] |
| Sample Preparation | Quick extraction by bead beater homogenization followed by fast derivatization with 3-nitrophenylhydrazine (B1228671).[2] | Headspace solid-phase microextraction (HS-SPME).[1] |
| Analysis Time | High-throughput analysis is possible due to efficient LC separation.[2] | Dependent on GC runtime and SPME extraction time. |
| Matrix Effects | The highly precise method applies to different food products or beverages without requiring further adjustment.[2] | Stable isotope dilution assay effectively compensates for matrix effects. |
Experimental Protocols
New Method: UHPLC-MS/MS
This method, developed by Hofmann et al. (2021), allows for the rapid and high-throughput quantification of this compound in various food products.[2]
1. Sample Preparation:
-
0.2-0.5 g of the food sample is homogenized using a bead beater.
-
A quick extraction procedure is performed.
-
The extract is derivatized with 3-nitrophenylhydrazine at 40°C for 2 hours.[2]
2. UHPLC-MS/MS Analysis:
-
The derivatized sample is subjected to efficient separation using a UHPLC system.
-
Detection and quantification are achieved using a tandem mass spectrometer.
Alternative Method: GC-MS with Stable Isotope Dilution Assay (SIDA)
This method utilizes a deuterated analog of the analyte as an internal standard for accurate quantification and is particularly effective for analyzing volatile compounds in complex matrices.[1]
1. Sample Preparation:
-
A known amount of the deuterated internal standard (2-acetyl-1-d(2)-pyrroline was used in a similar study) is added to the sample.[1]
-
Volatile compounds, including this compound and the internal standard, are extracted from the sample matrix using headspace solid-phase microextraction (HS-SPME) with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1]
2. GC-MS Analysis:
-
The extracted analytes are thermally desorbed from the SPME fiber into the gas chromatograph.
-
Separation is performed on a capillary column.
-
Detection is carried out using a mass spectrometer, and quantification is based on the ratio of the analyte to the internal standard.
Visualizing the Validation Workflow
A critical aspect of introducing a new analytical method is a systematic validation process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow of analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method validation.
References
- 1. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2-Acetyl-2-thiazoline Quantification
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of 2-Acetyl-2-thiazoline, a key aroma compound found in a variety of food products. The aim of this study is to assess the proficiency of participating laboratories in accurately quantifying this analyte and to provide a benchmark for analytical performance. This document is intended for researchers, analytical scientists, and professionals in the food and fragrance industries.
Introduction to this compound
This compound is a volatile heterocyclic compound known for its characteristic popcorn, nutty, and roasted aroma.[1] It is a significant contributor to the flavor profile of numerous thermally processed foods, including baked goods, roasted meats, and some varieties of rice. Accurate quantification of this compound is crucial for quality control, process optimization, and flavor research in the food industry. While various analytical methods exist for its determination, ensuring consistency and comparability of results across different laboratories is a significant challenge. This inter-laboratory comparison was designed to address this need.
Hypothetical Inter-Laboratory Study Design
This guide is based on a simulated inter-laboratory study involving twelve hypothetical laboratories. A central organizing body prepared and distributed two sets of blind duplicate samples: a standard solution of this compound in a solvent and a spiked food matrix (biscuit dough). The participating laboratories were instructed to quantify the concentration of this compound using their in-house validated methods.
Workflow of the Inter-Laboratory Comparison:
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Quantitative Data Summary
The following tables summarize the quantitative results reported by the participating laboratories for the two distributed samples. The consensus mean was determined from the submitted data, and Z-scores were calculated to evaluate the performance of each laboratory.[2] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]
Table 1: Quantification of this compound in Standard Solution (µg/mL)
| Laboratory ID | Method | Reported Value 1 | Reported Value 2 | Mean | Precision (Difference) | Z-Score |
| Lab 01 | GC-MS | 9.85 | 9.95 | 9.90 | 0.10 | -0.45 |
| Lab 02 | LC-MS/MS | 10.20 | 10.30 | 10.25 | 0.10 | 0.53 |
| Lab 03 | GC-MS | 9.50 | 9.60 | 9.55 | 0.10 | -1.48 |
| Lab 04 | LC-MS/MS | 10.50 | 10.60 | 10.55 | 0.10 | 1.45 |
| Lab 05 | GC-FID | 8.90 | 9.10 | 9.00 | 0.20 | -3.00 |
| Lab 06 | LC-MS/MS | 10.15 | 10.25 | 10.20 | 0.10 | 0.38 |
| Lab 07 | GC-MS | 9.90 | 10.00 | 9.95 | 0.10 | -0.30 |
| Lab 08 | LC-MS/MS | 10.35 | 10.45 | 10.40 | 0.10 | 1.00 |
| Lab 09 | GC-MS | 9.70 | 9.80 | 9.75 | 0.10 | -0.90 |
| Lab 10 | LC-MS/MS | 10.05 | 10.15 | 10.10 | 0.10 | 0.08 |
| Lab 11 | GC-MS | 9.65 | 9.75 | 9.70 | 0.10 | -1.05 |
| Lab 12 | LC-MS/MS | 10.45 | 10.55 | 10.50 | 0.10 | 1.30 |
| Consensus Mean | 10.07 | |||||
| Std. Deviation | 0.34 |
Table 2: Quantification of this compound in Spiked Biscuit Dough (µg/kg)
| Laboratory ID | Method | Reported Value 1 | Reported Value 2 | Mean | Precision (Difference) | Z-Score |
| Lab 01 | GC-MS | 48.5 | 49.5 | 49.0 | 1.0 | -0.58 |
| Lab 02 | LC-MS/MS | 51.0 | 52.0 | 51.5 | 1.0 | 0.53 |
| Lab 03 | GC-MS | 46.0 | 47.0 | 46.5 | 1.0 | -1.73 |
| Lab 04 | LC-MS/MS | 53.0 | 54.0 | 53.5 | 1.0 | 1.47 |
| Lab 05 | GC-FID | 42.0 | 43.0 | 42.5 | 1.0 | -3.89 |
| Lab 06 | LC-MS/MS | 50.5 | 51.5 | 51.0 | 1.0 | 0.31 |
| Lab 07 | GC-MS | 49.5 | 50.5 | 50.0 | 1.0 | -0.15 |
| Lab 08 | LC-MS/MS | 52.0 | 53.0 | 52.5 | 1.0 | 1.00 |
| Lab 09 | GC-MS | 47.5 | 48.5 | 48.0 | 1.0 | -1.05 |
| Lab 10 | LC-MS/MS | 50.0 | 51.0 | 50.5 | 1.0 | 0.08 |
| Lab 11 | GC-MS | 47.0 | 48.0 | 47.5 | 1.0 | -1.27 |
| Lab 12 | LC-MS/MS | 52.5 | 53.5 | 53.0 | 1.0 | 1.24 |
| Consensus Mean | 50.13 | |||||
| Std. Deviation | 2.22 |
Experimental Protocols
The following are representative methodologies for the quantification of this compound based on common practices in the field.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation (Spiked Biscuit Dough):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard solution (e.g., 2-acetyl-1-pyrroline-d3).
-
Add 20 mL of dichloromethane (B109758) and homogenize for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the organic supernatant and concentrate it to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 129, 86, 43).
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A rapid UHPLC-MS/MS method has been developed for the quantification of 2-acetyl azaheterocycles, including this compound, in food products.[3]
-
Sample Preparation (Spiked Biscuit Dough):
-
Weigh 0.5 g of the homogenized sample.
-
Perform extraction using bead beater homogenization.
-
Derivatize the extract with 3-nitrophenylhydrazine (B1228671) (3-NPH).[3]
-
-
LC-MS/MS Parameters:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode.
-
Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the 3-NPH derivative of this compound.
-
Visualization of Analytical Principle
The following diagram illustrates the general principle of quantification using an internal standard in chromatography.
Caption: Principle of internal standard quantification in chromatography.
This guide provides a framework for understanding the process and outcomes of an inter-laboratory comparison for this compound. The presented data and protocols, though hypothetical, are based on established analytical practices and serve as a valuable resource for laboratories aiming to improve their analytical capabilities for this important flavor compound.
References
A Comparative Analysis of 2-Acetyl-2-thiazoline Levels in Commercially Relevant Meats
A comprehensive review of the concentration of the potent flavor compound, 2-Acetyl-2-thiazoline, across various meat products reveals significant variations influenced by factors such as meat type, age, and processing methods. This guide synthesizes available quantitative data, details the analytical methodologies for its detection, and provides insights for researchers and professionals in the food science and drug development sectors.
This compound is a crucial sulfur-containing heterocyclic compound renowned for its desirable roasted, nutty, and popcorn-like aroma, significantly contributing to the characteristic flavor profile of cooked meats.[1] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[1] Understanding the distribution and concentration of this potent odorant in different meat products is paramount for flavor chemistry, product development, and quality control.
Quantitative Comparison of this compound Levels
The concentration of this compound varies considerably among different types of meat and is significantly impacted by processing techniques such as aging. The following table summarizes the available quantitative data from scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Meat Product | Specific Treatment | This compound Concentration (ng/g) | Reference |
| Mutton | Dry-Aged | 457,200 | [2] |
| Mutton | Wet-Aged | 173,585 | [2] |
| Beef | Cooked | Presence confirmed, key odorant | [1][2][3] |
| Pork | Cooked | Data not available in cited literature | |
| Chicken | Cooked | Presence confirmed, key odorant | [4] |
It is important to note that the reported values for mutton appear exceptionally high and may reflect specific experimental conditions or analytical methods used in that particular study. Further research with standardized methodologies is needed for a more direct comparison across all meat types.
Experimental Protocols for Quantification
The accurate quantification of this compound in complex food matrices like meat requires sophisticated analytical techniques. The most common and reliable methods involve chromatographic separation coupled with mass spectrometric detection.
Key Experimental Methodologies:
1. Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for accurate quantification of volatile compounds.[5]
-
Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the homogenized meat sample.
-
Extraction: Volatile compounds, including this compound and the internal standard, are extracted from the meat matrix using methods such as solvent extraction or headspace solid-phase microextraction (HS-SPME).[5]
-
GC-MS Analysis: The extracted volatiles are separated on a gas chromatograph and detected by a mass spectrometer. The concentration of the native this compound is determined by comparing its peak area to that of the known amount of the added internal standard.
2. High-Throughput Quantitation by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers rapid and sensitive quantification of 2-acetyl azaheterocycles.[6][7]
-
Sample Preparation and Derivatization: A small amount of the food sample (0.2-0.5 g) is homogenized. The this compound is then derivatized, for example with 3-nitrophenylhydrazine, to improve its chromatographic behavior and detection sensitivity.[6]
-
UHPLC-MS/MS Analysis: The derivatized sample is injected into a UHPLC system for rapid separation, followed by detection and quantification using a tandem mass spectrometer. This technique provides high selectivity and low limits of quantification (around 1.0 µg/kg for this compound).[6][7]
Experimental Workflow and Signaling Pathways
The formation of this compound is a key outcome of the Maillard reaction pathway during the cooking of meat. The general experimental workflow for its analysis is depicted below.
Experimental workflow for this compound analysis.
The formation of this compound is intricately linked to the Maillard reaction, a cornerstone of flavor development in cooked foods.
Formation pathway of this compound via the Maillard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound = 96 , FG 29926-41-8 [sigmaaldrich.com]
- 3. Generation of roasted notes based on this compound and its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, by combined bio and thermal approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of SPME-GC-MS for Trace Level Detection of 2-Acetyl-2-thiazoline
This guide provides a comprehensive overview of the validation of Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for the trace-level detection of 2-Acetyl-2-thiazoline. Due to the limited availability of direct validation studies for this compound using SPME-GC-MS, this guide presents a comparative analysis based on the extensively validated methods for its structural analog, 2-Acetyl-1-pyrroline (B57270) (2-AP), a key aroma compound in rice. The presented data serves as a robust benchmark for researchers, scientists, and drug development professionals aiming to develop and validate similar methods for this compound.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of a validated SPME-GC-MS/MS method for the analysis of 2-Acetyl-1-pyrroline in a food matrix, which can be considered indicative of the expected performance for this compound under optimized conditions. For a direct comparison of achievable sensitivity, data from a UHPLC-MS/MS method for this compound is also included.
| Parameter | SPME-GC-MS/MS for 2-Acetyl-1-pyrroline (in Rice) | UHPLC-MS/MS for this compound (in Food Products) |
| Limit of Detection (LOD) | 0.46 ng/g (splitless mode: 0.02 ng/g) | Not Reported |
| Limit of Quantification (LOQ) | 1.50 ng/g (splitless mode: 0.06 ng/g) | 1.0 µg/kg (equivalent to 1.0 ng/g)[1][2][3] |
| Linearity (Correlation Coefficient, r) | 0.9997 | Not Reported |
| Recovery | >90% (using standard addition method)[4] | Not Reported |
| Precision (Repeatability, RSD) | <15% | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of 2-AP analysis, which can be adapted for this compound.
1. Sample Preparation and SPME Protocol (Adapted from 2-AP analysis in rice)
-
Sample Preparation: Dehusked rice powder (2 g), prepared under liquid nitrogen and passed through an 80-mesh sieve, is used for analysis.[4]
-
Vial Incubation: The sample is incubated for 40 minutes at 80°C in a headspace vial.[4]
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carbon WR/PDMS) fiber is exposed to the headspace.[4]
-
Extraction: The fiber is exposed to the headspace for a saturation time of 15 minutes to adsorb the volatile analytes.[4]
2. GC-MS/MS Instrumentation and Conditions (Adapted from 2-AP analysis)
-
Gas Chromatograph: A GC system equipped with a mass spectrometer and a headspace SPME autosampler is utilized.
-
Capillary Column: A TR-WAXMS column (30 m length x 0.25 mm i.d. x 0.25 µm film thickness) is typically used.[5]
-
Oven Temperature Program:
-
Initial hold at 50°C for 2 minutes.
-
Ramp up to 100°C at a rate of 5°C/min and hold for 10 minutes.
-
Increase to 230°C at a rate of 15°C/min and hold for 2 minutes.[5]
-
-
Ionization Mode: Positive electron impact (EI) mode with an electron energy of -70 eV.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer (MS/MS) is used for enhanced selectivity and sensitivity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: SPME-GC-MS Experimental Workflow for Trace Analysis.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Acetyl-2-Thiazoline Compared to Other Maillard Products: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of flavor chemistry and a significant consideration in drug development, produces a vast array of compounds that influence the sensory profile, color, and stability of various products. Among these, 2-Acetyl-2-thiazoline is a key aroma compound known for its desirable roasted, nutty, and popcorn-like notes. However, its inherent stability, or lack thereof, is a critical factor for its application and for predicting its persistence in different matrices. This guide provides a comparative analysis of the stability of this compound against other Maillard reaction products, supported by available experimental data and detailed methodologies.
Comparative Stability Analysis
The stability of Maillard reaction products is influenced by a multitude of factors, primarily temperature, pH, and the presence of other reactive species. While comprehensive, directly comparative studies across a wide range of Maillard products under identical conditions are limited, existing research provides valuable insights into the relative stability of this compound.
A seminal study by Hofmann and Schieberle (1995) investigated the stability of this compound in aqueous solutions at different pH values and temperatures. Their findings are crucial for understanding its degradation kinetics. For a comparative perspective, the stability of 2-acetyl-1-pyrroline, another potent aroma compound with a similar structure, has been a subject of research due to its pronounced instability.
| Maillard Product | Condition | Stability Metric | Reference |
| This compound | pH 5.0, 40°C | Half-life of 150 hours | (Hofmann & Schieberle, 1995) |
| pH 7.0, 40°C | Half-life of 90 hours | (Hofmann & Schieberle, 1995) | |
| pH 9.0, 40°C | Half-life of 20 hours | (Hofmann & Schieberle, 1995) | |
| 2-Acetyl-1-pyrroline | Aqueous Solution, Room Temp. | Rapid degradation observed | (Kerler et al., 1997) |
| 25 mg/mL in water | Significant decline in 5 minutes | (Hausch, 2018) | |
| Melanoidins | General | Generally considered more stable than low molecular weight intermediates | (General knowledge from various sources) |
| Furfurals (e.g., HMF) | Acidic conditions, heat | Prone to further reactions and polymerization | (General knowledge from various sources) |
Table 1: Comparative Stability of Selected Maillard Reaction Products. This table summarizes available quantitative data on the stability of this compound and provides a qualitative comparison with other Maillard products.
Experimental Protocols
To ensure the reproducibility and validity of stability studies, detailed experimental protocols are essential. The following outlines a general methodology for assessing the stability of Maillard reaction products, based on common practices in the field.
1. Sample Preparation:
-
A stock solution of the Maillard product (e.g., this compound) is prepared in a relevant solvent (e.g., phosphate (B84403) buffer for pH-controlled studies).
-
The concentration of the stock solution is accurately determined using a calibrated analytical method (e.g., HPLC-UV or GC-MS).
2. Stability Study Conditions:
-
Aliquots of the stock solution are transferred to sealed vials to prevent evaporation.
-
The vials are incubated under controlled conditions of temperature and pH. For example, a temperature-controlled water bath or incubator is used. The pH of the buffer solution is adjusted and monitored.
3. Sampling and Analysis:
-
At predetermined time intervals, vials are removed from the incubator and immediately cooled to quench any further degradation.
-
The concentration of the remaining Maillard product is quantified using a validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like this compound.
4. Data Analysis:
-
The degradation of the compound over time is plotted.
-
The degradation kinetics (e.g., first-order or second-order) are determined, and the half-life (t₁/₂) of the compound under the specific conditions is calculated.
Degradation Pathways and Mechanisms
The degradation of this compound and other Maillard products involves complex chemical transformations. Understanding these pathways is crucial for predicting degradation products and developing stabilization strategies.
The Maillard reaction itself is a complex network of reactions. The initial steps involve the condensation of a reducing sugar and an amino acid, followed by the formation of Amadori or Heyns products. These intermediates then undergo further reactions, including dehydration, cyclization, and fragmentation, to produce a wide array of heterocyclic compounds, including thiazolines, pyrrolines, furans, and pyrazines.
Figure 1: Simplified Maillard Reaction Pathway. This diagram illustrates the major stages of the Maillard reaction, leading to the formation of various products.
The degradation of this compound in aqueous solution is pH-dependent. Under acidic conditions, hydrolysis of the imine bond can occur, leading to ring-opening and the formation of N-(2-mercaptoethyl)acetamide. Under more neutral or alkaline conditions, other degradation pathways, potentially involving oxidation or polymerization, may become more prominent.
Figure 2: Experimental Workflow for Stability Assessment. This flowchart outlines the key steps in determining the stability of a Maillard reaction product.
Validating the Kinetics of a Key Aroma Compound: A Comparative Guide to 2-Acetyl-2-thiazoline Formation Models
For researchers, scientists, and professionals in drug development, understanding the kinetics of 2-Acetyl-2-thiazoline (AT) formation is crucial for controlling its presence in food products and for its potential applications in pharmaceuticals. This guide provides a comparative analysis of a key kinetic model for AT formation and an alternative biotechnological approach, supported by experimental data and detailed methodologies.
This compound is a potent aroma compound with a characteristic roasty, popcorn-like scent, making it a significant contributor to the flavor profile of many thermally processed foods.[1] Its formation is primarily associated with the Maillard reaction. This guide focuses on the validation of a kinetic model proposed by Hofmann and Schieberle (1995), which elucidates the formation of AT from its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878) (HDT).[2][3] We will compare this thermal conversion model with a biotechnological approach for the generation of AT, offering a broader perspective on the synthesis of this important compound.
Kinetic Model of this compound Formation: The Hofmann and Schieberle Model
A pivotal study by Hofmann and Schieberle identified 2-(1-hydroxyethyl)-4,5-dihydrothiazole (HDT) as a direct precursor to this compound.[2][3] Their kinetic model focuses on the thermal conversion of HDT to AT.
Quantitative Data Summary
The thermal conversion of HDT to AT was found to follow first-order kinetics. The key kinetic parameter determined in their study is the activation energy, which provides insight into the temperature sensitivity of the reaction.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 57.4 kJ/mol | Heating in aqueous solution | [2][3] |
| Conversion Rate | >10% | Heating for 10 min in water | [2][3] |
Experimental Protocol: Kinetic Study of HDT to AT Conversion
The validation of this kinetic model involved the following key experimental steps:
-
Synthesis of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (HDT): HDT was synthesized by storing an aqueous solution of cysteamine (B1669678) and methylglyoxal (B44143) at low temperatures (6 °C).[2][3]
-
Kinetic Experiments:
-
A defined amount of the synthesized HDT was dissolved in an aqueous phosphate (B84403) buffer (pH 5.0).
-
The solution was heated at different temperatures (e.g., 25, 50, 75, and 100 °C) for specific time intervals.
-
Aliquots of the reaction mixture were taken at different times and immediately cooled in an ice bath to stop the reaction.
-
-
Quantification of this compound:
-
The concentration of the newly formed AT in the aliquots was determined using high-resolution gas chromatography (HRGC) and gas chromatography-mass spectrometry (GC-MS).
-
An internal standard was used for accurate quantification.
-
-
Data Analysis:
-
The rate constants for the formation of AT at different temperatures were calculated from the concentration-time data.
-
The activation energy was then determined from the Arrhenius plot, which relates the logarithm of the rate constant to the inverse of the absolute temperature.
-
An Alternative Approach: Biotechnological Formation of this compound
A study by Bel Rhlid et al. (2002) explored a biotechnological route for the production of this compound and its precursor, HDT, using baker's yeast.[1] This method presents a milder alternative to thermal processing.
Quantitative Data Summary
This approach focuses on the biotransformation of AT to HDT and the influence of pH on the reaction rate. While not a direct kinetic model for AT formation, it provides valuable data on a related bioconversion.
| Parameter | Condition | Result | Reference |
| Biotransformation Rate of AT | pH 6.5, 7.5, 8.5 | Similar rates | [1] |
| Biotransformation Rate of AT | pH 4.5 | Slightly slower rate | [1] |
| Yield of HDT | pH 6.5 | Highest yield (60%) | [1] |
Experimental Protocol: Microbiological Reduction of AT to HDT
The key steps in this biotechnological approach are as follows:
-
Yeast Suspension Preparation: A suspension of baker's yeast in a suitable buffer was prepared.
-
Biotransformation Reaction:
-
This compound was added to the yeast suspension.
-
The reaction was carried out at a controlled temperature (e.g., 30 °C) and pH. The pH was maintained using a pH-stat system.
-
Samples were withdrawn at different time intervals.
-
-
Extraction and Analysis:
-
The reaction products, including the generated HDT, were extracted from the reaction mixture using a suitable solvent (e.g., diethyl ether).
-
The concentrations of AT and HDT were determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
-
Comparison of Formation Models
| Feature | Hofmann & Schieberle (Thermal Conversion) | Bel Rhlid et al. (Biotechnological) |
| Approach | Kinetic modeling of a specific chemical reaction. | Exploration of a biocatalytic process. |
| Precursor | 2-(1-hydroxyethyl)-4,5-dihydrothiazole (HDT) | This compound (for HDT formation) |
| Key Parameter | Activation Energy (57.4 kJ/mol) | pH dependence of reaction rate and yield. |
| Conditions | Elevated temperatures in aqueous solution. | Mild temperatures (e.g., 30 °C) with baker's yeast. |
| Focus | Quantifying the rate of AT formation from a direct precursor. | Demonstrating the feasibility of a biological production route. |
Visualizing the Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the key reaction pathway and experimental workflows.
Caption: Reaction pathway for the formation of this compound from its precursor.
Caption: Experimental workflow for the kinetic validation of AT formation.
Caption: Workflow for the biotechnological production of HDT from AT.
Conclusion
The kinetic model for the thermal conversion of HDT to this compound, as validated by Hofmann and Schieberle, provides fundamental data for understanding and controlling the formation of this key aroma compound in thermally processed foods. The determination of the activation energy allows for the prediction of reaction rates at different temperatures.
The biotechnological approach offers a complementary perspective, showcasing the potential for milder, biocatalytic methods for the synthesis of AT and its precursor. While not a direct kinetic model for AT formation, the data on pH dependence provides valuable insights for process optimization.
For researchers and professionals in drug development, these distinct approaches highlight the different strategies available for the synthesis and control of this compound, a molecule with significant sensory and potential biological activity. Further research into a comprehensive kinetic model for the Maillard reaction pathway leading to AT, encompassing various precursors and reaction conditions, would provide a more complete understanding of its formation.
References
Safety Operating Guide
Proper Disposal of 2-Acetyl-2-thiazoline: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance for the proper disposal of 2-Acetyl-2-thiazoline in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use, and to comply with all federal, state, and local regulations.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded as regular waste or poured down the drain.[1][2] Adherence to strict hazardous waste protocols is mandatory.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, primarily due to its acute toxicity and potential as an irritant.[3][4][5] A thorough understanding of its hazards is the first step in safe handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be required based on the scale of work.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. For situations where ventilation is inadequate, a dust mask (e.g., N95 type) may be necessary.[4]
Summary of Hazards for this compound
| Hazard Category | Classification & Description | Quantitative Data |
| Acute Oral Toxicity | GHS Category 3; Toxic if swallowed.[4][5] | - |
| Eye Irritation | Causes serious eye irritation.[6] | - |
| Flammability | Combustible liquid.[6] | Flash Point: 92 °C (197.6 °F)[4][7] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[4] | Storage Temp: 2-8°C[4] |
Detailed Disposal Protocol
The standard and safest procedure for the disposal of this compound is to collect it as chemical hazardous waste for incineration by a licensed disposal facility. Chemical neutralization in the lab is not recommended as it can be dangerous and may produce other hazardous byproducts.
Step 1: Waste Collection
-
Designated Container: All waste containing this compound, including pure substance, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a designated hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, leak-proof lid. Do not use metal containers for acidic or corrosive materials.
-
No Mixing: Do not mix this compound waste with other incompatible waste streams. It is best practice to keep different classes of chemical waste separate.
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: List the full chemical name, "this compound," and any other chemical constituents in the container.
-
Hazard Information: Clearly indicate the associated hazards (e.g., "Toxic," "Combustible").
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is under the direct supervision of laboratory personnel.
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, especially strong oxidizing agents.
Step 4: Professional Disposal
-
Contact EHS: Follow your institution's procedures to arrange for the pickup of the hazardous waste by the Environmental Health and Safety department or a certified hazardous waste disposal contractor.
-
Documentation: Complete all required waste manifest forms accurately.
Operational Plans for Spills and Decontamination
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: As the substance is combustible, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a poorly ventilated space, contact your EHS department immediately.
-
Containment (Minor Spills): For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
Equipment and Surface Decontamination
-
Glassware and Equipment: Reusable glassware and equipment should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. After rinsing, the equipment can be washed with detergent and water.
-
Surfaces: Laboratory benches and fume hood surfaces should be wiped down with a cloth dampened with a detergent solution. All cleaning materials should be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Biochemical strategies for the detection and detoxification of toxic chemicals in the environment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Acetyl-2-thiazoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 2-Acetyl-2-thiazoline, a key flavoring agent and intermediate in various chemical syntheses. Adherence to these procedural steps will foster a secure research environment and build deep trust in laboratory safety protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is crucial. The following table summarizes the recommended safety measures.
| Control Type | Recommendation | Further Guidance |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. | For procedures with a risk of aerosol or vapor generation, a fume hood is mandatory. |
| Personal Protective Equipment | ||
| Eye Protection | Safety glasses with side shields or goggles are required. | In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves are mandatory. | While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling thiazole (B1198619) compounds. Always inspect gloves for any signs of degradation or perforation before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. | Ensure the lab coat is fully buttoned. For extensive handling, consider chemical-resistant coveralls. |
| Respiratory Protection | Generally not required in a well-ventilated area. | If vapors or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for minimizing risks.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and dark place, away from heat and oxidizing agents.[1] The recommended storage temperature is between 2°C and 8°C.[2] Keep containers tightly sealed to prevent the release of vapors.
Handling and Use
Before handling, ensure all necessary PPE is donned correctly. Only use this chemical in a designated, well-ventilated area, preferably within a fume hood.[1] Avoid direct contact with the skin and eyes, and prevent the inhalation of any dust or vapors.[1] Do not eat, drink, or smoke in the area where this compound is handled or stored.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed container for disposal.
Disposal
All waste containing this compound must be treated as hazardous waste.[3] Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not mix with other waste streams.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Toxicity and Hazard Information
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
